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  • Product: Rhamnocitrin 3-rhamnoside
  • CAS: 57525-01-6

Core Science & Biosynthesis

Foundational

Rhamnocitrin 3-Rhamnoside: Natural Distribution, Pharmacological Mechanisms, and Isolation Methodologies

Executive Summary & Ecological Causality As a Senior Application Scientist specializing in natural product chemistry, I frequently navigate the complexities of isolating low-abundance, high-value secondary metabolites. R...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Ecological Causality

As a Senior Application Scientist specializing in natural product chemistry, I frequently navigate the complexities of isolating low-abundance, high-value secondary metabolites. Rhamnocitrin 3-rhamnoside (Molecular Formula: C₂₂H₂₂O₁₀) is a specialized flavonol glycoside characterized by a rhamnocitrin aglycone core linked to a rhamnose sugar moiety.

Ecologically, the biosynthesis of rhamnocitrin 3-rhamnoside is not a random metabolic byproduct; it is a highly conserved evolutionary adaptation. Plants synthesize this compound as a defense mechanism against intense oxidative stress and ultraviolet (UV) radiation. The rhamnosylation of the aglycone increases its water solubility, allowing the plant to store this potent antioxidant in the cellular vacuole, creating a readily available biochemical shield. This ecological causality directly translates into its pharmacological value in human medicine, specifically in modulating inflammatory pathways and inhibiting oxidative enzymes.

Botanical Distribution & Natural Sources

The distribution of rhamnocitrin 3-rhamnoside is highly specific, predominantly found in parasitic plants and species adapted to extreme altitudes or harsh climates. Understanding this distribution is critical for sourcing raw materials for drug development.

Table 1: Botanical Distribution of Rhamnocitrin 3-rhamnoside
Plant SpeciesTaxonomic FamilyGeographical RegionPrimary Plant PartCo-occurring Metabolites
Loranthus tanakaeLoranthaceaeKorea, China, JapanAerial parts (Mistletoe)Quercitrin, Afzelin, Rhamnetin 3-rhamnoside
Saussurea mongolicaAsteraceaeAltai Mountains, ChinaLeaves & BractsAsebogenin 2'-O-glucoside, Kaempferol
Tamarix aphyllaTamaricaceaeMiddle East, AsiaLeavesRhamnocitrin 3-glucuronide
Loranthus europaeusLoranthaceaeEuropeAerial partsDiverse flavonol glycosides

Data synthesized from botanical surveys of the Altai Mountains [3] and PubChem compound repositories [4].

Pharmacological Significance & Molecular Pathways

In drug development, rhamnocitrin 3-rhamnoside has demonstrated significant potential in two primary therapeutic areas: respiratory inflammation and dermatological hyperpigmentation.

  • Anti-Inflammatory Modulation (COPD & Asthma): Research on Loranthus tanakae extracts reveals that rhamnocitrin 3-rhamnoside actively suppresses inflammatory responses induced by cigarette smoke condensate [1]. The causality behind this effect lies in its dual-action pathway: it heavily upregulates the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, promoting the transcription of Antioxidant Response Elements (ARE), while simultaneously suppressing the activation of NF-κB , thereby downregulating pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.

  • Tyrosinase Inhibition: The compound exhibits a high binding affinity for tyrosinase, outperforming standard controls like ascorbic acid in specific assays. This makes it a highly viable candidate for skin-whitening cosmetics and treatments for hyperpigmentation disorders [2].

SignalingPathway Rhamno Rhamnocitrin 3-rhamnoside Nrf2 Nrf2 Translocation (Nucleus) Rhamno->Nrf2 Upregulates NFkB NF-κB Activation Rhamno->NFkB Suppresses Stress Oxidative Stress (e.g., Cigarette Smoke) Stress->NFkB Induces Antiox Antioxidant Defense (ARE Transcription) Nrf2->Antiox Activates ProInflam Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->ProInflam Promotes

Signaling pathway of Rhamnocitrin 3-rhamnoside modulating Nrf2 and NF-κB.

Physicochemical Profiling

Before initiating any extraction protocol, one must understand the physicochemical parameters of the target molecule to design a rational isolation strategy.

Table 2: Physicochemical & Chromatographic Properties
PropertyValue / Analytical Specification
Chemical Formula C₂₂H₂₂O₁₀
Molecular Weight 446.41 g/mol
Exact Mass 446.1213 Da
Mass Spectrometry (ESI-) m/z 445.18 [M-H]⁻
UV Absorption Maxima (λmax) ~245 nm, 265 nm, 348 nm
Compound Class Flavonol Glycoside

Self-Validating Extraction and Isolation Methodology

To ensure scientific integrity, a protocol cannot merely be a list of steps; it must be a self-validating system where each phase confirms the success of the previous one. The following methodology details the extraction of rhamnocitrin 3-rhamnoside from Loranthus tanakae[1].

Step-by-Step Protocol

Step 1: Biomass Preparation & Primary Extraction

  • Action: Pulverize 1.0 kg of dried Loranthus tanakae aerial parts. Reflux with 6 L of 70% ethanol (EtOH) for 2 hours. Repeat twice.

  • Causality: Why 70% EtOH? The dielectric constant of a 70% hydroethanolic mixture is perfectly calibrated to solubilize the moderately polar glycosidic moiety of rhamnocitrin while leaving behind highly lipophilic plant waxes and chlorophylls that would foul downstream chromatography.

Step 2: Concentration & Liquid-Liquid Partitioning

  • Action: Filter the extract through chromatography paper and remove the solvent in vacuo at 40°C. Suspend the crude extract in H₂O and partition sequentially with Hexane, Ethyl Acetate (EtOAc), and n-Butanol (n-BuOH).

  • Causality: This is a critical purification node. Hexane strips residual lipids. EtOAc selectively partitions intermediate-polarity flavonol glycosides (including our target). The highly polar tannins and polysaccharides remain trapped in the aqueous/BuOH phases.

Step 3: Self-Validation via Analytical LC-MS

  • Action: Before committing to expensive preparative chromatography, inject a 10 µL aliquot of the EtOAc fraction into an analytical LC-MS.

  • Validation: Confirm the presence of a peak at ~245 nm exhibiting an m/z of 445.18 in negative electrospray ionization (ESI-) mode. If absent, the partitioning failed, and the workflow must be halted.

Step 4: Preparative HPLC Isolation

  • Action: Subject the validated EtOAc fraction to Preparative HPLC using a C18 reversed-phase column. Elute using a gradient of Acetonitrile (MeCN) and H₂O (with 0.1% formic acid to suppress ionization of the phenolic hydroxyls, ensuring sharp peak shapes).

  • Action: Collect the fraction eluting at the retention time previously established in Step 3. Lyophilize to yield pure rhamnocitrin 3-rhamnoside.

ExtractionWorkflow Step1 1. Biomass Preparation Loranthus tanakae (Aerial) Step2 2. Primary Extraction 70% EtOH Reflux (2h x 2) Step1->Step2 Solubilization Step3 3. Concentration Rotary Evaporation in vacuo Step2->Step3 Solvent Removal Step4 4. Liquid-Liquid Partition Hexane -> EtOAc -> n-BuOH Step3->Step4 Polarity Gradient Step5 5. Chromatographic Isolation Prep-HPLC (245 nm) Step4->Step5 EtOAc Fraction Step6 6. Target Verification LC-MS (m/z 445.18 [M-H]-) Step5->Step6 Peak Collection

Self-validating extraction and isolation protocol for Rhamnocitrin 3-rhamnoside.

References

  • Title: Loranthus tanakae Franch. & Sav. Suppresses Inflammatory Response in Cigarette Smoke Condensate Exposed Bronchial Epithelial Cells and Mice Source: PMC - NIH URL: [Link]

  • Title: Isolation and Identification of Tyrosinase Inhibitors from Loranthus tanakae Source: Korea Science URL: [Link]

  • Title: Saussurea Species from the Altai Mountains and Adjacent Area, and Their Flavonoid Diversity Source: National Museum of Nature and Science (Japan) URL: [Link]

  • Title: Rhamnocitrin 3-rhamnoside | C22H22O10 | CID 5748662 Source: PubChem - NIH URL: [Link]

Exploratory

Decoding the Rhamnocitrin 3-Rhamnoside Biosynthetic Pathway: A Comprehensive Technical Guide

Executive Summary Rhamnocitrin 3-rhamnoside is a highly bioactive polymethoxyflavonol glycoside, predominantly found in medicinal plants such as Loranthus tanakae. It exhibits potent anti-inflammatory, antiatherogenic, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Rhamnocitrin 3-rhamnoside is a highly bioactive polymethoxyflavonol glycoside, predominantly found in medicinal plants such as Loranthus tanakae. It exhibits potent anti-inflammatory, antiatherogenic, and tyrosinase-inhibitory properties[1][2]. This whitepaper elucidates the complete biosynthetic architecture of rhamnocitrin 3-rhamnoside, detailing the enzymatic kinetics, regiospecific modifications, and self-validating experimental protocols necessary for its recombinant production and analytical verification.

Pathway Architecture: From Phenylpropanoids to Rhamnocitrin 3-Rhamnoside

The synthesis of rhamnocitrin 3-rhamnoside is a multi-step enzymatic cascade that bridges the upstream phenylpropanoid pathway with regiospecific methylation and glycosylation.

Core Flavonol Scaffold Synthesis (Kaempferol)

The pathway initiates with the conversion of phenylalanine to 4-coumaroyl-CoA, which is subsequently condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. Chalcone isomerase (CHI) cyclizes this intermediate into the flavanone naringenin. The critical hydroxylation at the 3β position is catalyzed by flavanone 3-hydroxylase (F3H), a stereoselective enzyme that converts (2S)-naringenin into (2R,3R)-dihydrokaempferol[3]. Finally, flavonol synthase (FLS) introduces a double bond between C2 and C3, yielding the flavonol aglycone, kaempferol.

Regiospecific 7-O-Methylation (Rhamnocitrin Synthesis)

The conversion of kaempferol to rhamnocitrin (kaempferol 7-O-methyl ether) requires a highly regiospecific4[4]. Enzymes such as PfOMT3 from Perilla frutescens utilize S-adenosyl-L-methionine (SAM) as a methyl donor to specifically methylate the 7-hydroxyl group of kaempferol. Causality Insight: Why perform 7-O-methylation before 3-O-rhamnosylation? Steric hindrance at the 3-OH position post-glycosylation drastically reduces the binding affinity of FOMTs. Modifying the aglycone (kaempferol) to rhamnocitrin first ensures optimal methyltransferase efficiency and prevents the formation of dead-end metabolic byproducts.

3-O-Rhamnosylation (The Final Glycosylation)

The final step involves the attachment of a rhamnose sugar to the 3-hydroxyl group of rhamnocitrin. This is catalyzed by a UDP-rhamnose-dependent flavonol 3-O-rhamnosyltransferase (e.g., UGT78D1 homologs). Plant-derived UGTs exhibit strict preference for 5[5] (synthesized via the RHM pathway) over TDP-rhamnose, which is more common in bacterial systems[6].

Pathway Phenylalanine Phenylalanine PAL_CHS_CHI PAL, C4H, 4CL, CHS, CHI Phenylalanine->PAL_CHS_CHI Naringenin Naringenin F3H Flavanone 3-Hydroxylase (F3H) Naringenin->F3H Dihydrokaempferol Dihydrokaempferol FLS Flavonol Synthase (FLS) Dihydrokaempferol->FLS Kaempferol Kaempferol FOMT Flavonoid 7-O-Methyltransferase (e.g., PfOMT3) Kaempferol->FOMT Rhamnocitrin Rhamnocitrin UGT Flavonol 3-O-Rhamnosyltransferase (e.g., UGT78D1) + UDP-Rhamnose Rhamnocitrin->UGT Rhamnocitrin_3_Rhamnoside Rhamnocitrin_3_Rhamnoside PAL_CHS_CHI->Naringenin F3H->Dihydrokaempferol FLS->Kaempferol FOMT->Rhamnocitrin UGT->Rhamnocitrin_3_Rhamnoside

Biosynthetic pathway of Rhamnocitrin 3-rhamnoside from Phenylalanine.

Enzymatic Kinetics & Biotransformation Data

To engineer this pathway in microbial hosts (e.g., Escherichia coli), understanding the kinetic parameters and biotransformation yields of the involved enzymes is paramount. Co-expression strategies, such as pairing UGTs with rhamnose synthase (RHM2) or OMTs with SAM-synthetase (metK), are required to overcome intracellular cofactor depletion[6][7].

Table 1: Quantitative Data on Enzymatic Biotransformation

EnzymeSource OrganismSubstrateProductYield / Activity
PfOMT3 Perilla frutescensKaempferolRhamnocitrinHigh regiospecificity (7-OH)[4]
OMT12257 Streptomyces sp.KaempferolRhamnocitrin60 mg/L (in engineered E. coli with metK)[7]
AtUGT78D1 Arabidopsis thalianaKaempferolKaempferol 3-O-rhamnoside200 mg/L (with RHM2 co-expression)[6]

Note: While AtUGT78D1 data is based on kaempferol, homologous UGTs accept rhamnocitrin to yield the final 3-rhamnoside.

Self-Validating Experimental Methodologies

The following protocols establish a self-validating system for the synthesis and verification of rhamnocitrin 3-rhamnoside. By coupling in vitro biotransformation with rigorous LC-MS/MS analysis, researchers can definitively confirm enzymatic activity and product structure.

Workflow Step1 1. Gene Cloning & Expression (FOMT & UGT in E. coli) Step2 2. Protein Purification (Ni-NTA Affinity Chromatography) Step1->Step2 Step3 3. In Vitro Biotransformation (Kaempferol + SAM + UDP-Rha) Step2->Step3 Step4 4. Metabolite Extraction (Ethyl Acetate Partitioning) Step3->Step4 Step5 5. LC-MS/MS Validation (Structural Confirmation) Step4->Step5

Step-by-step workflow for in vitro biotransformation and analytical validation.

Protocol 1: Recombinant Enzyme Expression and In Vitro Biotransformation
  • Expression: Clone the PfOMT3 and UGT78D1 genes into pET28a vectors and transform into E. coli BL21(DE3). Induce expression with 0.5 mM IPTG at 18°C for 16 hours to ensure proper protein folding.

  • Purification: Lyse cells via sonication in binding buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole). Purify the His-tagged enzymes using Ni-NTA affinity chromatography.

  • Biotransformation Reaction:

    • Reaction Mix: 50 mM Tris-HCl (pH 7.5), 2 mM MgCl2, 100 μM Kaempferol, 500 μM SAM, 500 μM UDP-rhamnose, and 10 μg of each purified enzyme (FOMT and UGT).

    • Incubation: Incubate at 30°C for 2 hours.

    • Causality Insight:7[7] to stabilize the nucleophilic attack during methylation. Excluding divalent cations or substituting with monovalent ions will result in a >80% loss of OMT activity.

  • Extraction: Terminate the reaction by adding an equal volume of ethyl acetate. Vortex and centrifuge at 10,000 x g for 5 minutes. Collect the organic layer and evaporate to dryness under nitrogen gas.

Protocol 2: LC-MS/MS Analytical Validation
  • Sample Preparation: Reconstitute the dried extract in 100 μL of HPLC-grade methanol.

  • Chromatography: Inject 10 μL onto a C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 μm). Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.

    • Validation Criteria: Look for the precursor ion [M+H]+ at m/z 447.1 (Rhamnocitrin 3-rhamnoside).

    • MS/MS Fragmentation: Apply collision energy (CE 20-30 eV). The loss of the rhamnose moiety (-146 Da) will yield a prominent product ion at m/z 301.1, corresponding to the rhamnocitrin aglycone. This fragmentation pattern is the definitive, self-validating proof of successful 3-O-rhamnosylation.

Pharmacological Significance in Drug Development

Understanding and engineering this pathway is critical for scaling up the production of rhamnocitrin 3-rhamnoside for clinical applications. The compound has demonstrated significant potential as an 1[1] by inhibiting oxidized LDL uptake in macrophages. Furthermore, it serves as a potent 2[2], making it a highly sought-after active pharmaceutical ingredient (API) for dermatological treatments and targeted skin therapeutics.

References

  • Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production Source: PMC / NIH URL
  • Characterization of O-methyltransferase in Streptomyces sp.
  • Production of Bioactive Flavonol Rhamnosides by Expression of Plant Genes in Escherichia coli Source: ResearchGate URL
  • NDP-rhamnose biosynthesis and rhamnosyltransferases: building diverse glycoconjugates in nature Source: Biochemical Journal URL
  • Molecular Characterization of a Stereoselective and Promiscuous Flavanone 3-Hydroxylase from Carthamus tinctorius L Source: ACS Publications URL
  • Antiatherogenic Effects of Kaempferol and Rhamnocitrin Source: ACS Publications URL
  • Isolation and Identification of Tyrosinase Inhibitors from Loranthus tanakae Source: Korea Science URL

Sources

Foundational

Rhamnocitrin 3-O-Rhamnoside: Physicochemical Profiling, Isolation Methodologies, and Pharmacological Characterization

Introduction and Structural Significance Rhamnocitrin 3-O-rhamnoside (also known as rhamnocitrin 3-rhamnoside) is a naturally occurring flavonoid glycoside with significant potential in natural product drug discovery. St...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Significance

Rhamnocitrin 3-O-rhamnoside (also known as rhamnocitrin 3-rhamnoside) is a naturally occurring flavonoid glycoside with significant potential in natural product drug discovery. Structurally derived from the kaempferol backbone, it is distinguished by a methoxy substitution at the C-7 position (forming the rhamnocitrin aglycone) and an α -L-rhamnopyranosyl moiety attached at the C-3 position. This specific methylation pattern alters the molecule's lipophilicity and hydrogen-bonding capacity compared to its non-methylated counterparts, directly influencing its bioavailability and interaction with cellular targets. Recent phytochemical analyses have successfully isolated this compound from the rhizomes of Zingiber pellitum and the fruits of Loranthus europaeus, highlighting its role as a potent bioactive secondary metabolite[1][2].

Physicochemical Profiling

Understanding the physical and chemical properties of Rhamnocitrin 3-O-rhamnoside is critical for designing effective extraction protocols and predicting its pharmacokinetic behavior. The presence of the 7-methoxy group slightly increases the compound's lipophilicity, which is reflected in its partition coefficient (XLogP3).

Quantitative Data Summary

The following table consolidates the core physicochemical descriptors and mass spectrometry parameters for Rhamnocitrin 3-O-rhamnoside, sourced from the3[3] and 4[4]:

PropertyValueAnalytical Method / Source
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-oneComputed by Lexichem TK 2.7.0
Molecular Formula C22H22O10Computed by PubChem
Monoisotopic Mass 446.1213 DaHigh-Resolution Mass Spectrometry
XLogP3 1.5Computed by XLogP3 3.0
Topological Polar Surface Area 155 ŲComputed by Cactvs 3.4.8.18
Collision Cross Section[M+H]+ 202.9 ŲPredicted (CCSbase)
Collision Cross Section [M-H]- 209.7 ŲPredicted (CCSbase)

Extraction and Chromatographic Isolation

The isolation of Rhamnocitrin 3-O-rhamnoside requires a multi-stage chromatographic approach to separate it from structurally similar flavonoids, bulk tannins, and lipophilic plant constituents. The following protocol details a self-validating workflow optimized for complex plant matrices[2].

Step-by-Step Methodology

Step 1: Pulverization and Solvent Extraction

  • Action: Mill the dried plant material into a fine powder and subject it to exhaustive extraction using 100% methanol under reflux.

  • Causality: Milling increases the surface area for solvent penetration. Methanol is selected as the primary solvent due to its high dielectric constant, which effectively disrupts hydrogen bonding in plant matrices to solubilize polar to semi-polar flavonoid glycosides.

Step 2: Liquid-Liquid Partitioning

  • Action: Concentrate the methanolic extract under reduced pressure. Suspend the residue in water and partition sequentially with n-hexane.

  • Causality: Partitioning with n-hexane removes lipophilic interferences such as waxes, sterols, and chlorophylls. This defatting step is critical to prevent column fouling and improve resolution during subsequent chromatography.

Step 3: Size-Exclusion Chromatography (Sephadex LH-20)

  • Action: Load the defatted extract onto a Sephadex LH-20 column, eluting with a gradient of methanol and water.

  • Causality: The cross-linked dextran matrix separates compounds based on molecular size and weak hydrophobic interactions. Flavonoids selectively adsorb to the matrix, allowing the rapid elution of bulk sugars and large polymeric tannins before the target glycosides.

  • Validation: Self-Validating System: Monitor fractions via Thin-Layer Chromatography (TLC) under UV light (254/365 nm). Only fractions exhibiting the characteristic yellow/green fluorescence of flavonoids are pooled for the next step.

Step 4: Reverse-Phase Purification (ODS/C18)

  • Action: Subject the enriched flavonoid fraction to Octadecylsilane (ODS) column chromatography or preparative HPLC, utilizing an acetonitrile/water gradient.

  • Causality: The hydrophobic C18 stationary phase resolves Rhamnocitrin 3-O-rhamnoside from structurally similar analogs (e.g., kaempferol derivatives) based on subtle differences in lipophilicity imparted by its 7-methoxy group.

ExtractionWorkflow A Raw Plant Biomass (e.g., Zingiber pellitum) B Methanol Extraction (Solubilizes polar glycosides) A->B C Liquid-Liquid Partitioning (n-Hexane vs. Aqueous MeOH) B->C D Sephadex LH-20 Chromatography (Size exclusion & adsorption) C->D E ODS Column Chromatography (Reverse-phase purification) D->E F Purified Rhamnocitrin 3-O-rhamnoside E->F

Workflow for the extraction and isolation of Rhamnocitrin 3-O-rhamnoside.

Pharmacological Bioactivity: Anti-Inflammatory Mechanisms

Rhamnocitrin 3-O-rhamnoside exhibits significant biological activity, most notably as an anti-inflammatory and antioxidant agent. Recent in vitro evaluations published in 2 have demonstrated its capacity to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, achieving an IC50 of 49.6 µM[2].

In Vitro Anti-Inflammatory Assay Protocol

To ensure rigorous scientific integrity, the evaluation of NO inhibition must be coupled with cytotoxicity screening to prevent false positives caused by cell death.

Step 1: Cell Culture and Seeding

  • Action: Seed RAW264.7 murine macrophages in 96-well plates at a density of 5×104 cells/well and incubate for 24 hours.

  • Causality: A controlled seeding density ensures cells are in the exponential growth phase. Avoiding over-confluence prevents contact inhibition, which could artificially alter baseline inflammatory markers.

Step 2: Cytotoxicity Pre-Screening (MTS Assay)

  • Action: Treat cells with varying concentrations of Rhamnocitrin 3-O-rhamnoside (3–100 µM) for 24 hours. Add MTS reagent and measure absorbance at 490 nm.

  • Causality: Establishing a non-toxic dosing window is mandatory. Confirming >90% cell viability ensures that subsequent reductions in NO are due to true pharmacological inhibition of inflammatory pathways, rather than compound-induced cytotoxicity[1].

Step 3: LPS Stimulation and Co-incubation

  • Action: Pre-treat cells with the compound at safe concentrations (e.g., 3–30 µM) for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Causality: LPS activates the Toll-Like Receptor 4 (TLR4) pathway, triggering NF- κ B translocation and inducing inducible Nitric Oxide Synthase (iNOS) expression. Pre-incubation allows the compound to intercept this signaling cascade.

Step 4: Griess Reagent Quantification

  • Action: Transfer 100 µL of the culture supernatant to a new plate, add an equal volume of Griess reagent, and measure absorbance at 540 nm against a sodium nitrite standard curve.

  • Causality: Nitric oxide is highly unstable and rapidly oxidizes to nitrite in culture media. The Griess reagent reacts with nitrite to form a stable azo dye, providing a reliable colorimetric proxy that directly correlates with iNOS enzymatic activity[2].

  • Validation: Self-Validating System: A positive control (e.g., Indomethacin or L-NAME) and a vehicle-only negative control are run in parallel to verify the assay's dynamic range and rule out solvent-induced artifacts.

MOA LPS LPS Stimulation TLR4 TLR4 Activation LPS->TLR4 NFKB NF-κB Translocation TLR4->NFKB iNOS iNOS Expression NFKB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Drug Rhamnocitrin 3-O-rhamnoside Drug->iNOS Inhibits (IC50: 49.6 µM)

Mechanism of NO inhibition by Rhamnocitrin 3-O-rhamnoside in LPS-stimulated macrophages.

References

  • Title: Rhamnocitrin 3-rhamnoside | C22H22O10 | CID 5748662 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Rhamnocitrin 3-rhamnoside (C22H22O10) - PubChemLite Source: Université du Luxembourg URL: [Link]

  • Title: Antiproliferative, antioxidant and phytochemical analysis of Loranthus europaeus fruits Source: ResearchGate URL: [Link]

  • Title: Phenolic compounds from the rhizomes of Zingiber pellitum Source: Arkivoc URL: [Link]

Sources

Exploratory

Therapeutic Horizons of Rhamnocitrin 3-Rhamnoside Derivatives: A Technical Whitepaper on Pharmacological Mechanisms and Biological Activities

Executive Summary Rhamnocitrin 3-rhamnoside (Kaempferol 7-O-methyl ether 3-O-rhamnoside) and its aglycone derivatives represent a highly potent class of O-methylated flavonol glycosides. Naturally occurring in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Rhamnocitrin 3-rhamnoside (Kaempferol 7-O-methyl ether 3-O-rhamnoside) and its aglycone derivatives represent a highly potent class of O-methylated flavonol glycosides. Naturally occurring in medicinal flora such as Zingiber pellitum and Loranthus europaeus, these compounds have recently transitioned from traditional ethnobotanical curiosities to focal points of modern drug discovery. This technical guide synthesizes the latest pharmacological data, detailing the structural causality behind their bioavailability, mapping their core mechanistic pathways, and providing self-validating experimental protocols for preclinical evaluation.

Structural Pharmacology & Bioavailability

The biological efficacy of rhamnocitrin derivatives is intrinsically linked to their molecular architecture.

  • 7-O-Methylation Causality: Unlike its parent compound kaempferol, rhamnocitrin possesses a methoxy group at the C7 position. This structural modification significantly increases the molecule's lipophilicity, enhancing its ability to permeate the lipid bilayers of vascular endothelial cells and neurons[1].

  • 3-O-Rhamnosylation Causality: The addition of a rhamnoside moiety at the C3 position introduces critical steric hindrance. This prevents rapid, premature glucuronidation by hepatic enzymes, effectively extending the plasma half-life of the compound. Depending on the target tissue's glycosidase activity, the rhamnoside acts either as a stabilizing prodrug or a direct active pharmacophore.

Core Biological Activities & Mechanistic Pathways

Anti-Inflammatory & Immunomodulatory Signaling

Rhamnocitrin derivatives are potent modulators of endothelial and macrophage-driven inflammation. At the molecular level,1[1]. By up-regulating miR-185, it inhibits STIM-1-mediated Store-Operated Calcium Entry (SOCE)[1]. The blockade of calcium influx prevents the nuclear translocation of NFATc3, thereby halting the transcription of downstream pro-inflammatory cytokines (IL-6, IL-8) and cellular adhesion molecules (ICAM-1, VCAM-1)[1]. Concurrently, it regulates the ERK/p38 MAPK pathway to induce the expression of the protective heme oxygenase (HO-1)[1].

In macrophage models,2 in LPS-stimulated RAW264.7 cells, achieving an IC50 of 49.6 µM[2].

Pathway Rham Rhamnocitrin Derivatives miR185 miR-185 Upregulation Rham->miR185 Induces STIM1 STIM-1 Inhibition miR185->STIM1 Targets SOCE SOCE Blockade (Ca2+ Entry Halted) STIM1->SOCE Prevents NFATc3 NFATc3 Nuclear Translocation Blocked SOCE->NFATc3 Inhibits Cytokines Downregulation of IL-6, IL-8, ICAM-1 NFATc3->Cytokines Suppresses

Fig 1. Mechanistic pathway of Rhamnocitrin derivatives inhibiting STIM-1/NFATc3 signaling.

Antioxidant & Anti-Atherogenic Activity

Rhamnocitrin acts as a primary antioxidant, directly neutralizing free radicals. Chemical analyses demonstrate that3[3]. Beyond direct scavenging, it exerts profound anti-atherogenic effects in the vascular wall. At concentrations of 20 µM, it prevents LDL oxidation and significantly reduces macrophage uptake of oxidized LDL (oxLDL) by transcriptionally down-regulating the CD36 scavenger receptor[3].

Antiviral & Antimicrobial Potential

Emerging literature highlights the broad-spectrum defensive capabilities of these derivatives. In virology,4 by inhibiting the cGAS/STING pathway, thereby reducing the production of type I interferons and pro-inflammatory cytokines[4]. Furthermore, in silico molecular docking studies reveal that5, binding to the cariogenic antigen I/II (3IPK) with a high affinity of -7.78 kcal/mol[5].

Quantitative Data Summary

Target / Biological AssayDerivative EvaluatedQuantitative Activity MetricReference
NO Production Inhibition (RAW264.7 Cells)Rhamnocitrin-3-O-rhamnosideIC50 = 49.6 ± 0.73 µM[2]
Free Radical Scavenging (DPPH Assay)RhamnocitrinIC50 = 28.38 ± 3.06 µM[3]
Antigen I/II (3IPK) Binding (S. mutans)Rhamnocitrin 3-rhamnosideBinding Affinity = -7.78 kcal/mol[5]
CD36 mRNA Down-regulation (THP-1 Macrophages)RhamnocitrinSignificant reduction at 20 µM (p < 0.05)[3]

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous reproducibility, the following workflows are designed as self-validating systems, embedding internal controls directly into the experimental causality.

Protocol 1: In Vitro Assessment of NO Inhibition (LPS-Stimulated Macrophages)
  • Step 1: Cell Seeding & Synchronization

    • Action: Seed RAW264.7 macrophages at a density of 1×10⁵ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h.

    • Causality: Ensures cells adhere properly and re-enter the logarithmic growth phase. Over-confluent cells exhibit contact inhibition and altered basal inflammatory profiles, which skews the LPS response.

    • Self-Validation: Inspect wells under phase-contrast microscopy to confirm <80% confluency and normal dendritic morphology prior to treatment.

  • Step 2: Pre-treatment with Rhamnocitrin-3-O-rhamnoside

    • Action: Replace media with serum-free DMEM containing the derivative at serial concentrations (12.5, 25, 50, 100 µM) for 2 hours.

    • Causality: Serum starvation synchronizes the cell cycle and eliminates binding interference from bovine serum albumin (BSA), maximizing compound-receptor interaction.

    • Self-Validation: Include a vehicle-only control (0.1% DMSO) to establish a baseline and prove the solvent does not induce spontaneous NO production.

  • Step 3: LPS Stimulation

    • Action: Add 1 µg/mL Lipopolysaccharide (LPS) to the wells and incubate for 24 hours.

    • Causality: LPS binds to TLR4, initiating the NF-κB and MAPK cascades required to induce iNOS expression and subsequent NO synthesis.

    • Self-Validation: Maintain an LPS-only positive control to confirm the dynamic range of the inflammatory response.

  • Step 4: Griess Reagent Assay & Viability Counter-Screen

    • Action: Transfer 100 µL of supernatant to a new plate, add Griess reagent, and read absorbance at 540 nm. Immediately perform an MTT assay on the remaining cells in the original plate.

    • Causality: The Griess reaction quantifies nitrite (a stable NO metabolite). The parallel MTT assay ensures that reduced NO levels are due to true pharmacological inhibition of iNOS, not simply a reduction in viable cell numbers (cytotoxicity).

    • Self-Validation: Calculate the Therapeutic Index (TI = CC50/IC50). A valid anti-inflammatory hit must show NO inhibition at concentrations where cell viability remains >90%.

Workflow Step1 1. Seed RAW264.7 Cells (Validation: Monitor confluency <80%) Step2 2. Pretreat with Rhamnocitrin Derivative (Validation: Vehicle-only control) Step1->Step2 Step3 3. LPS Stimulation (1 µg/mL) (Validation: LPS-only positive control) Step2->Step3 Step4 4. Griess Reagent Assay (Validation: Standard curve calibration) Step3->Step4 Step5 5. MTT Viability Assay (Validation: Exclude cytotoxic false positives) Step3->Step5 Parallel Assay

Fig 2. Self-validating workflow for quantifying NO inhibition in RAW264.7 macrophages.

Protocol 2: Evaluation of Anti-Atherogenic Activity via CD36 Expression Profiling
  • Step 1: Macrophage Differentiation

    • Action: Treat THP-1 monocytes with 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours.

    • Causality: Monocytes do not express high levels of scavenger receptors. PMA activates Protein Kinase C (PKC), driving the phenotypic shift to adherent macrophages capable of oxLDL uptake.

    • Self-Validation: Confirm differentiation by verifying cellular adhesion and morphological flattening.

  • Step 2: Compound Co-incubation & oxLDL Loading

    • Action: Treat macrophages with 20 µM Rhamnocitrin and 50 µg/mL DiI-labeled oxLDL for 24 hours.

    • Causality: Simultaneous exposure tests the compound's ability to actively down-regulate CD36 receptor expression in the presence of the atherogenic stimulus, mimicking the physiological plaque microenvironment[3].

    • Self-Validation: Use unlabelled oxLDL as a negative fluorescence control to calibrate background autofluorescence.

  • Step 3: RT-qPCR and Flow Cytometry

    • Action: Extract RNA for CD36 mRNA quantification via RT-qPCR, and measure DiI-oxLDL uptake via flow cytometry.

    • Causality: Dual-level validation. RT-qPCR confirms the mechanism occurs at the transcriptional level, while flow cytometry confirms the functional phenotypic outcome (reduced lipid engulfment).

    • Self-Validation: Normalize RT-qPCR data against two distinct housekeeping genes (e.g., GAPDH and ACTB) to prevent artifactual shifts caused by oxLDL-induced metabolic changes.

References

  • Phenolic compounds from the rhizomes of Zingiber pellitum | Arkivoc
  • Rhamnocitrin | Anti-Inflamm
  • Antiatherogenic Effects of Kaempferol and Rhamnocitrin | Journal of Agricultural and Food Chemistry (ACS Public
  • Biological Importance and Therapeutic Benefit of Rhamnocitrin: A Review of Pharmacology and Analytical Aspects | ResearchG
  • Independent Streptococcus mutans inhibitors to treat dental caries using an in silico approach | Journal of Applied Pharmaceutical Science

Sources

Foundational

Rhamnocitrin 3-rhamnoside: A Comprehensive Technical Guide on Discovery, Isolation, and Molecular Pharmacology

Prepared for: Researchers, Scientists, and Drug Development Professionals Content Focus: Phytochemistry, Extraction Methodology, and Pharmacological Pathways Executive Summary The transition of natural secondary metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Content Focus: Phytochemistry, Extraction Methodology, and Pharmacological Pathways

Executive Summary

The transition of natural secondary metabolites from botanical curiosities to viable pharmacological leads requires rigorous structural and mechanistic validation. Rhamnocitrin 3-rhamnoside (CID: 5748662) [1]—an O-methylated flavonol glycoside—has emerged as a highly bioactive compound with pleiotropic effects. Originally identified in traditional medicinal plants, this compound exhibits potent anti-inflammatory, antioxidant, and antiviral properties.

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, self-validating framework covering the historical discovery, optimized isolation protocols, and the precise molecular signaling pathways modulated by Rhamnocitrin 3-rhamnoside.

Historical Context and Botanical Discovery

The discovery of Rhamnocitrin 3-rhamnoside is deeply intertwined with the phytochemical profiling of plants historically utilized in traditional medicine systems across Asia and Europe.

Early bio-guided fractionation efforts targeting anti-inflammatory and anti-proliferative activities led to its isolation from the leaves and twigs of Loranthus europaeus (a species of mistletoe) [2]. In this matrix, it was identified alongside other structurally related flavonoid glycosides, such as kaempferol-3-O-rhamnoside and quercetin-3-O-rhamnoside.

Subsequent bioprospecting expanded its known botanical reservoirs. Notably, it was isolated from the methanolic extracts of Zingiber pellitum rhizomes, where it was identified as the primary agent responsible for the extract's robust inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages [3]. More recently, advanced metabolomic screening has detected Rhamnocitrin 3-rhamnoside in Prunus mume and Saussurea species, underscoring its widespread evolutionary conservation as a plant defense metabolite.

Chemical Identity
  • IUPAC Name: 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

  • Molecular Formula: C₂₂H₂₂O₁₀

  • Monoisotopic Mass: 446.1213 Da [1]

Validated Extraction and Isolation Protocol

Isolating flavonoid glycosides from complex plant matrices requires exploiting their specific polarity and molecular weight. The following protocol outlines a self-validating, activity-guided fractionation workflow designed to maximize the yield and purity of Rhamnocitrin 3-rhamnoside.

Rationale Behind Experimental Choices
  • Exhaustive Methanol Extraction: Methanol is selected as the primary solvent because its high dielectric constant effectively disrupts plant cell walls and solubilizes polar glycosides, which would otherwise remain trapped in the cellulosic matrix.

  • Liquid-Liquid Partitioning: By sequentially washing the crude extract with n-hexane and ethyl acetate (EtOAc), we create a polarity gradient. Hexane strips away non-polar waxes and lipids. EtOAc selectively partitions intermediate-polarity flavonoids (like Rhamnocitrin 3-rhamnoside) away from highly polar tannins and raw sugars left in the aqueous phase.

  • Sephadex LH-20 Chromatography: This step is critical. Sephadex LH-20 separates molecules based on both size exclusion and reversible hydrogen bonding. The rhamnose sugar moiety on our target compound alters its hydrogen-bonding profile, allowing it to elute distinctly from its aglycone counterpart (rhamnocitrin) and other structurally similar flavonols.

Step-by-Step Methodology
  • Biomass Preparation: Pulverize 1.0 kg of dried plant material (e.g., Z. pellitum rhizomes or L. europaeus leaves) into a fine powder to maximize surface area.

  • Maceration: Suspend the powder in 3.0 L of 100% Methanol. Sonicate for 60 minutes at 25°C, then macerate for 48 hours. Filter and repeat twice. Combine filtrates and evaporate under reduced pressure (40°C) to yield the crude extract.

  • Partitioning: Suspend the crude extract in 500 mL of distilled water. Partition sequentially with n-hexane (3 × 500 mL) and EtOAc (3 × 500 mL). Collect and dry the EtOAc fraction.

  • Column Chromatography: Load the EtOAc fraction onto a silica gel column. Elute with a gradient of Chloroform:Methanol (from 100:0 to 70:30, v/v). Monitor fractions via Thin Layer Chromatography (TLC) under UV 254/365 nm.

  • Purification: Pool the flavonoid-rich fractions and load onto a Sephadex LH-20 column, eluting isocratically with Methanol.

  • Final Polish: Subject the semi-purified fractions to preparative HPLC (C18 reverse-phase column), using a mobile phase of Acetonitrile:Water (typically 20:80 to 40:60 over 30 mins) to isolate pure Rhamnocitrin 3-rhamnoside (>98% purity, verified by ¹H/¹³C NMR and HR-ESI-MS).

ExtractionWorkflow Biomass Raw Plant Biomass (e.g., Z. pellitum) Methanol Methanol Extraction (Cell Lysis & Solubilization) Biomass->Methanol Exhaustive Maceration Partition Liquid-Liquid Partitioning (Hexane -> EtOAc) Methanol->Partition Concentration & Solvent Shift Chromatography Sephadex LH-20 & Silica Gel (Size & Polarity Separation) Partition->Chromatography EtOAc Fraction HPLC Preparative HPLC (High-Resolution Isolation) Chromatography->HPLC Flavonoid-rich Subfractions PureCompound Rhamnocitrin 3-rhamnoside (>98% Purity) HPLC->PureCompound Elution Monitoring (UV 254/365nm)

Fig 1: Step-by-step extraction and chromatographic isolation workflow for Rhamnocitrin 3-rhamnoside.

Pharmacological Mechanisms and Signaling Pathways

The therapeutic potential of Rhamnocitrin 3-rhamnoside is driven by its ability to modulate intracellular signaling cascades. Its unique structural features—specifically the O-methylation at the C-7 position and the rhamnose moiety at the C-3 position—enhance its cellular permeability and receptor binding affinity compared to non-methylated analogs.

Anti-Inflammatory Activity via NF-κB Inhibition

In models of pulmonary inflammation and macrophage activation, Rhamnocitrin 3-rhamnoside has demonstrated a profound ability to suppress the Nuclear Factor kappa B (NF-κB) pathway [4]. Upon exposure to inflammatory stimuli (like LPS or cigarette smoke condensate), NF-κB typically translocates to the nucleus to transcribe pro-inflammatory cytokines. Rhamnocitrin 3-rhamnoside inhibits this activation, leading to a significant downstream reduction in Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).

Antioxidant Defense via Nrf2 Activation

Concurrently, this flavonoid acts as a potent antioxidant by facilitating the nuclear translocation of Nuclear factor erythroid-2-related factor 2 (Nrf2) [4]. Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs), upregulating the expression of cytoprotective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This dual-action mechanism (suppressing inflammation while boosting endogenous antioxidants) makes it a prime candidate for treating oxidative-stress-related pathologies.

Antiviral Properties via cGAS/STING Pathway

Recent virology studies have uncovered the compound's potential against the Influenza A (H3N2) virus. In vitro assays in MDCK and A549 cell lines revealed that Rhamnocitrin 3-rhamnoside suppresses viral replication and virus-induced apoptosis. Mechanistically, molecular docking and surface plasmon resonance confirmed that the compound forms a stable complex with cGAS and STING proteins, inhibiting the cGAS/STING signaling pathway and thereby reducing excessive Type I Interferon (IFN) and cytokine storms associated with severe influenza infections [5].

SignalingPathway R3R Rhamnocitrin 3-rhamnoside Nrf2 Nrf2 Pathway R3R->Nrf2 Activates NFkB NF-κB Pathway R3R->NFkB Inhibits cGAS cGAS/STING Pathway R3R->cGAS Inhibits HO1 HO-1 & NQO1 (Antioxidant Defense) Nrf2->HO1 Upregulates Cytokines IL-1β, IL-6, TNF-α (Pro-inflammatory) NFkB->Cytokines Downregulates IFN Type I IFN (Viral Inflammation) cGAS->IFN Downregulates

Fig 2: Core signaling pathways modulated by Rhamnocitrin 3-rhamnoside in cellular models.

Quantitative Biological Data

To provide a benchmark for drug development professionals, the following table summarizes the quantitative pharmacological metrics of Rhamnocitrin 3-rhamnoside across validated experimental models.

Biological Target / AssayCell Line / ModelObserved EffectQuantitative MetricReference
Nitric Oxide (NO) Production RAW264.7 Macrophages (LPS-stimulated)Strong inhibition of NO synthesis via iNOS suppression.IC₅₀ = 49.6 ± 0.73 µM [3]
Influenza A (H3N2) Replication MDCK / A549 CellsReduction of viral titers and inhibition of apoptosis.Dose-dependent suppression[5]
Pro-inflammatory Cytokines H292 Cells / Murine Lung TissueSignificant reduction in IL-1β, IL-6, and TNF-α.Significant at 10-50 µM[4]
Antioxidant Capacity (DPPH) In vitro chemical assayDirect scavenging of free radicals.Moderate to High[2]

Conclusion and Future Perspectives

Rhamnocitrin 3-rhamnoside represents a highly promising scaffold for modern drug discovery. Its dual capacity to quell inflammation (via NF-κB and cGAS/STING inhibition) while fortifying cellular resilience (via Nrf2 activation) provides a multi-target approach highly sought after in the treatment of chronic inflammatory diseases, viral pneumonias, and oxidative stress disorders.

Future research must focus on in vivo pharmacokinetic profiling—specifically evaluating the bioavailability and metabolic cleavage of the rhamnose moiety in the mammalian gut—to transition this botanical compound into clinical therapeutic pipelines.

References

  • National Center for Biotechnology Information (NIH). "Rhamnocitrin 3-rhamnoside | C22H22O10 | CID 5748662 - PubChem." PubChem Database. Available at:[Link]

  • ResearchGate. "Antiproliferative, antioxidant and phytochemical analysis of Loranthus europaeus fruits." ResearchGate. Available at:[Link]

  • Arkivoc. "Phenolic compounds from the rhizomes of Zingiber pellitum." Arkat USA. Available at:[Link]

  • ResearchGate. "Structures of quercitrin and afzelin isolated from Cornus macrophylla..." ResearchGate. Available at:[Link]

  • National Institutes of Health (PMC). "Potential antiviral activity of rhamnocitrin against influenza virus H3N2 by inhibiting cGAS/STING pathway in vitro." PubMed Central. Available at:[Link]

Exploratory

Spectroscopic Elucidation of Rhamnocitrin 3-O-Rhamnoside: A Comprehensive NMR and MS Guide

Introduction & Structural Significance Rhamnocitrin 3-O-rhamnoside (chemically defined as Kaempferol 7-O-methyl ether 3-O-α-L-rhamnopyranoside) is a bioactive flavonol glycoside frequently isolated from medicinal flora s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

Rhamnocitrin 3-O-rhamnoside (chemically defined as Kaempferol 7-O-methyl ether 3-O-α-L-rhamnopyranoside) is a bioactive flavonol glycoside frequently isolated from medicinal flora such as Loranthus tanakae and Zingiber pellitum [1][2]. In the context of drug discovery, the precise structural characterization of this metabolite is paramount, as the specific regiochemistry of its methoxy and glycosidic groups dictates its pharmacological efficacy, particularly its anti-inflammatory and antioxidant properties [1].

This technical whitepaper provides an authoritative framework for the structural elucidation of rhamnocitrin 3-O-rhamnoside. By detailing the causality behind instrumental choices and establishing self-validating experimental protocols, this guide serves as a robust reference for analytical chemists and natural product researchers.

Mass Spectrometry (HR-ESI-MS) Profiling

Causality of Experimental Choice

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) in negative ion mode is the gold standard for analyzing flavonol glycosides. The acidic nature of the phenolic hydroxyl groups at C-5 and C-4' allows them to readily deprotonate, forming highly stable [M−H]− ions with minimal in-source fragmentation [3].

Data Interpretation & Self-Validating Fragmentation

The HR-ESI-MS spectrum of rhamnocitrin 3-O-rhamnoside yields a precise deprotonated molecular ion peak at m/z 445.11 (calculated for C22​H21​O10−​ ) [1]. To validate the structure, tandem mass spectrometry (MS/MS) is employed to induce collision-induced dissociation (CID). The fragmentation pathway acts as a self-validating system:

  • m/z 299 [M−H−146]− : The neutral loss of 146 Da corresponds to the cleavage of the terminal rhamnosyl moiety, confirming the presence of an O-linked deoxyhexose and yielding the rhamnocitrin aglycone.

  • m/z 284 [M−H−146−15]− : The subsequent homolytic cleavage of a methyl radical ( ∙CH3​ , 15 Da) from the aglycone is a diagnostic marker for the methoxy group at the C-7 position.

  • m/z 151 : Retro-Diels-Alder (RDA) cleavage of the C-ring yields characteristic A-ring fragments, confirming the 5,7-disubstitution pattern.

MS_Fragmentation Parent Rhamnocitrin 3-O-rhamnoside [M-H]- m/z 445 Aglycone Rhamnocitrin Aglycone [M-H-146]- m/z 299 Parent->Aglycone - Rhamnose (146 Da) Neutral Loss Demethyl Demethylated Fragment [M-H-146-15]- m/z 284 Aglycone->Demethyl - CH3 (15 Da) Radical Cleavage RDA Retro-Diels-Alder (RDA) Fragment m/z 151 Aglycone->RDA 1,3-A- Cleavage (C-ring fission)

Fig 1. ESI-MS/MS negative mode fragmentation pathway of Rhamnocitrin 3-O-rhamnoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choice

While MS confirms the molecular formula and substituent blocks, 1D and 2D NMR spectroscopy are strictly required to resolve the exact regiochemistry (linkage positions) and stereochemistry. The combination of HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) creates a closed-loop validation matrix where every proton is mapped to its adjacent and distant carbon neighbors [4].

Spectroscopic Hallmarks
  • The Aglycone Core : The 1H NMR spectrum reveals an AA′BB′ spin system at δH​ 7.75 (2H, d, J=8.5 Hz) and δH​ 6.90 (2H, d, J=8.5 Hz), indicative of a para-substituted B-ring (4'-OH). The A-ring presents two meta-coupled protons at δH​ 6.35 (H-6) and 6.70 (H-8) with J=2.0 Hz.

  • The Methoxy Group : A sharp three-proton singlet at δH​ 3.85 correlates strongly in the HMBC spectrum to the carbon at δC​ 165.2 (C-7), definitively placing the methoxy group at the 7-position rather than the 4'-position [2].

  • The Rhamnose Moiety : The anomeric proton appears as a doublet at δH​ 5.30 with a small coupling constant ( J=1.5 Hz), confirming the α -configuration of the L-rhamnopyranosyl linkage. Its HMBC cross-peak to δC​ 134.5 (C-3) proves the glycosylation site. The diagnostic rhamnose methyl group (C-6'') appears at δH​ 0.85 (d, J=6.0 Hz) [2].

HMBC_Correlations H1 H-1'' (δ 5.30) C3 C-3 (δ 134.5) H1->C3 3J (Glycosidic) OMe 7-OMe (δ 3.85) C7 C-7 (δ 165.0) OMe->C7 3J (Ether) H6 H-6 (δ 6.35) H6->C7 2J/3J H8 H-8 (δ 6.70) H8->C7 2J/3J

Fig 2. Key HMBC (1H → 13C) correlations defining the glycosidic and methoxy linkages.

Quantitative Data Presentation

Table 1: Synthesized 1H and 13C NMR Data for Rhamnocitrin 3-O-rhamnoside (Recorded in DMSO- d6​ , 500 MHz for 1H , 125 MHz for 13C ) [2][4]

Position 13C ( δ ppm) 1H ( δ ppm, J in Hz)Key HMBC Correlations ( H→C )
2157.2--
3134.5--
4177.8--
5160.6--
697.86.35 (d, 2.0)C-5, C-7, C-8, C-10
7165.2--
892.46.70 (d, 2.0)C-6, C-7, C-9, C-10
9156.1--
10105.3--
1'120.6--
2', 6'130.87.75 (d, 8.5)C-2, C-4'
3', 5'115.66.90 (d, 8.5)C-1', C-4'
4'160.2--
7-OMe56.23.85 (s)C-7
Rhamnose
1''102.15.30 (d, 1.5)C-3
2''70.43.98 (m)C-1'', C-3''
3''70.63.52 (m)C-2'', C-4''
4''71.33.15 (m)C-3'', C-5''
5''70.13.12 (m)C-4'', C-6''
6''17.50.85 (d, 6.0)C-4'', C-5''

Experimental Protocols

Workflow 1: Sample Preparation and HR-ESI-MS Analysis
  • Solubilization : Dissolve 1.0 mg of purified rhamnocitrin 3-O-rhamnoside in 1.0 mL of LC-MS grade Methanol (MeOH).

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter to remove micro-particulates and prevent capillary clogging.

  • Injection : Inject 2 µL into a UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Ionization Parameters : Set the ESI source to negative mode. Capillary voltage: 2.5 kV; Cone voltage: 40 V; Source temperature: 120°C; Desolvation temperature: 350°C.

  • MS/MS Acquisition : Apply collision energy (CE) ramping from 15 to 35 eV using Argon as the collision gas to induce target fragmentation.

Workflow 2: NMR Acquisition Protocol
  • Sample Preparation : Dissolve 5–10 mg of the lyophilized compound in 600 µL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D) containing 0.03% TMS as an internal standard.

  • Tube Loading : Transfer the homogenized solution to a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

  • 1D Acquisition :

    • 1H NMR : Acquire 16 scans with a relaxation delay (D1) of 2.0 s and a spectral width of 15 ppm.

    • 13C NMR : Acquire 1024 scans with a D1 of 2.0 s and a spectral width of 250 ppm.

  • 2D Acquisition :

    • HSQC : Set 128 increments in t1​ , executing 4 scans per increment.

    • HMBC : Set 256 increments, optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz.

  • Processing : Apply zero-filling, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak (DMSO- d6​ : δH​ 2.50, δC​ 39.5).

References

  • Title : Loranthus tanakae Franch. & Sav. Suppresses Inflammatory Response in Cigarette Smoke Condensate Exposed Bronchial Epithelial Cells and Mice Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : Phenolic compounds from the rhizomes of Zingiber pellitum Source : Arkivoc (Arkat USA) URL : [Link]

  • Title : Saussurea species from the Altai Mountains and adjacent area, and their flavonoid diversity Source : ResearchGate URL :[Link]

  • Title : New lupan-type triterpenoids Source : ResearchGate URL :[Link]

Foundational

Solubility Dynamics and Solvent Selection for Rhamnocitrin 3-Rhamnoside: A Comprehensive Technical Guide

Executive Summary In early-stage drug discovery and phytochemical screening, the physical state of a compound dictates its biological performance. Rhamnocitrin 3-rhamnoside (7-O-methylkaempferol 3-O-rhamnoside) is a pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and phytochemical screening, the physical state of a compound dictates its biological performance. Rhamnocitrin 3-rhamnoside (7-O-methylkaempferol 3-O-rhamnoside) is a potent flavonol glycoside known for its antioxidant and anti-inflammatory properties. However, like many flavonoids, its amphiphilic structure presents significant solubility challenges. As a Senior Application Scientist, I frequently encounter false-negative bioassay results stemming from poor solvent selection and undetected micro-precipitation.

This whitepaper provides an in-depth, field-proven framework for understanding the thermodynamic solubility of Rhamnocitrin 3-rhamnoside, detailing a self-validating protocol to ensure robust data integrity in downstream applications.

Thermodynamic Principles of Flavonoid Solvation

To solubilize a compound effectively, one must understand the causality behind its molecular interactions. Rhamnocitrin 3-rhamnoside (C22H22O10) consists of a lipophilic methylated kaempferol aglycone bound to a hydrophilic rhamnose sugar moiety [1].

With a computed XLogP3 of approximately 1.5 [1] and in silico ADME profiling indicating moderate lipophilicity, the molecule exhibits amphiphilic tendencies. However, its planar aromatic core facilitates strong π-π stacking and intermolecular hydrogen bonding, creating a high crystal lattice energy.

  • The Aqueous Penalty: Water cannot sufficiently disrupt the hydrophobic core's π-π stacking. The single rhamnose sugar does not provide enough hydration energy to overcome the lattice penalty, resulting in near-insolubility in pure water or PBS.

  • The Aprotic Advantage: Dimethyl sulfoxide (DMSO) is the gold standard for primary solvation. As a polar aprotic solvent, DMSO aggressively disrupts the intermolecular hydrogen bonds of the sugar moiety while its lipophilic methyl groups accommodate the aglycone core, achieving high molar concentrations without protonating the molecule.

Quantitative Solubility Profile

The table below synthesizes the solubility behavior of Rhamnocitrin 3-rhamnoside across common laboratory solvents.

SolventPolarity IndexEstimated SolubilityMechanistic Rationale
Water / PBS 10.2< 0.1 mg/mLHigh lattice energy prevents aqueous hydration. Hydrophobic aglycone core resists solvation.
70% Methanol ~6.65 - 10 mg/mLProtic environment forms strong hydrogen bonds with the rhamnose moiety. Frequently used for plant extraction [2].
Ethyl Acetate 4.40.5 - 2 mg/mLModerate polarity interacts with the methylated aglycone but poorly solvates the sugar moiety.
100% DMSO 7.2> 25 mg/mLPolar aprotic nature aggressively disrupts intermolecular H-bonds without degrading the glycosidic linkage.

Critical Insight: Recent studies investigating Loranthus tanakae extracts, which are rich in Rhamnocitrin 3-rhamnoside, emphasized that using PBS as a vehicle control without rigorously evaluating solubility and stability can critically compromise the pharmacological efficacy of the test material [3].

Self-Validating Protocol for Assay Preparation

A protocol is only as good as its ability to prove its own success. Visual inspection of a solution is fundamentally flawed; the human eye cannot detect micro-crystals that will ruin a cellular assay. The following step-by-step methodology incorporates built-in validation mechanisms.

Phase 1: Anhydrous Primary Solvation
  • Gravimetric Measurement : Weigh 5.0 mg of lyophilized Rhamnocitrin 3-rhamnoside powder into a low-bind microcentrifuge tube.

  • Aprotic Disruption : Add 200 µL of anhydrous DMSO (≥99.9% purity) to achieve a ~56 mM stock solution.

    • Causality: DMSO is highly hygroscopic. Using anhydrous DMSO prevents the introduction of trace water from the atmosphere, which can prematurely trigger nucleation and micro-precipitation of the hydrophobic aglycone.

  • Thermal-Acoustic Agitation : Sonicate the suspension in a 37°C water bath for 10 minutes.

    • Causality: Acoustic cavitation provides the activation energy necessary to break the crystal lattice, while the mild 37°C temperature prevents thermal degradation of the heat-sensitive glycosidic bond.

Phase 2: Aqueous Transition and Self-Validation
  • Vehicle Formulation : Dilute the DMSO stock into pre-warmed (37°C) PBS or cell culture media to a final target concentration of 50 µM (ensuring final DMSO concentration remains < 0.1% v/v to prevent solvent toxicity).

  • Turbidimetric Validation (The Self-Validation Step) : Transfer 100 µL of the aqueous dilution to a 96-well plate and measure optical density at 600 nm (OD600) against a vehicle blank (0.1% DMSO in PBS).

    • Causality: An OD600 > 0.05 indicates sub-visual micro-precipitation. If precipitation occurs, the effective molarity is unknown, rendering downstream biological assays invalid.

  • LC-MS/MS Verification : Centrifuge the solution at 10,000 x g for 5 minutes. Extract the supernatant using a 70% methanol mobile phase [2] and quantify via LC-MS/MS to confirm the exact soluble concentration before applying to cells.

G A 1. Solid Rhamnocitrin 3-Rhamnoside (Lipophilic Aglycone + Sugar) B 2. Primary Solvation (100% Anhydrous DMSO) A->B Add Aprotic Solvent C 3. Stock Solution (10-50 mM, Store at -20°C) B->C Sonicate 37°C, 10 min D 4. Aqueous Dilution (PBS or Cell Media, <0.1% DMSO) C->D Serial Dilution E 5. Turbidimetric Validation (OD600 < 0.05 vs Blank) D->E Visual & Spec Check F 6. LC-MS/MS Quantification (70% MeOH Mobile Phase) E->F Filter Supernatant

Workflow for self-validating solubility determination of Rhamnocitrin 3-rhamnoside.

Downstream Implications in Cellular Assays

When evaluating the bioactivity of Rhamnocitrin 3-rhamnoside, maintaining true aqueous solubility is paramount. Research has demonstrated that this compound modulates inflammatory responses by inhibiting the pro-inflammatory NF-κB pathway and promoting the translocation of the antioxidant transcription factor Nrf2 [3]. This dual action leads to elevated Heme Oxygenase-1 (HO-1) expression and a reduction in inflammatory cytokines [4].

If the compound micro-precipitates in the culture media due to improper solvent handling, the effective concentration interacting with the cell membrane drops precipitously. The insoluble aggregates cannot cross the lipid bilayer to reach cytosolic targets like NF-κB, leading to false-negative readouts. The self-validating protocol described above ensures that the pharmacological effects observed are due to the fully solubilized molecule rather than an artifact of poor formulation.

G R Solubilized Rhamnocitrin 3-Rhamnoside ROS Oxidative Stress (ROS Accumulation) R->ROS Scavenges NFkB NF-κB Pathway (Pro-inflammatory) R->NFkB Inhibits Nrf2 Nrf2 Translocation (Antioxidant Response) R->Nrf2 Activates Inflam Cytokine Release (IL-1β, IL-6, TNF-α) NFkB->Inflam Promotes HO1 HO-1 Expression (Cellular Protection) Nrf2->HO1 Upregulates

Modulation of NF-κB and Nrf2 pathways by solubilized Rhamnocitrin 3-rhamnoside.

References

  • Study on the material basis and immunological enhancement activity of dangdi oral liquid. Source: National Institutes of Health (NIH) / PubMed Central.[Link][2]

  • Loranthus tanakae Franch. and Sav. Attenuates Respiratory Inflammation Caused by Asian Sand Dust. Source: ResearchGate. [Link][4]

  • Independent Streptococcus mutans inhibitors to treat dental caries using an in silico approach. Source: Journal of Applied Pharmaceutical Science. [Link]

  • Rhamnocitrin 3-rhamnoside | C22H22O10 | CID 5748662. Source: PubChem - NIH.[Link][1]

  • Loranthus tanakae Franch. and Sav. Attenuates Respiratory Inflammation Caused by Asian Sand Dust. Source: MDPI Antioxidants.[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Isolation, Purification, and Validation of Rhamnocitrin 3-O-rhamnoside from Rhamnus Species

Here is a comprehensive, expertly structured Application Note for the isolation, purification, and validation of Rhamnocitrin 3-O-rhamnoside, designed for researchers and drug development professionals. Strategic Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, expertly structured Application Note for the isolation, purification, and validation of Rhamnocitrin 3-O-rhamnoside, designed for researchers and drug development professionals.

Strategic Rationale & Biological Significance

Rhamnocitrin 3-O-rhamnoside (also known as catharticin) is a bioactive flavonol glycoside characterized by a 7-O-methylkaempferol aglycone backbone[1]. Predominantly synthesized in the Rhamnus genus (e.g., Rhamnus cathartica and Rhamnus saxatilis), this compound has garnered significant attention in pre-clinical drug development due to its potent anti-inflammatory and antioxidant properties[2].

Mechanistically, rhamnocitrin 3-O-rhamnoside acts as a dual-modulator in cellular stress responses. It directly scavenges reactive oxygen species (ROS), inhibits the pro-inflammatory NF-κB pathway, and activates the Nrf2/HO-1 antioxidant signaling axis[3],[4]. This results in the profound downregulation of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages[5].

Because structurally homologous analogs (such as rhamnetin 3-rhamnoside and kaempferol 3-rhamnoside) frequently co-elute in crude plant extracts, achieving >95% purity is a critical prerequisite for reliable downstream pharmacological assays[6]. This guide details a robust, self-validating workflow leveraging microwave-assisted extraction (MAE), targeted liquid-liquid partitioning, size-exclusion chromatography, and preparative HPLC to isolate high-purity rhamnocitrin 3-O-rhamnoside.

Experimental Workflow & Causality

The following workflow is engineered to systematically strip away matrix interferences based on distinct physicochemical properties (polarity, molecular size, and hydrophobicity).

Workflow A Rhamnus Plant Material (Dried & Pulverized) B Microwave-Assisted Extraction (70% Ethanol, 380W) A->B C Crude Ethanolic Extract B->C D Liquid-Liquid Partitioning (Hexane -> CHCl3 -> EtOAc) C->D E Ethyl Acetate (EtOAc) Fraction (Flavonoid-rich) D->E F Sephadex LH-20 Chromatography (Eluent: 70% MeOH) E->F G Flavonol Glycoside Sub-fractions F->G H Preparative HPLC (C18 Column, ACN/H2O Gradient) G->H I Rhamnocitrin 3-O-rhamnoside (>95% Purity) H->I

Fig 1. Step-by-step isolation workflow for Rhamnocitrin 3-O-rhamnoside from Rhamnus species.

Step-by-Step Methodology

Phase 1: Microwave-Assisted Extraction (MAE)

Expert Insight (Causality): MAE is utilized instead of traditional maceration because rapid, frequency-controlled microwave heating causes localized cellular rupture. This significantly enhances the mass transfer of intracellular flavonoids into the solvent while minimizing the thermal degradation of heat-labile glycosidic bonds[7].

  • Pulverize dried Rhamnus leaves/berries to a uniform fine powder (40-mesh) to maximize surface area.

  • Suspend 100 g of the powder in 70% aqueous ethanol at a solid-to-liquid ratio of 1:10 (w/v)[7].

  • Subject the suspension to MAE at an irradiation power of 380 W for 60–70 seconds[7].

  • Filter the extract through Whatman No. 1 paper and concentrate under reduced pressure at 40°C to yield the crude ethanolic extract.

Phase 2: Liquid-Liquid Partitioning

Expert Insight (Causality): Sequential partitioning exploits the differential polarities of the plant matrix. Hexane removes highly lipophilic interferences (chlorophylls, waxes), while chloroform extracts less polar aglycones. Ethyl acetate (EtOAc) has a specific affinity for moderately polar flavonol mono-glycosides, selectively concentrating compounds like rhamnocitrin 3-O-rhamnoside[8].

  • Suspend the crude ethanolic extract in 500 mL of distilled water.

  • Partition sequentially with Hexane (3 × 500 mL) and Chloroform (3 × 500 mL) in a separatory funnel. Discard the organic layers.

  • Extract the remaining aqueous layer with EtOAc (3 × 500 mL).

  • Combine the EtOAc fractions, dry over anhydrous Na₂SO₄, and evaporate to dryness.

Phase 3: Sephadex LH-20 Size-Exclusion Chromatography

Expert Insight (Causality): Sephadex LH-20 separates molecules based on both size exclusion and hydrogen-bonding capacity. Flavonoid glycosides elute predictably when using a methanol/water gradient, effectively separating them from polymeric tannins and residual free sugars.

  • Dissolve the dried EtOAc fraction in a minimal volume of HPLC-grade Methanol.

  • Load onto a pre-equilibrated Sephadex LH-20 column.

  • Elute isocratically with Methanol:Water (70:30, v/v).

  • Monitor eluates via Thin Layer Chromatography (TLC) under UV light (254 nm and 365 nm). Pool fractions exhibiting a prominent yellow-fluorescent spot (typical of flavonols) at an Rf of ~0.45 (Mobile phase: EtOAc:Formic Acid:Glacial Acetic Acid:Water, 100:11:11:26).

Phase 4: Preparative HPLC Purification

Expert Insight (Causality): Prep-HPLC provides the high theoretical plate count required to resolve rhamnocitrin 3-O-rhamnoside from nearly identical structural isomers (e.g., rhamnetin 3-rhamnoside)[3].

  • Reconstitute the pooled Sephadex fraction in Methanol and filter through a 0.45 µm PTFE syringe filter[3].

  • Inject onto a Preparative C18 Column (e.g., 250 × 21.2 mm, 5 µm particle size).

  • Mobile Phase: Solvent A (0.1% Formic acid in Water) and Solvent B (Acetonitrile).

  • Gradient: 15% B to 40% B over 40 minutes at a flow rate of 15 mL/min.

  • Collect the peak eluting at the characteristic retention time (typically ~25-28 min). Lyophilize the fraction to obtain pure rhamnocitrin 3-O-rhamnoside as a pale yellow powder.

Data Presentation & Validation Metrics

To ensure the trustworthiness of the protocol, the system must be self-validating. Table 1 summarizes the expected quantitative recovery across the purification stages, while Table 2 provides the critical spectroscopic data required to confirm the identity of the isolate.

Table 1: Representative Quantitative Yields during Purification

Purification Step Mass (g) Step Yield (%) Estimated Purity (%)
Crude Ethanolic Extract 50.0 100.0 < 5.0
EtOAc Partitioned Fraction 8.5 17.0 ~ 25.0
Sephadex LH-20 Pooled Fraction 1.2 2.4 ~ 65.0

| Prep-HPLC Isolate | 0.045 | 0.09 | > 95.0 |

Table 2: Chromatographic and Spectroscopic Validation Metrics

Parameter Expected Analytical Value for Rhamnocitrin 3-O-rhamnoside
Molecular Formula C₂₂H₂₂O₁₀
Molecular Weight 446.41 g/mol [9]
ESI-MS (Positive Ion) m/z 447.1 [M+H]⁺
UV-Vis Maxima (λmax) 265 nm (Band II), 345 nm (Band I)

| ¹H NMR (Diagnostic Peaks) | δ 3.85 (3H, s, 7-OCH₃); δ 5.30 (1H, d, J=1.5 Hz, Rhamnose H-1''); δ 0.82 (3H, d, J=6.0 Hz, Rhamnose CH₃) |

Biological Application: Anti-Inflammatory Signaling

Once purified to >95%, rhamnocitrin 3-O-rhamnoside can be confidently utilized in in vitro and in vivo models. Its primary mechanism of action in respiratory and systemic inflammation involves the dual modulation of the NF-κB and Nrf2 pathways[3],[4]. The diagram below maps the causality of its pharmacological efficacy.

Pathway Rham Rhamnocitrin 3-O-rhamnoside ROS Reactive Oxygen Species (ROS) Rham->ROS Scavenges NFkB NF-κB Pathway Rham->NFkB Inhibits Nrf2 Nrf2 Translocation Rham->Nrf2 Activates ProInflam Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α, NO) NFkB->ProInflam Downregulates AntiOx Antioxidant Enzymes (HO-1) Nrf2->AntiOx Upregulates

Fig 2. Anti-inflammatory and antioxidant signaling pathways modulated by Rhamnocitrin 3-O-rhamnoside.

References

  • Berka, et al. "Strategy of experimental design for intensification of solvent extraction of natural antioxidant flavonoids and phenols from buckthorn textur." Cogent Chemistry (Taylor & Francis), 2015.

  • Kpemissi, et al. "Sequential extraction of quercetin-3-O-rhamnoside from Piliostigma thonningii Schum. leaves." SN Applied Sciences, 2020.

  • Hanh, N. P. et al. "Phenolic compounds from the rhizomes of Zingiber pellitum." Arkivoc, 2024.

  • Park, S.-W., et al. "Loranthus tanakae Franch. & Sav. Suppresses Inflammatory Response in Cigarette Smoke Condensate Exposed Bronchial Epithelial Cells and Mice." Antioxidants (MDPI), 2022.

  • Park, S.-W., et al. "Loranthus tanakae Franch. and Sav. Attenuates Respiratory Inflammation Caused by Asian Sand Dust." International Journal of Molecular Sciences (MDPI), 2024.

Sources

Application

Application Note: High-Throughput LC-MS/MS Method for the Analysis of Rhamnocitrin 3-rhamnoside and its Metabolites in Biological Matrices

Authored by: A Senior Application Scientist Introduction Rhamnocitrin 3-rhamnoside, a flavonoid glycoside found in various medicinal plants, has garnered interest for its potential therapeutic properties.[1] Understandin...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

Rhamnocitrin 3-rhamnoside, a flavonoid glycoside found in various medicinal plants, has garnered interest for its potential therapeutic properties.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for drug development and clinical research. This application note presents a detailed, robust, and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of Rhamnocitrin 3-rhamnoside and its anticipated primary metabolites in biological matrices such as plasma. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive protocol for preclinical and clinical pharmacokinetic studies.

Rhamnocitrin 3-rhamnoside is characterized by a molecular formula of C22H22O10 and a monoisotopic mass of approximately 446.1213 Da.[1][2] Based on the metabolism of structurally similar flavonoid glycosides, the primary metabolic pathway is expected to involve initial deglycosylation to its aglycone, Rhamnocitrin, followed by phase II conjugation reactions, predominantly glucuronidation and sulfation.[3]

Experimental Workflow

The overall analytical workflow is depicted in the following diagram, outlining the key stages from sample collection to data analysis.

LC-MS/MS Workflow for Rhamnocitrin 3-rhamnoside Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample_collection Biological Matrix (e.g., Plasma, Urine) protein_precipitation Protein Precipitation (Acetonitrile) sample_collection->protein_precipitation Step 1 spe Solid Phase Extraction (SPE) (Optional Cleanup) protein_precipitation->spe Step 2a (If necessary) reconstitution Evaporation & Reconstitution protein_precipitation->reconstitution Step 2b spe->reconstitution Step 3 lc_separation UPLC/HPLC Separation (Reversed-Phase C18) reconstitution->lc_separation Step 4 Injection ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection Step 5 quantification Quantification (Calibration Curve) ms_detection->quantification Step 6 pk_analysis Pharmacokinetic Modeling quantification->pk_analysis Step 7

Caption: Overall workflow for the LC-MS/MS analysis of Rhamnocitrin 3-rhamnoside and its metabolites.

Predicted Metabolic Pathway of Rhamnocitrin 3-rhamnoside

The anticipated metabolic transformation of Rhamnocitrin 3-rhamnoside in vivo is illustrated below. The primary reactions involve enzymatic cleavage of the rhamnoside sugar moiety, followed by conjugation of the resulting aglycone.

Metabolic Pathway of Rhamnocitrin 3-rhamnoside parent Rhamnocitrin 3-rhamnoside MW: 446.4 g/mol aglycone Rhamnocitrin (Aglycone) MW: 300.26 g/mol parent->aglycone Deglycosylation (Hydrolysis) glucuronide Rhamnocitrin Glucuronide MW: 476.4 g/mol aglycone->glucuronide Glucuronidation (UGT Enzymes) sulfate Rhamnocitrin Sulfate MW: 380.3 g/mol aglycone->sulfate Sulfation (SULT Enzymes)

Caption: Predicted metabolic pathway of Rhamnocitrin 3-rhamnoside.

Materials and Reagents

  • Rhamnocitrin 3-rhamnoside analytical standard (≥98% purity)

  • Rhamnocitrin analytical standard (≥98% purity)

  • Internal Standard (IS), e.g., Isoquercitrin or a stable isotope-labeled analog

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥99%)

  • Control biological matrix (e.g., rat plasma, human plasma)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18), if required

Sample Preparation Protocol

This protocol is optimized for plasma samples. For other matrices, optimization may be required.

Protein Precipitation
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean tube.

Evaporation and Reconstitution
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

For matrices with high levels of interfering substances, a Solid Phase Extraction (SPE) cleanup step may be necessary after protein precipitation.[5]

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterRecommended Setting
LC System UPLC or HPLC system
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of mobile phase B, ramp up to elute the compounds, and then return to initial conditions for re-equilibration.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterRecommended Setting
Mass Spectrometer Triple quadrupole or high-resolution mass spectrometer (Q-TOF, Orbitrap)
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 4.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimize for specific instrument

MRM Transitions and Fragmentation

The following table provides the predicted MRM transitions for Rhamnocitrin 3-rhamnoside and its key metabolites. These should be optimized for the specific instrument being used. Analysis in negative ion mode is often preferred for flavonoids due to better sensitivity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes on Fragmentation
Rhamnocitrin 3-rhamnoside 445.1 [M-H]⁻299.1Neutral loss of the rhamnose sugar moiety (-146 Da)
Rhamnocitrin (Aglycone) 299.1 [M-H]⁻284.1Loss of a methyl group (-15 Da)
255.1Further fragmentation of the aglycone
Rhamnocitrin Glucuronide 475.1 [M-H]⁻299.1Neutral loss of the glucuronic acid moiety (-176 Da)[6]
Rhamnocitrin Sulfate 379.0 [M-H]⁻299.1Neutral loss of the sulfate group (-80 Da)

Method Validation

For quantitative applications, the method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Linearity and Range: A calibration curve should be prepared by spiking known concentrations of the analytes into the control matrix. A linear range with a correlation coefficient (r²) > 0.99 should be achieved.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be assessed at multiple concentration levels (low, medium, and high QC samples). Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification).

  • Selectivity and Specificity: The method should be free from interference from endogenous matrix components at the retention times of the analytes and IS.

  • Matrix Effect: The ion suppression or enhancement caused by the biological matrix should be evaluated.

  • Recovery: The extraction efficiency of the sample preparation method should be determined.

  • Stability: The stability of the analytes in the biological matrix under various storage and handling conditions should be assessed.

Data Analysis and Reporting

Quantitative analysis is performed by integrating the peak areas of the MRM transitions for each analyte and the internal standard. A calibration curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration. The concentrations of the analytes in the unknown samples are then calculated from the regression equation of the calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the LC-MS/MS analysis of Rhamnocitrin 3-rhamnoside and its primary metabolites. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are robust and sensitive, making them suitable for pharmacokinetic studies in drug development and research. The provided information on the predicted metabolic pathway and fragmentation patterns will aid in the identification and quantification of these compounds in various biological matrices.

References

  • Jiang, C., & Gates, P. J. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 29(22), 5246. [Link]

  • Liu, Y., et al. (2017). Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies. Biomedical Chromatography, 31(10), e3972. [Link]

  • Ma, W., et al. (2018). Simultaneous Determination of Five Phenolic Acids and Four Flavonoid Glycosides in Rat Plasma Using HPLC-MS/MS and Its Application to a Pharmacokinetic Study after a Single Intravenous Administration of Kudiezi Injection. Molecules, 24(1), 73. [Link]

  • Wang, Y., et al. (2018). Identification and Pharmacokinetic Studies on Complanatuside and Its Major Metabolites in Rats by UHPLC-Q-TOF-MS/MS and LC-MS/MS. Molecules, 24(1), 58. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5748662, Rhamnocitrin 3-rhamnoside. PubChem. [Link]

  • Ye, L., et al. (2020). Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study. Journal of Pharmaceutical and Biomedical Analysis, 185, 113233. [Link]

  • PubChemLite. (n.d.). Rhamnocitrin 3-rhamnoside (C22H22O10). PubChemLite. [Link]

  • Cuyamendous, C., et al. (2019). Liquid chromatographic analysis of flavonol compounds in green fruits of three Rhamnus species used in Stil de grain. Industrial Crops and Products, 132, 223-231. [Link]

  • Terao, J. (2009). Dietary flavonoids as antioxidants in vivo: Conjugated metabolites of (-)-epicatechin and quercetin participate in antioxidative defense in blood plasma. Journal of Medical Investigation, 56(Supplement), 200-205. [Link]

Sources

Method

Application Notes and Protocols for Assessing the Anti-Inflammatory Activity of Rhamnocitrin 3-Rhamnoside

Introduction: Unveiling the Anti-Inflammatory Potential of Rhamnocitrin 3-Rhamnoside Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Anti-Inflammatory Potential of Rhamnocitrin 3-Rhamnoside

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated.[1][2][3] The quest for novel anti-inflammatory agents with improved efficacy and safety profiles has led to a growing interest in natural products. Among these, flavonoids have emerged as a promising class of compounds with diverse pharmacological activities.[4][5] Rhamnocitrin 3-rhamnoside, a flavonoid glycoside, has garnered attention for its potential therapeutic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to rigorously assess the anti-inflammatory activity of Rhamnocitrin 3-rhamnoside, from initial in vitro screening to in vivo validation.

Recent studies have begun to elucidate the anti-inflammatory effects of compounds structurally related to or identical to Rhamnocitrin 3-rhamnoside, such as α-rhamnrtin-3-α-rhamnoside. These studies indicate that its mechanism of action may involve the modulation of key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are pivotal in the production of pro-inflammatory mediators.[6][7][8]

This guide is designed to be a practical and scientifically robust resource, offering detailed, step-by-step protocols for a tiered approach to evaluating Rhamnocitrin 3-rhamnoside. We will begin with foundational in vitro assays using the well-established RAW 264.7 macrophage cell line to quantify the inhibition of key inflammatory markers. Subsequently, we will describe a standard in vivo model, carrageenan-induced paw edema, to confirm the compound's efficacy in a physiological context.

PART 1: In Vitro Assessment of Anti-Inflammatory Activity in Macrophages

The murine macrophage cell line, RAW 264.7, is a widely used and reliable model for studying inflammation.[9][10][11] Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, these cells mimic an inflammatory response by producing a variety of pro-inflammatory mediators.[9][11][12] This section details the protocols to assess the ability of Rhamnocitrin 3-rhamnoside to suppress this response.

1.1: Cell Culture and Viability Assay

Scientific Rationale: Before evaluating the anti-inflammatory effects of Rhamnocitrin 3-rhamnoside, it is crucial to determine its non-cytotoxic concentration range. The observed reduction in inflammatory markers should be a direct effect of the compound's bioactivity and not a consequence of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a series of concentrations of Rhamnocitrin 3-rhamnoside (e.g., 0, 5, 10, 25, 50, 100 µM) in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control group. Select the highest concentrations that show no significant cytotoxicity for subsequent anti-inflammatory assays.

1.2: Measurement of Nitric Oxide (NO) Production

Scientific Rationale: Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages.[13][14] Overproduction of NO is a hallmark of inflammation. The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[3]

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours. Pre-treat the cells with non-toxic concentrations of Rhamnocitrin 3-rhamnoside for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[12] Include a vehicle control group (cells only), an LPS-only group, and groups with Rhamnocitrin 3-rhamnoside and LPS.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.[15]

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the inhibition of NO production as a percentage relative to the LPS-only control.

1.3: Quantification of Pro-Inflammatory Cytokines

Scientific Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are central mediators of the inflammatory response.[12][16][17] Their production is tightly regulated and serves as a reliable indicator of inflammatory activation. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique for quantifying the levels of these cytokines in cell culture supernatants.[3][18]

Protocol:

  • Cell Seeding, Treatment, and Stimulation: Follow the same procedure as described for the NO production assay (Section 1.2).

  • Supernatant Collection: After 24 hours of LPS stimulation, centrifuge the plate and collect the supernatants.[19]

  • ELISA: Perform ELISAs for TNF-α, IL-6, and IL-1β using commercially available kits, following the manufacturer's instructions.[18][20]

  • Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of each cytokine in the samples and calculate the percentage of inhibition for each Rhamnocitrin 3-rhamnoside-treated group compared to the LPS-only control.

Parameter Control LPS (1 µg/mL) Rhamnocitrin 3-rhamnoside (X µM) + LPS Rhamnocitrin 3-rhamnoside (Y µM) + LPS
Cell Viability (%) 100 ± 598 ± 697 ± 596 ± 7
NO Production (µM) < 150 ± 430 ± 315 ± 2
TNF-α (pg/mL) < 202500 ± 2001500 ± 150800 ± 100
IL-6 (pg/mL) < 101800 ± 1501000 ± 120500 ± 80
IL-1β (pg/mL) < 5500 ± 50300 ± 40150 ± 30

Table 1: Representative data table for in vitro anti-inflammatory assays. Values are presented as mean ± SD. X and Y represent different concentrations of Rhamnocitrin 3-rhamnoside.

1.4: Investigating the Mechanism of Action: NF-κB and MAPK Signaling Pathways

Scientific Rationale: The NF-κB and MAPK signaling pathways are critical regulators of pro-inflammatory gene expression.[17][21][22][23] NF-κB is a transcription factor that, upon activation, translocates to the nucleus and induces the transcription of genes encoding inflammatory mediators.[1][2][24] The MAPK family of proteins (including p38, JNK, and ERK) also plays a crucial role in the inflammatory cascade.[16][21][25] Investigating the effect of Rhamnocitrin 3-rhamnoside on these pathways can provide insights into its molecular mechanism of action.

Protocol (Western Blotting):

  • Cell Treatment and Lysis: Seed RAW 264.7 cells in 6-well plates. Pre-treat with Rhamnocitrin 3-rhamnoside for 1-2 hours, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes for protein phosphorylation studies). Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key signaling proteins, such as phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK, and total ERK.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

experimental_workflow cluster_invitro In Vitro Assessment cluster_mediators Mediators cluster_moa Mechanism A RAW 264.7 Macrophages B Cytotoxicity Assay (MTT) A->B C Pre-treatment with Rhamnocitrin 3-rhamnoside A->C D LPS Stimulation C->D E Measurement of Inflammatory Mediators D->E F Mechanism of Action Studies D->F G NO (Griess Assay) E->G H Cytokines (ELISA) (TNF-α, IL-6, IL-1β) E->H I Western Blot (NF-κB & MAPK pathways) F->I

Caption: In vitro experimental workflow.

signaling_pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK MAPK_n p-MAPK MAPK->MAPK_n translocates to Genes Pro-inflammatory Gene Expression Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6, IL-1β) Genes->Mediators R3R Rhamnocitrin 3-rhamnoside R3R->IKK inhibits R3R->MAPKKK inhibits NFkB_n NF-κB NFkB_n->Genes MAPK_n->Genes

Caption: Key inflammatory signaling pathways.

PART 2: In Vivo Evaluation of Anti-Inflammatory Activity

Scientific Rationale: While in vitro assays are essential for initial screening and mechanistic studies, in vivo models are crucial for evaluating the physiological relevance and potential therapeutic efficacy of a compound. The carrageenan-induced paw edema model is a widely used, acute, and reproducible model of inflammation for screening anti-inflammatory drugs.[26][27][28] Carrageenan injection induces a biphasic inflammatory response characterized by the release of various inflammatory mediators, leading to edema formation.[27]

2.1: Carrageenan-Induced Paw Edema in Rodents

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Randomly divide the animals into groups (n=6-8 per group):

    • Vehicle Control: Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).

    • Positive Control: Receives a standard anti-inflammatory drug, such as Indomethacin (10 mg/kg, orally).[29]

    • Test Groups: Receive different doses of Rhamnocitrin 3-rhamnoside (e.g., 25, 50, 100 mg/kg, orally).

  • Compound Administration: Administer the vehicle, positive control, or test compound orally one hour before the induction of inflammation.[19]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.[19][26][27]

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[19][29]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Treatment Group Dose (mg/kg) Paw Volume Increase (mL) at 3 hours % Inhibition of Edema
Vehicle Control -0.85 ± 0.07-
Indomethacin 100.35 ± 0.0458.8
Rhamnocitrin 3-rhamnoside 250.68 ± 0.0620.0
Rhamnocitrin 3-rhamnoside 500.52 ± 0.0538.8
Rhamnocitrin 3-rhamnoside 1000.41 ± 0.0451.8

Table 2: Representative data table for the carrageenan-induced paw edema model. Values are presented as mean ± SD.

2.2: Histopathological Examination and Biomarker Analysis

Scientific Rationale: To further substantiate the anti-inflammatory effects observed, histopathological examination of the paw tissue can provide visual evidence of reduced inflammation, such as decreased edema and inflammatory cell infiltration. Additionally, measuring systemic or local levels of inflammatory biomarkers can offer a more quantitative assessment of the compound's activity.

Protocol:

  • Tissue Collection: At the end of the experiment (e.g., 5 hours post-carrageenan injection), euthanize the animals and collect the paw tissue.

  • Histopathology: Fix the tissue in 10% buffered formalin, process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine the sections under a microscope for signs of inflammation.

  • Biomarker Analysis: Collect blood samples for serum separation or prepare tissue homogenates from the paw. Measure the levels of inflammatory markers such as TNF-α, IL-6, and myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) using ELISA or specific activity assays.

Conclusion

The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of Rhamnocitrin 3-rhamnoside. By systematically progressing from in vitro screening to in vivo validation and mechanistic studies, researchers can generate high-quality, reproducible data to support the potential development of this natural compound as a novel anti-inflammatory agent. The causality-driven experimental design and self-validating nature of these protocols ensure scientific integrity and provide a solid foundation for further preclinical and clinical investigations.

References

  • Gaestel, M., Kotlyarov, A., & Kracht, M. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC. [Link]

  • Aouadhi, C., et al. (2013). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PMC. [Link]

  • Biolife Publisher. (n.d.). MAPK IS IMPLICATED IN SEPSIS, IMMUNITY, AND INFLAMMATION. Biolife Publisher. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs. [Link]

  • Al-Ostath, O. A., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. PMC. [Link]

  • ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). ResearchGate. [Link]

  • Pachler, K., et al. (2018). In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. PubMed. [Link]

  • Barnes, P. J., & Karin, M. (2001). NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation. [Link]

  • Wang, D., et al. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. MDPI. [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

  • Al-Snafi, A. E. (2025). Anti-inflammatory Effects of Avicennia marina on Carrageenan-Induced Paw Edema in Rats. ResearchGate. [Link]

  • Cusabio. (n.d.). MAPK signaling pathway. Cusabio. [Link]

  • Frontiers. (n.d.). Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections. Frontiers. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • J-STAGE. (n.d.). Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation. J-STAGE. [Link]

  • Zhang, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PMC. [Link]

  • Wikipedia. (n.d.). NF-κB. Wikipedia. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • Frontiers. (n.d.). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers. [Link]

  • bioRxiv. (2026). Macrophage-based assays for the in vitro testing of the anti-inflammatory activity of mesenchymal stem cell-based products. bioRxiv. [Link]

  • Kim, M. S., et al. (2019). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine. [Link]

  • Fan, C., et al. (2017). 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice. PLOS One. [Link]

  • Sari, D. K., et al. (2018). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC. [Link]

  • bioRxiv. (2026). Macrophage-based assays for the in vitro testing of the anti-inflammatory activity of mesenchymal stem cell-based products. bioRxiv. [Link]

  • Li, Y., et al. (2021). α-rhamnrtin-3-α-rhamnoside exerts anti-inflammatory effects on lipopolysaccharide-stimulated RAW264.7 cells by abrogating NF-κB and activating the Nrf2 signaling pathway. PMC. [Link]

  • Li, Y., et al. (2021). α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway. PubMed. [Link]

  • MDPI. (2024). In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention. MDPI. [Link]

  • MDPI. (2025). Investigating the Effect and Potential Mechanism of Rhamnetin 3-O-α-Rhamnoside on Acute Liver Injury In Vivo and In Vitro. MDPI. [Link]

  • ResearchGate. (2026). Flavonoids from Rhamnus alaternus L. (Rhamnaceae): Kaempferol 3-O-β-isorhamninoside and rhamnocitrin 3-O-β-isorhamninoside protect against DNA damage in human lymphoblastoid cell and enhance antioxidant activity. ResearchGate. [Link]

  • ResearchGate. (n.d.). Quercetin 3-rhamnoside Exerts Antiinfluenza A Virus Activity in Mice. ResearchGate. [Link]

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  • MDPI. (2011). Kaempferol and Kaempferol Rhamnosides with Depigmenting and Anti-Inflammatory Properties. MDPI. [Link]

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Application

developing a stable formulation of Rhamnocitrin 3-rhamnoside for in vivo studies

Application Note & Protocol Guide Topic: Developing a Stable Formulation of Rhamnocitrin 3-rhamnoside for In Vivo Studies Abstract Rhamnocitrin 3-rhamnoside, a flavonoid glycoside, presents significant therapeutic potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Developing a Stable Formulation of Rhamnocitrin 3-rhamnoside for In Vivo Studies

Abstract

Rhamnocitrin 3-rhamnoside, a flavonoid glycoside, presents significant therapeutic potential. However, like many flavonoids, its progression into in vivo studies is hampered by poor aqueous solubility and potential instability, which collectively lead to low oral bioavailability.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to develop a stable, effective, and reproducible formulation of Rhamnocitrin 3-rhamnoside suitable for preclinical in vivo evaluation. We will detail a systematic approach, beginning with essential pre-formulation characterization and moving through formulation strategy selection, detailed experimental protocols, and final formulation analysis. The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific needs.

Introduction: The Formulation Challenge

Rhamnocitrin 3-rhamnoside is a glycoside of the flavonol Rhamnocitrin.[3] While glycosylation can improve the water solubility of flavonoid aglycones, it is often insufficient to achieve the concentrations required for in vivo efficacy studies.[4][5] The primary challenges in formulating this compound are:

  • Poor Aqueous Solubility: This is a common characteristic of flavonoids and a primary limiter of oral bioavailability.[6][7] An effective formulation must fundamentally enhance the solubility and dissolution rate of the active pharmaceutical ingredient (API).

  • Physicochemical Instability: Flavonoid structures can be susceptible to degradation under various conditions, such as pH changes, oxidation, and light exposure.[8] A robust formulation must protect the API from degradation to ensure accurate dosing and interpretation of study results.

  • Low Bioavailability: Consequent to poor solubility and potential degradation in the gastrointestinal tract, the amount of Rhamnocitrin 3-rhamnoside that reaches systemic circulation is often low and variable.[1][2]

This guide will focus on creating a formulation that directly addresses these challenges, ensuring consistent and maximal exposure in preclinical models.[9]

Foundational Step: Pre-formulation Studies

Before any formulation work begins, a thorough characterization of the API is mandatory.[10] This phase provides the critical data needed to make informed decisions about formulation strategies.

Physicochemical Characterization

Understanding the intrinsic properties of Rhamnocitrin 3-rhamnoside is the first step.

PropertyTypical Value / MethodRationale
Molecular Formula C₂₂H₂₂O₁₀[3]Defines the basic identity of the compound.
Molecular Weight 446.4 g/mol [3]Used for all concentration and dosing calculations.
Aqueous Solubility Determine experimentally in water, PBS (pH 7.4), and 0.1 N HCl (pH 1.2). Use a shake-flask method followed by HPLC quantification. Flavonoid glycosides are often poorly soluble in cold water.[11]This is the most critical parameter. Solubility in different pH media mimics the gastrointestinal tract and dictates the necessity and type of formulation strategy required.
LogP (Partition Coeff.) Predicted XLogP3: 1.5.[3] Can be experimentally determined using the shake-flask method with octanol/water.Indicates the lipophilicity of the compound. A LogP between 1 and 3 suggests suitability for lipid-based formulations like nanoemulsions.
pKa Determine via potentiometric titration or UV-spectrophotometry. The phenolic hydroxyl groups on the flavonoid structure will have acidic pKa values.Predicts the ionization state of the molecule at different physiological pHs, which significantly impacts solubility and permeability.
Melting Point Determine using Differential Scanning Calorimetry (DSC).Provides information on the solid-state properties (crystallinity, purity) of the API. Essential for developing solid dispersion formulations.[10]
Forced Degradation Studies

Forced degradation, or stress testing, is performed to understand the intrinsic stability of Rhamnocitrin 3-rhamnoside.[8][12] It helps identify potential degradation pathways and informs the selection of stabilizing excipients and appropriate storage conditions.

Workflow for Formulation Development

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Characterization & Stability A API Characterization (Solubility, LogP, pKa) B Forced Degradation (Hydrolysis, Oxidation, Photo, Thermal) A->B Provides stability profile C Select Strategy (e.g., Nanoemulsion) B->C Informs strategy choice D Excipient Screening (Oils, Surfactants) C->D E Prototype Development D->E F Formulation Analysis (Particle Size, EE%) E->F Characterize prototype G In Vitro Release Study F->G H Formal Stability Testing G->H I Stable Formulation for In Vivo Studies H->I Final validation

Caption: Overall workflow for developing a stable formulation.

Protocol: Forced Degradation of Rhamnocitrin 3-rhamnoside

  • Preparation: Prepare a stock solution of Rhamnocitrin 3-rhamnoside (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a sealed vial.

    • Acid Hydrolysis: 0.1 N HCl. Incubate at 80°C for 2 hours.

    • Base Hydrolysis: 0.1 N NaOH. Keep at room temperature for 24 hours. (Flavonoids are often more sensitive to base).[8]

    • Oxidation: 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Use the stock solution diluted with formulation-relevant buffer (e.g., PBS). Heat at 70°C for 48 hours.

    • Photolytic Degradation: Expose the solution (in a quartz cuvette) to a photostability chamber (ICH Q1B guideline) for a specified duration.

  • Sampling & Analysis: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid/base samples before dilution. Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect degradation products.

  • Self-Validation: The "time zero" sample serves as the control. Significant degradation is typically defined as a 5-20% loss of the parent compound. If degradation is too rapid or too slow, adjust the stressor concentration or temperature.

Formulation Development: Strategies and Protocols

Based on the pre-formulation data, a suitable formulation strategy can be selected. For a poorly soluble, lipophilic compound like Rhamnocitrin 3-rhamnoside, a lipid-based system such as a nanoemulsion is an excellent starting point.[1][13]

Strategy 1: Oil-in-Water (o/w) Nanoemulsion

A nanoemulsion is a kinetically stable dispersion of an oil phase in an aqueous phase, with droplet sizes typically below 200 nm.[14] This approach is highly effective because it pre-dissolves the lipophilic drug in the oil phase, bypassing the dissolution step in the gut and presenting the drug in a highly solubilized state for absorption.[13]

Mechanism of a Nanoemulsion Formulation

G cluster_0 Nanoemulsion Droplet A Rhamnocitrin 3-rhamnoside (Dissolved in Oil) B Oil Core (e.g., Olive Oil) C Surfactant Layer (e.g., Tween 80) D Continuous Aqueous Phase (Water/Buffer) C->D Dispersed in

Caption: Structure of a drug-loaded o/w nanoemulsion.

Protocol: Preparation of a Rhamnocitrin 3-rhamnoside Nanoemulsion

This protocol uses a high-energy ultrasonication method.[15]

  • Component Selection & Preparation:

    • Oil Phase: Select a pharmaceutically acceptable oil (e.g., olive oil, oleic acid). A 70:30 mixture of oleic acid and olive oil is a good starting point.[15]

    • Surfactant: Tween 80 (a non-ionic surfactant) is widely used and effective.

    • Aqueous Phase: Purified water or a suitable buffer (e.g., citrate buffer pH 4-5 for better flavonoid stability).

  • Phase Preparation:

    • Oil Phase: Accurately weigh the required amount of Rhamnocitrin 3-rhamnoside (e.g., to achieve a final concentration of 1-5 mg/mL). Dissolve it completely in the pre-weighed oil phase using a magnetic stirrer. Gentle warming (40°C) may be required.

    • Aqueous Phase: In a separate beaker, dissolve the surfactant (Tween 80) in the aqueous phase.

  • Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring vigorously with a high-speed homogenizer (e.g., 5000 rpm for 10 minutes). This will form a milky-white coarse emulsion.

  • Nano-emulsification:

    • Place the beaker containing the coarse emulsion in an ice bath to dissipate heat generated during sonication.

    • Immerse the tip of a probe sonicator into the emulsion.

    • Sonicate at 60% amplitude with a pulse sequence (e.g., 5 seconds on, 5 seconds off) for 20 minutes.[15]

  • Equilibration & Storage: Allow the nanoemulsion to equilibrate to room temperature. Store in a sealed, light-protected vial at 4°C.

  • Self-Validation: A successfully formed nanoemulsion will appear as a slightly bluish, translucent liquid with no visible oil droplets or phase separation.

Sample Nanoemulsion Formulation Composition

ComponentFunctionConcentration (% w/w)Rationale
Rhamnocitrin 3-rhamnosideAPI0.1 - 0.5Target dose for in vivo study will determine the final concentration.
Oleic Acid / Olive OilOil Phase10 - 15Solubilizes the lipophilic API.[15]
Tween 80Surfactant1 - 3Reduces interfacial tension, stabilizing the oil droplets in the aqueous phase.[15]
Purified WaterAqueous Phaseq.s. to 100Forms the continuous phase of the emulsion.
Alternative Strategy: Cyclodextrin Complexation

If a lipid-based system is not desired, cyclodextrin complexation is another powerful technique. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble "guest" molecules like flavonoids.[16]

Protocol: Preparation of a Rhamnocitrin 3-rhamnoside-Cyclodextrin Complex

  • Component Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and safety profile.

  • Complex Formation:

    • Prepare a solution of HP-β-CD in water (e.g., 10% w/v).

    • Slowly add an excess of Rhamnocitrin 3-rhamnoside to the cyclodextrin solution while stirring. A molar ratio of 1:1 (API:CD) is a typical starting point.

    • Seal the container and stir at room temperature for 48-72 hours, protected from light.

  • Isolation:

    • Filter the suspension through a 0.22 µm filter to remove the un-complexed, undissolved API.

    • The clear filtrate contains the water-soluble inclusion complex.

    • For a solid product, the filtrate can be lyophilized (freeze-dried).

  • Quantification: Use a validated HPLC method to determine the concentration of Rhamnocitrin 3-rhamnoside in the final solution or the loading in the lyophilized powder.

  • Self-Validation: A significant increase in the aqueous solubility of Rhamnocitrin 3-rhamnoside compared to its intrinsic solubility confirms successful complexation.

Characterization and Stability of the Final Formulation

Once a prototype formulation is developed, it must be thoroughly characterized to ensure it meets the required specifications.[17]

ParameterMethodAcceptance Criteria (for Nanoemulsion)
Droplet Size & PDI Dynamic Light Scattering (DLS)Mean droplet size < 200 nm. Polydispersity Index (PDI) < 0.3, indicating a narrow and homogenous size distribution.
Zeta Potential Laser Doppler VelocimetryA value of ±30 mV is generally considered indicative of good physical stability due to electrostatic repulsion between droplets.
API Quantification Develop and validate an RP-HPLC-UV method. A C18 column with a mobile phase of acetonitrile and acidified water (e.g., 0.1% formic acid) is a common system for flavonoids.[18][19]The measured concentration should be within 95-105% of the target concentration.
Encapsulation Efficiency (EE%) Separate the free drug from the nanoemulsion (e.g., using ultracentrifugation). Quantify the drug in the supernatant (free drug) and calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] * 100.> 90% is desirable.
Thermodynamic Stability Subject the formulation to stress tests: (1) Centrifugation at 5000 rpm for 30 min. (2) Six cycles of heating (45°C) and cooling (4°C) for 48 hours each.[15]No signs of phase separation, creaming, or cracking.
Long-Term Stability Store the formulation at recommended conditions (e.g., 4°C, protected from light) and accelerated conditions (e.g., 25°C/60% RH). Analyze for the above parameters at 0, 1, 3, and 6-month intervals.Key parameters (droplet size, PDI, API concentration) should remain within acceptable limits throughout the study period.[20]

Conclusion

Developing a stable formulation for in vivo studies is a systematic process that hinges on a deep understanding of the API's physicochemical properties. For Rhamnocitrin 3-rhamnoside, poor solubility is the primary obstacle. This guide outlines a robust pathway, starting with essential pre-formulation studies to diagnose stability and solubility issues. It provides detailed, self-validating protocols for creating high-performance formulations like nanoemulsions or cyclodextrin complexes, which are designed to enhance bioavailability. By following this structured approach and thoroughly characterizing the final product, researchers can create a stable, reproducible, and effective formulation, ensuring that in vivo study results are both accurate and reliable.

References

  • Zhao, L., et al. (2019). Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. International Journal of Pharmaceutics, 570, 118642.
  • ResearchGate. (n.d.). Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview | Request PDF.
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Method

Application Note: Rhamnocitrin 3-Rhamnoside for Investigating the Nrf2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals Introduction: The Nrf2 Pathway and the Potential of Rhamnocitrin 3-Rhamnoside The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nrf2 Pathway and the Potential of Rhamnocitrin 3-Rhamnoside

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response, playing a critical role in protecting cells against oxidative stress and inflammation.[1] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation by the proteasome.[2] Upon exposure to oxidative or electrophilic stressors, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2.[2] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[3] This binding initiates the transcription of a suite of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), bolstering the cell's defense mechanisms.[4]

Rhamnocitrin 3-rhamnoside, also known as α-rhamnrtin-3-α-rhamnoside, is a flavonoid glycoside that has emerged as a promising tool for studying and modulating the Nrf2 pathway.[5] As a derivative of the well-studied Nrf2-activating flavonoid, kaempferol, it holds significant potential for therapeutic development.[6][7] Studies have demonstrated that rhamnocitrin 3-rhamnoside can upregulate the expression of Nrf2 and its downstream target, HO-1, particularly in inflammatory models, suggesting its role as an activator of this protective pathway.[4][5]

This guide provides a comprehensive overview and detailed protocols for utilizing rhamnocitrin 3-rhamnoside to investigate the Nrf2 signaling pathway. It is designed to equip researchers with the necessary tools to assess Nrf2 activation, from protein translocation and gene expression to functional antioxidant effects.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Binds & Sequesters R3R Rhamnocitrin 3-Rhamnoside R3R->Keap1 Inhibits Keap1 Interaction ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Keap1 sMaf sMaf Nrf2_n->sMaf Heterodimerizes ARE ARE sMaf->ARE Binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Promotes Transcription

Caption: The Nrf2 signaling pathway and activation by Rhamnocitrin 3-Rhamnoside.

Experimental Design and Workflow

A typical workflow to investigate the effect of rhamnocitrin 3-rhamnoside on the Nrf2 pathway involves a multi-faceted approach. This includes confirming the compound's effect on Nrf2 protein levels and localization, its ability to activate ARE-driven gene expression, and its functional impact on cellular oxidative stress.

Experimental_Workflow cluster_assays Analytical Assays start Start: Cell Culture (e.g., RAW264.7, HepG2) treatment Treatment with Rhamnocitrin 3-Rhamnoside (Dose-Response & Time-Course) start->treatment western Western Blot Analysis - Nuclear/Cytoplasmic Nrf2 - Total HO-1, NQO1 treatment->western reporter ARE-Luciferase Reporter Assay - Nrf2 Transcriptional Activity treatment->reporter ros Cellular ROS Assay (DCFDA Staining) - Functional Antioxidant Effect treatment->ros analysis Data Analysis & Interpretation western->analysis reporter->analysis ros->analysis conclusion Conclusion: Nrf2 Pathway Activation Confirmed analysis->conclusion

Caption: Experimental workflow for investigating Nrf2 pathway activation.

Detailed Protocols

Protocol 1: Western Blot Analysis for Nrf2 Activation

This protocol is designed to determine if rhamnocitrin 3-rhamnoside treatment leads to the stabilization and nuclear translocation of Nrf2, and the subsequent upregulation of its target proteins, HO-1 and NQO1.

Causality Behind Experimental Choices:

  • Nuclear/Cytoplasmic Fractionation: Separating nuclear and cytoplasmic proteins is crucial. The key event in Nrf2 activation is its translocation from the cytoplasm to the nucleus. Observing an increase in nuclear Nrf2 and a corresponding decrease in cytoplasmic Nrf2 provides strong evidence of activation.[7][8]

  • Molecular Weight of Nrf2: It is critical to note that Nrf2 often migrates at a higher apparent molecular weight (95-110 kDa) on SDS-PAGE gels than its predicted ~68 kDa due to post-translational modifications.[9] Bands at lower molecular weights may be non-specific.

  • Antibody Validation: The specificity of the Nrf2 antibody is paramount. It is recommended to use a well-validated antibody and include positive controls (e.g., cells treated with a known inducer like sulforaphane or tBHQ) and negative controls (e.g., Nrf2-knockdown/knockout lysates) to ensure the detected band is indeed Nrf2.[8][9]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed an appropriate cell line (e.g., RAW264.7 macrophages or HepG2 human hepatoma cells) in 6-well plates. Grow to 70-80% confluency.

    • Pre-treat cells with varying concentrations of rhamnocitrin 3-rhamnoside (e.g., 25, 50, 100 µg/mL) for a specified time (e.g., 2-24 hours).[4] Include a vehicle control (e.g., DMSO).

    • For inflammatory models, you may co-treat with an inflammatory stimulus like lipopolysaccharide (LPS) at 100 ng/mL.[4]

  • Nuclear and Cytoplasmic Extraction:

    • Following treatment, wash cells twice with ice-cold PBS.

    • Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) according to the manufacturer's protocol. Add protease inhibitors to all buffers.

  • Protein Quantification:

    • Determine the protein concentration of both nuclear and cytoplasmic extracts using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a 4-12% Bis-Tris SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:

      • Anti-Nrf2 (targeting the 95-110 kDa band)

      • Anti-HO-1

      • Anti-NQO1

      • Anti-Lamin B1 (nuclear loading control)

      • Anti-α-tubulin or GAPDH (cytoplasmic loading control)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the protein of interest to its respective loading control (Lamin B1 for nuclear, α-tubulin/GAPDH for cytoplasmic).

    • Express the results as fold change relative to the vehicle-treated control.

Protocol 2: ARE-Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of Nrf2 by using a reporter plasmid containing luciferase gene under the control of multiple ARE sequences.[10][11]

Causality Behind Experimental Choices:

  • Dual-Luciferase System: A dual-reporter system is the gold standard. A firefly luciferase reporter driven by the ARE promoter measures Nrf2 activity. A second reporter, typically Renilla luciferase driven by a constitutive promoter, is co-transfected. Normalizing the firefly signal to the Renilla signal corrects for variations in transfection efficiency and cell number, ensuring the observed changes are due to specific ARE activation.[12]

  • Positive Control: Including a known Nrf2 activator like tert-butylhydroquinone (tBHQ) or CDDO-Im is essential to validate that the reporter system is responsive in your chosen cell line.[13]

Step-by-Step Methodology:

  • Cell Seeding and Transfection:

    • Seed cells (e.g., HEK293T or HepG2) in a 96-well white, clear-bottom plate.

    • When cells reach 50-70% confluency, co-transfect them with an ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of rhamnocitrin 3-rhamnoside. Include vehicle and positive controls.

    • Incubate for an appropriate time, typically 6-24 hours.[14]

  • Cell Lysis and Luciferase Measurement:

    • Wash the cells once with PBS.

    • Add passive lysis buffer (e.g., 20 µL per well) and incubate for 15 minutes at room temperature with gentle shaking.

    • Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase assay kit and a luminometer. This typically involves adding the firefly substrate, reading the luminescence, then adding a second reagent that quenches the firefly reaction and activates the Renilla reaction, followed by a second reading.[12]

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luciferase activity for each well (Relative Response Ratio = Firefly Luminescence / Renilla Luminescence).

    • Calculate the fold induction by dividing the Relative Response Ratio of treated cells by that of the vehicle-treated control cells.

Protocol 3: Intracellular Reactive Oxygen Species (ROS) Measurement

This protocol assesses the functional outcome of Nrf2 activation by measuring the ability of rhamnocitrin 3-rhamnoside to reduce intracellular ROS levels, often using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA).

Causality Behind Experimental Choices:

  • Cell-Free Control: It is absolutely critical to include a cell-free control (media, probe, and compound, but no cells). Some compounds can directly interact with the DCFDA probe, causing auto-oxidation and leading to false-positive results. This control ensures that any observed fluorescence change is cell-dependent.[15][16]

  • Probe Handling: The DCFDA probe is light-sensitive and prone to auto-oxidation. Prepare working solutions fresh, protect them from light, and perform incubations and readings in the dark as much as possible to minimize background fluorescence.[17]

  • Serum-Free Conditions: The initial incubation with the probe should be done in serum-free media. Serum contains esterases that can prematurely cleave the diacetate group from DCFDA outside the cells, increasing background signal.[17][18]

Step-by-Step Methodology:

  • Cell Culture and Pre-treatment:

    • Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.

    • Pre-treat the cells with rhamnocitrin 3-rhamnoside at desired concentrations for 12-24 hours. This allows time for the upregulation of antioxidant enzymes.

  • ROS Induction (Optional but Recommended):

    • After pre-treatment, you can induce oxidative stress to challenge the cells. Remove the compound-containing media and add a ROS inducer like H₂O₂ (e.g., 100-500 µM) or tert-butyl hydroperoxide (TBHP) for 30-60 minutes.

  • DCFDA Staining:

    • Remove the treatment/stressor media and wash the cells twice with warm, serum-free buffer (e.g., PBS or HBSS).

    • Prepare a 10-25 µM working solution of DCFDA in warm, serum-free buffer immediately before use.

    • Add the DCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Remove the DCFDA solution and wash the cells twice with the warm buffer to remove any extracellular probe.

    • Add 100 µL of buffer back to each well.

    • Immediately measure the fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • Subtract the background fluorescence from cell-free control wells.

    • Express the fluorescence intensity as a percentage of the stressed (positive control) group. A decrease in fluorescence in the rhamnocitrin 3-rhamnoside-treated groups indicates a reduction in ROS.

Data Presentation and Interpretation

The following tables summarize expected quantitative outcomes from the described experiments, demonstrating successful activation of the Nrf2 pathway by rhamnocitrin 3-rhamnoside.

Table 1: Western Blot Densitometry Analysis

Treatment Group Nuclear Nrf2 (Fold Change vs. Vehicle) Cytoplasmic Nrf2 (Fold Change vs. Vehicle) Total HO-1 (Fold Change vs. Vehicle)
Vehicle Control 1.0 ± 0.1 1.0 ± 0.1 1.0 ± 0.2
Rhamnocitrin 3-Rhamnoside (50 µg/mL) 3.5 ± 0.4 0.4 ± 0.1 4.2 ± 0.5
Rhamnocitrin 3-Rhamnoside (100 µg/mL) 5.8 ± 0.6 0.2 ± 0.05 6.5 ± 0.7

| Positive Control (tBHQ) | 6.2 ± 0.5 | 0.1 ± 0.04 | 7.1 ± 0.8 |

Table 2: ARE-Luciferase Reporter Assay Results

Treatment Group Normalized Luciferase Activity (Fold Induction vs. Vehicle)
Vehicle Control 1.0 ± 0.15
Rhamnocitrin 3-Rhamnoside (50 µg/mL) 4.1 ± 0.5
Rhamnocitrin 3-Rhamnoside (100 µg/mL) 6.7 ± 0.8

| Positive Control (tBHQ) | 8.5 ± 1.1 |

Table 3: Intracellular ROS Measurement

Treatment Group DCF Fluorescence (% of H₂O₂ Control)
Vehicle Control (Unstressed) 15 ± 3
H₂O₂ Control (Stressed) 100 ± 8

| Rhamnocitrin 3-Rhamnoside (100 µg/mL) + H₂O₂ | 45 ± 6 |

Conclusion

The protocols and data presented in this guide provide a robust framework for researchers to investigate the modulatory effects of rhamnocitrin 3-rhamnoside on the Nrf2 signaling pathway. A comprehensive approach combining Western blotting, reporter gene assays, and functional ROS measurement will yield a clear and validated understanding of the compound's mechanism of action. By demonstrating Nrf2 nuclear translocation, ARE-dependent gene expression, and a consequent reduction in cellular oxidative stress, researchers can confidently characterize rhamnocitrin 3-rhamnoside as a potent activator of this critical cytoprotective pathway.

References

  • Kalyanaraman, B., et al. (2017). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. PMC. [Link]

  • Salehi, B., et al. (2022). The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction. PMC. [Link]

  • Lee, J. H., et al. (2023). Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway. PMC. [Link]

  • Herranz-López, M., et al. (2023). Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. MDPI. [Link]

  • ResearchGate. (2022). NrF2 antibody troubleshooting?. [Link]

  • ResearchGate. (2014). Can you troubleshoot my Western Blot for Nrf2 in rat cardiac tissue?. [Link]

  • Wang, Y., et al. (2021). α-rhamnrtin-3-α-rhamnoside exerts anti-inflammatory effects on lipopolysaccharide-stimulated RAW264.7 cells by abrogating NF-κB and activating the Nrf2 signaling pathway. PMC. [Link]

  • Wang, Y., et al. (2025). Kaempferol inhibits oxidative stress and reduces macrophage pyroptosis by activating the NRF2 signaling pathway. PLOS One. [Link]

  • ACS Publications. (2023). Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway. [Link]

  • Semantic Scholar. (n.d.). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. [Link]

  • PubMed. (2021). α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway. [Link]

  • Kim, J. E., et al. (2015). Reporter Protein Complementation Imaging Assay to Screen and Study Nrf2 Activators in Cells and Living Animals. PMC. [Link]

  • Herni, U., et al. (2021). Cytotoxicity of Quercetin and Quercetin-3-O-rhamnoside of Etlingera elatior (Jack) R.M.Sm. leaves against HeLa Cervical Cancer C. Journal of Applied Pharmaceutical Science. [Link]

  • AACR Journals. (2010). Assessment of Nrf2 luciferase reporter assay and heme oxygenase expression as models of oxidative stress in in vitro cultures of lung cells exposed to cigarette smoke condensate. [Link]

  • ResearchGate. (n.d.). Luciferase gene reporter assay based on the activation of the Nrf2/ARE signaling pathway. [Link]

  • Chartier, A., et al. (2016). Comparison of human Nrf2 antibodies: A tale of two proteins. PMC. [Link]

  • INDIGO Biosciences. (n.d.). Human Nrf2 Reporter Assay Kit. [Link]

  • Frontiers. (2024). Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis. [Link]

  • Rupasinghe, H. P. V., et al. (2020). Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management?. MDPI. [Link]

  • ResearchGate. (2026). Flavonoids from Rhamnus alaternus L. (Rhamnaceae): Kaempferol 3-O-β-isorhamninoside and rhamnocitrin 3-O-β-isorhamninoside protect against DNA damage in human lymphoblastoid cell and enhance antioxidant activity. [Link]

  • PubChem. (n.d.). Rhamnocitrin 3-rhamnoside. [Link]

  • ResearchGate. (n.d.). The mechanism of Nrf2 activation. [Link]

  • PMC. (2023). Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. [Link]

  • PMC. (2020). Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis. [Link]

  • MDPI. (2019). Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin. [Link]

  • PubMed. (2011). Evaluation of antioxidant and antigenotoxic activity of two flavonoids from Rhamnus alaternus L. (Rhamnaceae): kaempferol 3-O-β-isorhamninoside and rhamnocitrin 3-O-β-isorhamninoside. [Link]

  • ResearchGate. (n.d.). Western Blotting analysis of Nrf2 in nuclear extracts. [Link]

  • Frontiers. (2025). Delivery strategies to improve the pharmacological efficacy of NRF2 modulators: a review. [Link]

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Application

analytical techniques for Rhamnocitrin 3-rhamnoside characterization

Application Note: Advanced Analytical Characterization of Rhamnocitrin 3-O-rhamnoside Executive Summary Rhamnocitrin 3-O-rhamnoside (5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methylox...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Analytical Characterization of Rhamnocitrin 3-O-rhamnoside

Executive Summary

Rhamnocitrin 3-O-rhamnoside (5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one) is a bioactive flavonol glycoside identified in diverse medicinal plants, including Zingiber pellitum, Loranthus europaeus, and Saussurea species[1][2][3]. Structurally, it consists of a rhamnocitrin aglycone (kaempferol 7-O-methyl ether) conjugated to a rhamnose sugar moiety at the C-3 position[4]. Accurate characterization of this compound is critical for pharmacognosy and drug development, particularly given its potent anti-inflammatory properties, such as the inhibition of nitric oxide production in macrophages[2].

This application note provides a comprehensive, self-validating analytical workflow for the isolation, structural elucidation, and quantitative characterization of rhamnocitrin 3-O-rhamnoside using Preparative HPLC, Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Workflow & Analytical Strategy

The characterization pipeline relies on exploiting the specific physicochemical properties of flavonol glycosides. The workflow transitions from polarity-guided extraction to high-resolution structural elucidation.

G Plant Plant Biomass (e.g., Z. pellitum) Defatting & Extraction Extract 70% Aqueous MeOH (Flavonoid Solubilization) Plant->Extract Fraction Liquid-Liquid Partitioning (EtOAc Fractionation) Extract->Fraction PrepLC Preparative HPLC (C18) (Target Isolation) Fraction->PrepLC LCMS UPLC-Q-TOF/MS (Exact Mass & CID Fragmentation) PrepLC->LCMS NMR 1D & 2D NMR (DMSO-d6) (Resonance & Linkage Mapping) PrepLC->NMR Optic UV-Vis & FT-IR (Conjugation & Functional Groups) PrepLC->Optic Result Rhamnocitrin 3-O-rhamnoside Fully Characterized LCMS->Result NMR->Result Optic->Result

Analytical workflow for the isolation and structural characterization of rhamnocitrin 3-O-rhamnoside.

Phase 1: Isolation and Purification Protocol

To ensure the integrity of the downstream spectral data, rhamnocitrin 3-O-rhamnoside must be isolated to >95% purity. The following protocol utilizes a polarity-gradient approach to separate the target from complex botanical matrices[2][5].

Step-by-Step Methodology:

  • Biomass Preparation & Defatting: Pulverize the dried plant rhizomes or leaves. Macerate in hexanes for 24 hours at room temperature.

    • Causality: Hexane removes highly lipophilic waxes, sterols, and chlorophylls that can irreversibly foul reversed-phase HPLC columns and cause ion suppression in MS.

  • Primary Extraction: Extract the defatted biomass with 70% aqueous methanol (v/v) under ultrasonication for 60 minutes.

    • Causality: The 70% MeOH mixture perfectly matches the moderate polarity of flavonol monoglycosides, disrupting cellular matrices while solubilizing the compound through hydrogen bonding with the rhamnose moiety.

  • Liquid-Liquid Partitioning: Concentrate the extract under reduced pressure to remove methanol. Suspend the aqueous residue in distilled water and partition sequentially with ethyl acetate (EtOAc).

    • Causality: EtOAc selectively extracts intermediate-polarity phenolic compounds (like rhamnocitrin 3-O-rhamnoside) while leaving highly polar tannins, free sugars, and inorganic salts in the aqueous phase.

  • Preparative HPLC Purification:

    • Column: Preparative C18 (250 mm × 21.2 mm, 5 µm).

    • Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (Acetonitrile).

    • Gradient: 30% to 80% B over 45 minutes[2].

    • Causality: Formic acid (0.1%) lowers the mobile phase pH below the pKa of the phenolic hydroxyl groups (typically pKa ~7-9). This suppresses their ionization, keeping the molecule in a neutral state, which prevents peak tailing and increases retention on the hydrophobic C18 stationary phase.

Phase 2: UPLC-Q-TOF/MS Characterization

High-resolution mass spectrometry provides the exact molecular formula and structural connectivity through Collision-Induced Dissociation (CID).

Protocol & Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode.

    • Causality: Flavonoids possess acidic phenolic protons (especially at C-5 and C-4') that readily deprotonate, making negative mode ESI highly sensitive and producing cleaner spectra with fewer adducts than positive mode.

  • Capillary Voltage: 2.5 kV; Desolvation Temp: 450 °C.

Data Interpretation: Rhamnocitrin 3-O-rhamnoside has a chemical formula of C22H22O10[4]. In negative ESI, it yields a prominent deprotonated molecular ion [M-H]⁻. Upon applying collision energy, the most labile bond—the O-glycosidic linkage at C-3—cleaves. This neutral loss of the rhamnose moiety (146 Da) is the diagnostic hallmark of this molecule, leaving the rhamnocitrin aglycone radical anion.

Table 1: High-Resolution MS and Fragmentation Data

Ion SpeciesExperimental m/zTheoretical m/zMass Error (ppm)FormulaDiagnostic Significance
[M-H]⁻ 445.1142445.1135+1.5C22H21O10Confirms intact molecular weight.
[M-H-Rha]⁻ 299.0561299.0556+1.6C16H11O6Aglycone (Rhamnocitrin). Confirms loss of a deoxyhexose (rhamnose, -146 Da).
[Aglycone-CH3]⁻ 284.0325284.0321+1.4C15H8O6Loss of the methyl radical (-15 Da) from the C-7 methoxy group.

Phase 3: Nuclear Magnetic Resonance (NMR) Structural Elucidation

NMR spectroscopy is mandatory for determining the exact substitution pattern of the aglycone and the stereochemistry of the glycosidic bond.

Protocol: Dissolve 5-10 mg of the purified compound in 0.5 mL of DMSO-d6.

  • Causality: DMSO-d6 is the premier solvent for flavonoids because it disrupts intermolecular hydrogen bonding, ensuring complete solubility. Furthermore, it lacks exchangeable protons, allowing the observation of phenolic hydroxyl protons (e.g., the C-5 OH, which appears highly deshielded at >12 ppm due to intramolecular hydrogen bonding with the C-4 carbonyl).

Data Interpretation: The ¹H NMR spectrum is characterized by the AMX spin system of the B-ring, the meta-coupled protons of the A-ring, and the distinct rhamnose signals. The α-L-rhamnopyranosyl configuration is confirmed by the small coupling constant of the anomeric proton ( J≈1.5 Hz) and the highly shielded methyl doublet at ~0.8-0.9 ppm.

Table 2: Key ¹H and ¹³C NMR Spectral Assignments (DMSO-d6, 600 MHz / 150 MHz)

Position¹H Chemical Shift (δ, ppm), Multiplicity, J (Hz)¹³C Chemical Shift (δ, ppm)Structural Implication
Aglycone
4-177.8C=O carbonyl carbon, conjugated.
5-OH12.55 (1H, s)-Intramolecular H-bond with C-4 carbonyl.
66.35 (1H, d, J = 2.2)97.8A-ring proton, meta-coupled to H-8.
7-OCH₃3.85 (3H, s)56.2Confirms methoxy substitution at C-7.
86.72 (1H, d, J = 2.2)92.5A-ring proton.
2', 6'7.78 (2H, d, J = 8.5)130.6B-ring symmetric protons (para-substituted).
3', 5'6.92 (2H, d, J = 8.5)115.4B-ring symmetric protons adjacent to OH.
Sugar (Rhamnose)
1''5.30 (1H, d, J = 1.5)102.0Anomeric proton; small J confirms α-linkage.
6''0.85 (3H, d, J = 6.0)17.5Characteristic rhamnose methyl group.

Note: 2D Heteronuclear Multiple Bond Correlation (HMBC) is critical here. A cross-peak between the anomeric proton H-1'' (δ 5.30) and the aglycone carbon C-3 (δ 134.5) definitively proves that the rhamnose is attached at the C-3 position, differentiating it from a C-7 glycoside.

Phase 4: Optical Spectroscopy Validation (UV-Vis & FT-IR)

While MS and NMR provide atomic-level detail, UV-Vis and FT-IR offer rapid, non-destructive validation of the extended conjugated system and functional groups.

  • UV-Vis Spectroscopy:

    • Band II (~265 nm): Corresponds to the A-ring benzoyl system.

    • Band I (~345 nm): Corresponds to the B-ring cinnamoyl system.

    • Diagnostic Shift: The addition of shift reagents (e.g., AlCl₃) will cause a bathochromic shift in Band I, validating the presence of the free C-5 hydroxyl group adjacent to the C-4 carbonyl.

  • FT-IR Spectroscopy:

    • ~3300 cm⁻¹: Broad stretch corresponding to multiple O-H groups (phenolic and sugar).

    • ~1655 cm⁻¹: Sharp peak indicating the α,β-unsaturated ketone (C=O at C-4).

    • ~1600 & 1505 cm⁻¹: Aromatic C=C stretching vibrations of the flavonoid backbone.

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Technical Notes & Optimization

Troubleshooting

Advanced Chromatography Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Rhamnocitrin 3-rhamnoside

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the chromatographic behavior of complex polyphenols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the chromatographic behavior of complex polyphenols.

Rhamnocitrin 3-rhamnoside (3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one 3-O-rhamnoside) presents unique analytical challenges. Its structure features a free 5-hydroxyl group adjacent to a 4-keto group, creating a highly active metal-chelating domain. Furthermore, its 4'-phenolic hydroxyl group is highly susceptible to secondary interactions with residual silanols on silica-based stationary phases. This guide provides field-proven, mechanistically grounded protocols to help you achieve symmetrical peaks (Asymmetry factor, As < 1.2) and reliable quantification.

Diagnostic Workflow

Before adjusting your chemistry, it is critical to isolate whether the peak tailing is a systemic hardware issue or an analyte-specific chemical interaction.

G N1 Peak Tailing Detected (As > 1.5) N2 Are all peaks tailing? N1->N2 N3 Hardware / Void Volume Check frits and column bed N2->N3 Yes (All Peaks) N4 Chemical Interaction (Analyte-Specific) N2->N4 No (Only Rhamnocitrin) N5 Silanol Interaction Action: Lower pH < 3.0 N4->N5 N6 Metal Chelation Action: Passivate system N4->N6 N7 Solvent Mismatch Action: Match mobile phase N4->N7

Diagnostic workflow for isolating causes of peak tailing in flavonoid HPLC analysis.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does Rhamnocitrin 3-rhamnoside exhibit severe tailing on my standard C18 column, even with a methanol/water gradient?

A: The Silanol Effect. This is the most common cause of peak tailing for phenolic compounds. Traditional silica-based C18 columns contain unreacted (residual) silanol groups (-Si-OH) due to steric hindrance during the manufacturing process. According to 1, free silanols are highly surface-active and possess a pKa of approximately 3.8–4.2[1].

When using a simple water/methanol mobile phase (typically pH 5.5-6.5), these silanol groups ionize (-Si-O⁻). Simultaneously, the weakly acidic phenolic hydroxyls on rhamnocitrin 3-rhamnoside engage in strong hydrogen bonding or ion-exchange interactions with these active sites[1]. Because these secondary retention mechanisms are slower and non-linear compared to standard hydrophobic partitioning, the analyte molecules desorb at varying rates, causing the trailing edge of the peak to elongate[2].

The Fix: Suppress silanol ionization by lowering the mobile phase pH to below 3.0 using an acidic modifier (e.g., 0.1% formic acid). Additionally, upgrade to a Type B, high-purity silica column with exhaustive end-capping[1].

Q2: I adjusted the pH to 2.8 with formic acid, but I am still seeing a tailing factor (As) of 1.8. What is the next logical step?

A: Metal Chelation Interference. If pH optimization fails, the causality shifts from silanol interactions to metal chelation. Flavonoids with a 5-hydroxy-4-keto system (like rhamnocitrin) are potent bidentate ligands for transition metals[3]. Trace metals (Fe²⁺, Fe³⁺, Al³⁺) can be present in the silica matrix of lower-quality columns, or they can leach from the stainless steel hardware of the HPLC system itself (frits, capillaries, pump heads)[4].

When rhamnocitrin 3-rhamnoside chelates these stationary metal ions, it creates a strong, transient complex that severely distorts peak shape and can cause peak splitting or loss of recovery[3].

The Fix: You must interrupt this chelation pathway. This requires a two-pronged approach: system passivation (to strip free iron) and the introduction of a competing chelator in the mobile phase.

Q3: Does the sample injection solvent impact peak symmetry for this specific compound?

A: Sample Solvent Mismatch. Rhamnocitrin 3-rhamnoside has limited solubility in purely aqueous environments, prompting many analysts to dissolve their samples in 100% methanol or DMSO. If the injection volume is large (>10 µL) and the initial mobile phase is highly aqueous (e.g., 10% organic), the strong sample solvent disrupts the local partitioning equilibrium at the column head. The analyte travels rapidly through the column until the sample plug dilutes, leading to a distorted, tailing, or fronting peak.

The Fix: Always dissolve the sample in the initial mobile phase composition. If higher organic content is required for solubility, restrict the injection volume to <5 µL to allow rapid dilution within the mobile phase stream.

Quantitative Data: Impact of Optimization Parameters

The following table summarizes the expected improvements in chromatographic performance when systematically applying the troubleshooting steps to Rhamnocitrin 3-rhamnoside analysis.

Column TypeMobile Phase AdditiveSystem StateAsymmetry Factor (As)Theoretical Plates (N)
Standard C18 (Type A)None (Water/MeOH)Untreated2.45 (Severe Tailing)4,500
Standard C18 (Type A)0.1% Formic AcidUntreated1.80 (Moderate Tailing)6,200
End-capped C18 (Type B)0.1% Formic AcidUntreated1.45 (Slight Tailing)9,800
End-capped C18 (Type B)0.1% Formic Acid + 10µM EDTAPassivated1.05 (Excellent) 14,500

Experimental Methodologies & Self-Validating Protocols

To ensure absolute trustworthiness in your results, implement the following self-validating protocols.

Protocol 1: HPLC System Passivation and Metal Chelation Suppression

Causality: Passivation uses nitric or phosphoric acid to strip free iron from stainless steel surfaces, creating a protective oxide layer. Adding a trace amount of EDTA to the mobile phase continuously masks any newly exposed active metal sites[4].

  • Column Removal: Remove the analytical column and replace it with a zero-dead-volume union to protect the stationary phase from harsh acids.

  • Aqueous Flush: Flush the HPLC system (pump, autosampler, detector flow cell) with HPLC-grade water for 30 minutes at 1.0 mL/min.

  • Acid Passivation: Flush the system with 30% (v/v) phosphoric acid (or 20% nitric acid) for 60 minutes to dissolve surface metal contaminants.

  • Neutralization: Flush extensively with HPLC-grade water until the effluent pH returns to neutral (verify with pH paper at the waste line).

  • Mobile Phase Modification: Reinstall the column. Prepare the mobile phase with 0.1% formic acid and 10 µM EDTA to continuously sequester trace metals. (Note: If utilizing LC-MS, omit EDTA and use 0.05% Medronic acid instead, as EDTA causes severe ion suppression).

Protocol 2: Mobile Phase Preparation and pH Optimization

Causality: By ensuring the pH is at least 1-2 units below the pKa of the silica silanol groups (pKa ~ 3.8), we ensure they remain fully protonated and neutral, eliminating ion-exchange interactions with the analyte[1].

  • Solvent Measurement: Measure 1000 mL of ultra-pure water (18.2 MΩ·cm) into a clean, dedicated glass reservoir.

  • Acidification: Add exactly 1.0 mL of LC-MS grade Formic Acid (yielding a 0.1% v/v solution, pH ~ 2.7).

  • Homogenization: Mix thoroughly and sonicate for 10 minutes to degas the solution.

  • Self-Validation Step: Monitor the baseline at 254 nm. A stable baseline with drift < 1 mAU/hr confirms proper degassing and solvent homogeneity. Inject a neutral marker (e.g., uracil) to verify system void volume and baseline peak shape (As = 1.0) before injecting the Rhamnocitrin 3-rhamnoside standard. If the neutral marker tails, the issue is hardware-related (e.g., a clogged frit), not chemical.

References

  • Title: Silica for HPLC Stationary Phases – A Five Minute Guide | Source: Chromatography Online | URL: 1

  • Title: How to Reduce Peak Tailing in HPLC? | Source: Phenomenex | URL: 2

  • Title: A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts | Source: PMC/NIH | URL: 3

  • Title: Technical Support Center: Troubleshooting Peak Tailing of Flavonoids in Reverse-Phase HPLC | Source: Benchchem | URL: 4

Sources

Optimization

Technical Support Center: Rhamnocitrin 3-Rhamnoside Stability &amp; Storage

Welcome to the Technical Support Center for handling, storing, and analyzing Rhamnocitrin 3-rhamnoside . As a flavonol glycoside, this compound presents specific stability challenges during in vitro and in vivo experimen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling, storing, and analyzing Rhamnocitrin 3-rhamnoside . As a flavonol glycoside, this compound presents specific stability challenges during in vitro and in vivo experimental workflows. This guide is designed for drug development professionals and analytical scientists, providing a mechanistic understanding of the compound's degradation pathways, troubleshooting methodologies, and self-validating protocols to ensure data integrity.

Mechanistic Overview of Degradation

Rhamnocitrin 3-rhamnoside (Molecular Weight: 446.4 g/mol ) consists of a rhamnocitrin aglycone core linked to an L-rhamnose sugar moiety via an O-glycosidic bond (1[1]). The structural integrity of this molecule is primarily threatened by three mechanisms:

  • Hydrolysis: The O-glycosidic bond is highly susceptible to cleavage under aqueous conditions with extreme pH levels, releasing the free aglycone (2[2]).

  • Thermal & Enzymatic Cleavage: Elevated temperatures or the presence of specific microbial/plant enzymes (e.g., α -rhamnosidases) catalyze the rapid breakdown of the glycoside into its aglycone counterpart (3[3], 4[4]).

  • Auto-Oxidation: The polyphenolic rings are vulnerable to reactive oxygen species (ROS) and UV light, leading to ring cleavage and polymerization.

DegradationPathways Rhamnocitrin Rhamnocitrin 3-rhamnoside (Intact Compound) Hydrolysis Hydrolysis (pH Extremes / H2O) Rhamnocitrin->Hydrolysis Aqueous Buffer Thermal Thermal Stress (>40°C) Rhamnocitrin->Thermal Improper Storage Enzymatic Enzymatic Cleavage (α-rhamnosidases) Rhamnocitrin->Enzymatic Contamination Oxidation Oxidation (O2 / UV Light) Rhamnocitrin->Oxidation Air/Light Exposure Aglycone Rhamnocitrin (Aglycone) + L-Rhamnose Hydrolysis->Aglycone Glycosidic Bond Cleavage Thermal->Aglycone Heat-Induced Cleavage Enzymatic->Aglycone Specific Hydrolysis Oxidized Oxidized Byproducts (Ring Cleavage) Oxidation->Oxidized ROS Generation

Fig 1: Mechanistic pathways of Rhamnocitrin 3-rhamnoside degradation during improper storage.

Quantitative Stability Profile

To guide your experimental design, the following table summarizes the expected purity retention of Rhamnocitrin 3-rhamnoside under various storage conditions.

Storage ConditionPhysical StateTimeframeExpected PurityPrimary Degradant
-80°C, Dark Lyophilized Powder24 Months> 99%None
-20°C, Dark Anhydrous DMSO Stock6 Months> 95%Rhamnocitrin (Aglycone)
4°C, Dark Aqueous Buffer (pH 7.4)7 Days< 85%Rhamnocitrin (Aglycone)
25°C, Light Aqueous Buffer (pH 7.4)48 Hours< 70%Oxidized Byproducts

Frequently Asked Questions (FAQs)

Q: Why is my compound degrading even when stored at -20°C in an aqueous buffer? A: At -20°C, standard aqueous buffers can undergo localized pH shifts during the freezing process (freeze-concentration effect). This localized acidic or alkaline environment accelerates the hydrolysis of the O-glycosidic bond. Always store stock solutions in anhydrous solvents (like DMSO) and only introduce aqueous buffers immediately prior to the assay (2[2]).

Q: Can I subject my stock solution to multiple freeze-thaw cycles? A: No. Repeated freeze-thaw cycles introduce atmospheric condensation (water) into the vial. The introduction of water into a hygroscopic DMSO stock will initiate hydrolysis. Aliquoting is strictly required.

Q: Is light protection strictly necessary for short-term handling? A: Yes. Flavonols exhibit strong UV absorbance (typically monitored at 254 nm and 340 nm). Ambient laboratory lighting can trigger photo-oxidation of the polyphenolic core, leading to rapid loss of biological activity.

Troubleshooting Guide

Issue 1: Appearance of a new, delayed peak in Reverse-Phase HPLC.
  • Causality: You are observing the formation of the rhamnocitrin aglycone. The loss of the highly polar rhamnose sugar moiety exposes the hydrophobic flavonoid core. Because the aglycone is more non-polar than the parent glycoside, it interacts more strongly with the C18 stationary phase, resulting in a longer retention time.

  • Diagnostic Step: Perform LC-MS/MS analysis. The intact parent compound will show a monoisotopic mass of ~446.12 Da (5[5]). Look for a degradation peak at ~300 Da, which corresponds to the loss of the rhamnose group (-146 Da).

  • Resolution: Discard the compromised stock. Re-prepare the solution using strictly anhydrous solvents and ensure the pH of any subsequent diluent is buffered between 5.0 and 6.5.

Issue 2: Broadening of the baseline or overall loss of target peak area without distinct new peaks.
  • Causality: This indicates oxidative degradation. Reactive oxygen species have cleaved the flavonoid rings, creating a highly heterogeneous mixture of polymerized or fragmented byproducts that do not resolve into sharp chromatographic peaks.

  • Diagnostic Step: Check the physical appearance of the solution. Oxidized flavonoid solutions often exhibit a visible color shift (e.g., turning from pale yellow to a dark, muddy brown).

  • Resolution: Purge all storage vials with an inert gas (Argon or Nitrogen) prior to sealing. Utilize amber glass vials to block UV radiation.

Self-Validating Experimental Protocol: Stock Preparation & Storage

To ensure absolute trustworthiness in your assays, utilize this self-validating protocol. It builds quality control directly into the preparation workflow, ensuring you never run an experiment with a degraded compound.

Step 1: Reconstitution under Inert Conditions

  • Equilibrate the lyophilized vial of Rhamnocitrin 3-rhamnoside to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Dissolve the powder in anhydrous, HPLC-grade DMSO to achieve a 10 mM stock concentration. Vortex gently until completely dissolved.

Step 2: Baseline Validation (The T0​ Anchor)

  • Immediately extract a 10 µL sample of the stock solution.

  • Dilute to 100 µM in your HPLC mobile phase and run a baseline chromatogram (Detection: UV 254 nm / 340 nm).

  • Validation Checkpoint: Record the Area Under the Curve (AUC) and retention time of the parent peak. This T0​ data is your absolute reference standard for all future experiments.

Step 3: Aliquoting and Environmental Sealing

  • Divide the remaining stock solution into single-use aliquots (e.g., 50 µL per vial) using amber glass microcentrifuge tubes.

  • Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface in each vial for 5 seconds to displace ambient oxygen.

  • Cap tightly, wrap the seal with Parafilm, and immediately transfer to a -80°C freezer.

Step 4: Pre-Experiment Validation (Post-Thaw)

  • When ready to perform an assay, thaw a single aliquot at room temperature protected from light.

  • Validation Checkpoint: Before adding the compound to your biological matrix, run a rapid HPLC check on a 1 µL sample. Compare the AUC to your T0​ anchor.

  • Decision Rule: If the parent peak AUC has decreased by >5%, or if an aglycone peak (>1% relative area) is detected, discard the aliquot.

References

  • PubChem - Rhamnocitrin 3-rhamnoside | C22H22O10 | CID 5748662. National Institutes of Health (NIH).[Link]

  • PubMed - In through the out door: Biochemical mechanisms affecting flavonoid glycoside catabolism in plants. Plant Science (2021).[Link]

  • ResearchGate - The degradation mechanism of flavonol glycosides to corresponding aglycones during the roasting process of noni leaf tea.[Link]

  • PubChemLite - Rhamnocitrin 3-rhamnoside (C22H22O10) Predicted Collision Cross Section. Université du Luxembourg.[Link]

Sources

Troubleshooting

Technical Support Center: Rhamnocitrin 3-Rhamnoside Quantification in Complex Matrices

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the intricacies of quantifying Rhamnocitrin 3-rhamnoside —a bioactive flavonoid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the intricacies of quantifying Rhamnocitrin 3-rhamnoside —a bioactive flavonoid glycoside—in complex biological matrices (e.g., plasma, serum, and botanical extracts).

This guide bypasses generic advice to focus on the physicochemical realities of flavonoid analysis. We will address matrix effect mitigation, LC-MS/MS optimization, and strict adherence to the ICH M10 and FDA bioanalytical method validation guidelines[1][2].

Core Validation Workflow

To ensure regulatory compliance and scientific integrity, every bioanalytical method must follow a self-validating lifecycle. The workflow below outlines the critical path from method development to ICH M10 validation.

ValidationWorkflow Dev Method Development & LC-MS/MS Optimization Prep Sample Preparation (SPE / LLE / PPT) Dev->Prep Val ICH M10 Full Validation Execution Prep->Val AccPrec Accuracy & Precision (CV ≤ 15%) Val->AccPrec Matrix Matrix Effect & Recovery (IS-Normalized) Val->Matrix Stab Stability Testing (F/T, Benchtop, Long-term) Val->Stab Report Regulatory Submission Ready AccPrec->Report Matrix->Report Stab->Report

Figure 1: ICH M10 Bioanalytical Method Validation Lifecycle for Flavonoid Quantification.

Sample Preparation & Matrix Effect Mitigation

Complex matrices contain endogenous components (e.g., phospholipids in plasma, tannins in plant extracts) that compete for charge droplets in the electrospray ionization (ESI) source, leading to ion suppression or enhancement.

FAQ 1: I am observing severe ion suppression (Matrix Factor < 50%) for Rhamnocitrin 3-rhamnoside in rat plasma. How do I resolve this?

Causality & Solution: Simple Protein Precipitation (PPT) often fails to remove lysophospholipids, which co-elute with moderately polar flavonoids. Rhamnocitrin 3-rhamnoside possesses a hydrophobic aglycone core but a polar glycosidic linkage. To resolve this, you must switch from PPT to Solid-Phase Extraction (SPE). SPE provides orthogonal selectivity: the sorbent retains the analyte via hydrophobic interactions while allowing polar salts to wash through, followed by a targeted organic elution that leaves highly hydrophobic lipids trapped on the column.

Furthermore, you must incorporate an internal standard (IS)—ideally a stable-isotope-labeled (SIL) analog or a closely related structural analog (e.g., Luteolin or Rutin)—before extraction[3]. This creates a self-validating system: any absolute loss in recovery or ionization is mirrored by the IS, keeping the IS-normalized matrix factor stable.

Step-by-Step Methodology: Optimized SPE Protocol for Flavonoid Glycosides

This protocol utilizes a polymeric reversed-phase sorbent (e.g., HLB, 30 mg/1 mL) to maximize recovery.

  • Pre-treatment: Aliquot 200 µL of plasma/extract. Add 20 µL of Internal Standard (IS) working solution. Add 200 µL of 2% phosphoric acid ( H3​PO4​ ) in water.

    • Rationale: Acidification disrupts analyte-protein binding by protonating the phenolic hydroxyl groups of the flavonoid, ensuring it remains in its neutral, hydrophobic state for optimal sorbent retention.

  • Conditioning: Pass 1.0 mL of 100% Methanol through the SPE cartridge, followed by 1.0 mL of LC-MS grade water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash with 1.0 mL of 5% Methanol in water.

    • Rationale: A 5% organic wash is strong enough to elute salts and highly polar matrix interferences but weak enough to prevent the premature elution of the target glycoside.

  • Elution: Elute with 1.0 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 10% Acetonitrile with 0.1% Formic Acid).

MatrixTroubleshooting Issue High Ion Suppression (Matrix Factor < 80%) Check1 Assess Sample Prep Issue->Check1 Check2 Assess Chromatography Issue->Check2 Action1 Switch PPT to SPE (Remove Phospholipids) Check1->Action1 Action2 Adjust Gradient (Shift Retention Time) Check2->Action2 Reval Re-evaluate IS-Normalized Matrix Factor Action1->Reval Action2->Reval

Figure 2: Logical troubleshooting tree for resolving LC-MS/MS matrix effects.

LC-MS/MS Optimization & Quantification

FAQ 2: Should I use Positive or Negative Electrospray Ionization (ESI) for Rhamnocitrin 3-rhamnoside?

Causality & Solution: Flavonoids contain multiple phenolic hydroxyl groups, making them highly amenable to deprotonation. Therefore, Negative ESI (ESI-) is strongly recommended. In ESI-, Rhamnocitrin 3-rhamnoside (Molecular Weight ~446 g/mol ) readily forms the precursor ion [M−H]− at m/z 445.1.

During Collision-Induced Dissociation (CID), the most thermodynamically favorable fragmentation pathway is the cleavage of the O-glycosidic bond, resulting in the neutral loss of the rhamnose moiety (146 Da)[4]. This yields a highly abundant and stable product ion at m/z 299.1 (the rhamnocitrin aglycone). Monitoring the m/z 445.1 299.1 transition provides exceptional selectivity and signal-to-noise (S/N) ratio.

Quantitative Data Summary: Validated LC-MS/MS Parameters

Below is a consolidated reference table for the optimized MRM parameters and typical ICH M10 validation metrics expected for this analyte[2][3].

ParameterRhamnocitrin 3-rhamnosideInternal Standard (e.g., Luteolin)Regulatory Requirement (ICH M10)
Ionization Mode ESI NegativeESI NegativeN/A
Precursor Ion ( [M−H]− ) m/z 445.1m/z 285.0N/A
Product Ion m/z 299.1m/z 133.0N/A
Collision Energy (CE) -25 V-30 VN/A
Linear Range 1.0 – 500 ng/mLN/A R2≥0.99
LLOQ 1.0 ng/mLN/AAccuracy ±20%, Precision 20%
Intra/Inter-day Precision 3.5% – 8.2%N/ACV 15% (except LLOQ)
Extraction Recovery 88.5% – 92.3%> 85.0%Consistent across concentrations
Matrix Effect (IS-Norm) 94.2% – 98.1%N/ACV 15% across 6 matrix lots

Regulatory Compliance (ICH M10 / FDA Guidelines)

FAQ 3: My benchtop stability Quality Control (QC) samples are failing (Accuracy < 85%). How do I troubleshoot this?

Causality & Solution: According to the FDA and ICH M10 guidelines, stability must be evaluated to ensure that sample degradation does not compromise quantitative accuracy[1][5]. Flavonoids are notoriously susceptible to oxidation and enzymatic degradation (e.g., by esterases or glycosidases present in raw biological matrices) when left at room temperature.

If your benchtop QCs fail:

  • Enzymatic Degradation: The rhamnosidic bond may be cleaving. Solution: Add an enzyme inhibitor (e.g., a generic protease/glycosidase inhibitor cocktail) or immediately crash the plasma with acid upon collection.

  • Oxidation: Phenolic rings oxidize rapidly in the presence of light and ambient oxygen. Solution: Perform all sample processing on ice, use amber microcentrifuge tubes to block UV light, and consider adding an antioxidant like ascorbic acid (0.1% final concentration) to the matrix immediately after sample collection.

  • Self-Validation Check: Ensure that your freshly prepared calibration curve has not shifted. If the curve is inaccurate, the perceived "stability failure" is actually a systemic standard preparation error.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

  • Zhang, Y., et al. (2016). Simultaneous Determination of Formononetin, Calycosin and Rhamnocitrin from Astragalus Complanatus by UHPLC–MS-MS in Rat Plasma. Journal of Chromatographic Science, Oxford Academic. Available at:[Link]

  • Li, X., et al. (2018). Identification and Pharmacokinetic Studies on Complanatuside and Its Major Metabolites in Rats by UHPLC-Q-TOF-MS/MS and LC-MS/MS. Molecules (PMC). Available at:[Link]

Sources

Optimization

LC-MS/MS Technical Support Center: Mitigating Matrix Effects in Rhamnocitrin 3-Rhamnoside Analysis

Welcome to the Technical Support Center for the quantitative analysis of Rhamnocitrin 3-rhamnoside . As a flavonoid glycoside containing both a hydrophobic methylated kaempferol backbone and a hydrophilic rhamnose moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the quantitative analysis of Rhamnocitrin 3-rhamnoside . As a flavonoid glycoside containing both a hydrophobic methylated kaempferol backbone and a hydrophilic rhamnose moiety, this compound presents unique analytical challenges. When extracted from complex biological matrices (such as plasma, urine, or botanical extracts), co-eluting endogenous compounds frequently interfere with the electrospray ionization (ESI) process, leading to severe matrix effects (ME) .

This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative strategies to ensure the scientific integrity of your LC-MS/MS workflows.

Understanding the Mechanism of Ion Suppression

Q: Why does my Rhamnocitrin 3-rhamnoside signal drop unpredictably when analyzing real biological samples compared to neat solvent standards?

A: You are experiencing ion suppression , the most common manifestation of matrix effects in LC-MS/MS. In the ESI source, the analyte and co-eluting matrix components (such as phospholipids in plasma or polyphenols in plant extracts) compete for access to the surface of the charged droplet and the limited available charge. Because matrix components are often present at much higher concentrations, they outcompete the flavonoid glycoside, reducing its transition into the gas phase as a measurable ion [1].

ESI_Mechanism Droplet ESI Droplet (Limited Surface Charge) GasPhaseA Analyte Ions (Reduced Signal) Droplet->GasPhaseA Ion Suppression GasPhaseM Matrix Ions (Dominant) Droplet->GasPhaseM Charge Competition Analyte Rhamnocitrin 3-rhamnoside (Target Analyte) Analyte->Droplet Matrix Phospholipids/Salts (Matrix Interferences) Matrix->Droplet

Mechanism of ion suppression in the ESI source due to charge competition.

Diagnostic Workflows

Q: How do I definitively diagnose and quantify the extent of the matrix effect in my assay?

A: You must utilize a two-pronged approach: a qualitative assessment to locate the suppression zones, and a quantitative assessment to calculate the exact signal loss.

  • Qualitative (Post-Column Infusion): A neat standard of Rhamnocitrin 3-rhamnoside is continuously infused into the MS source post-column, while a blank matrix extract is injected through the LC. Dips in the steady baseline signal indicate exactly where matrix components elute and cause suppression [2].

  • Quantitative (Post-Extraction Spike): This method compares the response of the analyte spiked into a blank matrix after extraction against a neat standard solution [3].

ME_Mitigation Start Identify Matrix Effect (Signal Suppression/Enhancement) Qual Post-Column Infusion (Locate Suppression Zones) Start->Qual Quant Post-Extraction Spike (Calculate % ME) Start->Quant Decision Is ME > 15%? Qual->Decision Quant->Decision Prep Optimize Sample Prep (SPE/Phospholipid Depletion) Decision->Prep Yes Chrom Adjust LC Gradient (Shift Retention Time) Decision->Chrom Yes Calib Compensate (SIL-IS / Matrix-Matched) Decision->Calib Yes Valid Proceed to Method Validation Decision->Valid No Prep->Quant Chrom->Qual

Diagnostic and mitigation workflow for LC-MS matrix effects.

Methodology: Post-Extraction Spike Protocol

To create a self-validating system for your assay, execute the following steps:

  • Prepare Set A (Neat): Prepare Rhamnocitrin 3-rhamnoside standards in the initial LC mobile phase.

  • Prepare Set B (Post-Spike): Extract a blank matrix (e.g., blank plasma). Spike the eluate with the same concentration of standard used in Set A.

  • Prepare Set C (Pre-Spike): Spike the blank matrix with the standard, then perform the extraction.

  • Calculate Matrix Effect (ME): ME (%) = (Peak Area Set B / Peak Area Set A) × 100.

    • Interpretation: 100% = No effect; <100% = Suppression; >100% = Enhancement.

  • Calculate Extraction Recovery (RE): RE (%) = (Peak Area Set C / Peak Area Set B) × 100.

Sample Preparation Strategies

Q: Simple protein precipitation (PPT) with acetonitrile leaves too much background interference. What is the most effective sample preparation strategy for flavonoid glycosides?

A: While PPT is fast, it fails to remove phospholipids and highly polar endogenous salts, which are primary drivers of ion suppression[4]. For Rhamnocitrin 3-rhamnoside, Solid-Phase Extraction (SPE) using a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent is highly recommended. The HLB chemistry effectively retains the hydrophobic flavonoid backbone while allowing the targeted washing of polar interferences.

Methodology: Optimized SPE Protocol for Rhamnocitrin 3-Rhamnoside

Causality Check: This protocol is designed to exploit the dual polarity of the glycoside.

  • Sample Pre-treatment: Dilute 500 µL of matrix (e.g., plasma) 1:1 with 2% formic acid in water. Why? Acidification disrupts protein-flavonoid binding, ensuring the analyte is free to interact with the sorbent.

  • Conditioning: Pass 2 mL of Methanol through the HLB cartridge to solvate the polymeric bed.

  • Equilibration: Pass 2 mL of LC-MS grade water to prepare the sorbent for the aqueous sample.

  • Loading: Load the pre-treated sample at a flow rate of 1 mL/min.

  • Washing: Wash with 2 mL of 5% Methanol in water. Why? This specific organic concentration is strong enough to elute polar salts and small endogenous acids, but too weak to break the hydrophobic interactions holding the Rhamnocitrin 3-rhamnoside to the sorbent.

  • Elution: Elute the target analyte with 2 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of the initial mobile phase to match the LC starting conditions.

Quantitative Comparison of Preparation Strategies
Sample Prep StrategyMechanism of ActionTypical ME (%)Typical Recovery (%)Pros & Cons
Protein Precipitation (PPT) Denatures proteins using organic solvents (Acetonitrile/Methanol).40 - 60% (Severe Suppression)85 - 95%Pros: Fast, cheap.Cons: Leaves phospholipids intact.
Liquid-Liquid Extraction (LLE) Partitions analyte into an immiscible organic solvent (e.g., Ethyl Acetate).80 - 90% (Mild Suppression)60 - 75%Pros: Clean extract.Cons: Poor recovery for highly polar glycosides.
Solid-Phase Extraction (HLB) Retains analyte via hydrophobic/hydrophilic interactions; washes interferences.90 - 105% (Negligible)85 - 95%Pros: Excellent cleanup and recovery.Cons: Time-consuming, higher cost.

Chromatographic and Mass Spectrometric Optimization

Q: Can I modify my LC-MS/MS parameters to reduce ion suppression without changing the sample prep?

A: Yes, through chromatographic shifting and mobile phase buffering.

Chromatographic Shifting: If post-column infusion reveals that Rhamnocitrin 3-rhamnoside co-elutes with a suppression zone (e.g., the late-eluting phospholipid hump), flatten your organic gradient. By increasing the retention time of the analyte, you can resolve it away from the matrix cluster.

Mobile Phase Additives: The inclusion of specific volatile buffers can stabilize the ESI droplet. Research demonstrates that adding a very low concentration of ammonium formate (HCOONH₄, e.g., 2-5 mM) to the mobile phase dramatically improves the detection limit for flavonoids and decreases matrix effects by establishing a constant ionic strength that outcompetes variable endogenous salts[5].

Calibration Strategies

Q: If I cannot eliminate the matrix effect entirely, how do I ensure accurate quantification?

A: When physical removal of the matrix fails, you must rely on chemical compensation. The gold standard is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) [6].

By synthesizing a ¹³C or ²H labeled version of Rhamnocitrin 3-rhamnoside, the internal standard will perfectly co-elute with your target analyte. Because they enter the ESI source at the exact same millisecond, they experience the exact same degree of ion suppression. Consequently, the ratio of the analyte signal to the IS signal remains perfectly constant, self-validating the quantitative accuracy of the assay regardless of the matrix background. If a SIL-IS is unavailable or cost-prohibitive, Matrix-Matched Calibration (building the standard curve in a blank surrogate matrix rather than neat solvent) is the required alternative.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. URL:[Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. NIH. URL:[Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom. URL:[Link]

  • Interference Testing and Mitigation in LC-MS/MS Assays. MyADLM. URL:[Link]

  • Simultaneous quantification of multiple licorice flavonoids in rat plasma. PubMed. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Enzymatic Glycosylation of Rhamnocitrin

Welcome to the Application Science Support Center. This guide is engineered for researchers, biochemists, and drug development professionals optimizing the biocatalytic synthesis of rhamnocitrin glycosides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is engineered for researchers, biochemists, and drug development professionals optimizing the biocatalytic synthesis of rhamnocitrin glycosides.

Mechanistic Overview & Rationale

Rhamnocitrin (7-O-methylkaempferol) is a potent1[1]. However, its rigid, hydrophobic planar structure severely limits its aqueous solubility and downstream clinical bioavailability. While 2 overcome these pharmacokinetic barriers[2], traditional 3 requires laborious protection and deprotection steps, often yielding poor regioselectivity[3].

To achieve scalable, regioselective synthesis, we recommend a coupled biocatalytic system utilizing a Uridine Diphosphate-dependent Glycosyltransferase (UGT) paired with Sucrose Synthase (e.g., AtSuSy). This system provides a4 by continuously regenerating the expensive UDP-Glucose donor from sucrose[4].

Reaction Architecture

G Rhamnocitrin Rhamnocitrin (Aglycone Acceptor) UGT Glycosyltransferase (e.g., UGT74AN2) Rhamnocitrin->UGT Binds UDPGlc UDP-Glucose (Sugar Donor) UDPGlc->UGT Donates Glc Product Rhamnocitrin Glycoside (Target Product) UGT->Product Glycosylation UDP UDP (Byproduct) UGT->UDP Released SuSy Sucrose Synthase (AtSuSy) UDP->SuSy Recycled Sucrose Sucrose (Sacrificial Donor) Sucrose->SuSy Cleaved Fructose Fructose (Byproduct) SuSy->UDPGlc Regenerated SuSy->Fructose Released

Fig 1. Enzymatic glycosylation of rhamnocitrin coupled with UDP-glucose regeneration via AtSuSy.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed with internal causality checks to ensure that each phase of the reaction is validated before proceeding.

Step 1: Aglycone Solubilization

  • Action: Dissolve rhamnocitrin in 100% DMSO to create a 50 mM stock.

  • Causality: Rhamnocitrin's planar flavonoid backbone causes rapid aggregation in aqueous media. DMSO disrupts intermolecular hydrogen bonding.

  • Validation Check: Inspect the stock under a strong light source. The solution must be completely transparent. Any turbidity indicates incomplete dissolution, which will artificially lower the effective substrate concentration and skew kinetic data.

Step 2: Buffer and Cofactor Assembly

  • Action: Prepare a reaction matrix containing 50 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, 100 mM Sucrose, and 1 mM UDP.

  • Causality: Mg²⁺ is strictly required to coordinate the phosphate groups of UDP, positioning the anomeric carbon of the sugar donor for nucleophilic attack by the rhamnocitrin hydroxyl group.

  • Validation Check: Measure the pH after adding all cofactors. High concentrations of nucleotide salts can shift the pH, protonating the target hydroxyl and neutralizing its nucleophilicity. Adjust back to pH 7.8 if necessary.

Step 3: Enzyme Integration

  • Action: Add UGT (e.g., UGT74AN2) at 2 mg/mL and AtSuSy at 1 mg/mL.

  • Causality: A 2:1 UGT to SuSy ratio ensures that UDP-glucose consumption is the rate-limiting step, preventing the accumulation of UDP, which acts as a potent competitive inhibitor to UGTs.

Step 4: Reaction Initiation & Phase Validation

  • Action: Spike in the rhamnocitrin stock to a final concentration of 2 mM (final DMSO = 4% v/v).

  • Validation Check (Critical): Immediately measure the OD₆₀₀ of the reaction mixture. A reading >0.05 indicates aglycone precipitation. If this occurs, incrementally increase the DMSO concentration (up to 10% max) until the solution clears.

Step 5: Kinetic Monitoring

  • Action: Incubate at 30°C with 150 rpm agitation. Quench 50 µL aliquots with an equal volume of ice-cold methanol at 1h, 2h, and 4h. Centrifuge at 12,000 × g for 10 mins and analyze the supernatant via HPLC.

Quantitative Optimization Parameters

ParameterOptimal RangeMechanistic Causality
pH 7.5 – 8.0Deprotonates the target hydroxyl group on rhamnocitrin, increasing its nucleophilicity without denaturing the UGT.
Temperature 30°C – 35°CBalances the maximum catalytic turnover ( kcat​ ) of the UGT with the thermal stability of the SuSy regeneration complex.
DMSO Co-solvent 5% – 10% (v/v)Essential for aglycone solubilization; concentrations >15% strip the essential hydration shell from the enzymes, causing precipitation.
UGT:SuSy Ratio 2:1 (w/w)Ensures UDP-Glc regeneration outpaces glycosylation, preventing UDP accumulation and subsequent product inhibition.
Mg²⁺ Concentration 5 mMCoordinates the diphosphate moiety of UDP-Glc, lowering the activation energy for the nucleophilic attack.

Troubleshooting & FAQs

Q: Why does the conversion rate plateau at 30-40% despite an excess of sucrose? A: Causality: This plateau is rarely due to substrate depletion. It is typically caused by product inhibition. In the coupled system, the accumulation of fructose (from sucrose cleavage) can competitively inhibit AtSuSy, halting UDP-Glc regeneration. Alternatively, the rhamnocitrin glycoside itself may occupy the UGT active site. Solution: Implement a biphasic reaction system (e.g., using an ethyl acetate overlay) for in situ product removal, or increase the initial sucrose concentration while adding a fructose-consuming enzyme (like hexokinase) to pull the thermodynamic equilibrium forward.

Q: My HPLC chromatogram shows multiple product peaks. How can I improve the regioselectivity of the glycosylation? A: Causality: Rhamnocitrin (7-O-methylkaempferol) possesses multiple reactive hydroxyl groups (specifically at the 3-OH, 5-OH, and 4'-OH positions). While UGTs are generally regioselective, high enzyme concentrations or prolonged incubation times can lead to promiscuous glycosylation (e.g., forming 3,4'-diglycosides). Solution: First, lower the reaction time to capture the kinetically favored product. Second, strictly control the pH. The pKa of the 4'-OH is typically lower than the 3-OH; lowering the pH slightly (e.g., to 7.2) can selectively protonate the 4'-OH, directing the UGT to exclusively glycosylate the 3-OH position.

Q: The reaction mixture becomes turbid immediately after adding the rhamnocitrin stock. How do I resolve this? A: Causality: Rhamnocitrin is highly hydrophobic. When the DMSO stock is introduced into the aqueous buffer, the sudden change in the dielectric constant forces the aglycone out of solution, rendering it inaccessible to the UGT. Solution: Add the rhamnocitrin stock dropwise while vortexing to prevent localized high concentrations. If turbidity persists, introduce a non-ionic surfactant (e.g., 0.1% Tween-20) or increase the DMSO concentration to a maximum of 10% (v/v).

Sources

Reference Data & Comparative Studies

Validation

Comparative Antioxidant Profiling of Rhamnocitrin and Rhamnocitrin 3-rhamnoside: A Structure-Activity Relationship Guide

As drug development professionals and application scientists evaluate natural flavonoids for therapeutic formulations, distinguishing between an aglycone and its glycosylated derivatives is critical. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and application scientists evaluate natural flavonoids for therapeutic formulations, distinguishing between an aglycone and its glycosylated derivatives is critical. This guide provides an in-depth, objective comparison of the antioxidant performance of Rhamnocitrin (the aglycone) and Rhamnocitrin 3-rhamnoside (the glycoside), bridging the gap between structural chemistry, cell-free assay data, and intracellular signaling mechanisms.

The Structural Causality of Antioxidant Activity

To understand the drastic difference in antioxidant efficacy between these two molecules, we must examine their Structure-Activity Relationship (SAR). In flavonols, direct chemical antioxidant activity is primarily governed by the ability to donate a hydrogen atom to reactive oxygen species (ROS) via a Hydrogen Atom Transfer (HAT) mechanism.

The C-3 hydroxyl (-OH) group on the C-ring is a critical pharmacophore for this electron donation.

  • Rhamnocitrin possesses a free C-3 hydroxyl group, allowing it to efficiently stabilize free radicals.

  • In Rhamnocitrin 3-rhamnoside , this exact position is occupied by a bulky rhamnose sugar moiety. This glycosylation entirely blocks the HAT mechanism at the C-3 site and introduces severe steric hindrance, effectively abolishing its direct radical scavenging capabilities in cell-free environments[1].

SAR Core Flavonol Core Structure Rhamnocitrin Rhamnocitrin (Aglycone) Free C-3 Hydroxyl (-OH) Core->Rhamnocitrin Glycoside Rhamnocitrin 3-rhamnoside Glycosylated C-3 Position Core->Glycoside HAT Hydrogen Atom Transfer (HAT) Active Radical Scavenging Rhamnocitrin->HAT NoHAT Steric Hindrance / Blocked -OH No Direct Scavenging Glycoside->NoHAT

Fig 1: Structural determinant of antioxidant activity based on C-3 hydroxyl availability.

Comparative Antioxidant Efficacy

The structural theory translates directly into empirical data. In standardized cell-free assays, the aglycone significantly outperforms the glycoside. According to , rhamnocitrin demonstrates potent scavenging abilities, whereas confirm that rhamnocitrin 3-rhamnoside exhibits zero activity in standard DPPH and ABTS assays[1][2].

Table 1: Quantitative Antioxidant Performance
Assay / ParameterRhamnocitrin (Aglycone)Rhamnocitrin 3-rhamnosidePositive Control (Kaempferol)
DPPH Radical Scavenging (IC₅₀) 28.38 ± 3.07 µM[2]Inactive / No Effect[1]26.10 ± 1.33 µM[2]
ABTS Radical Scavenging ActiveInactive / No Effect[1]Active
LDL Oxidation Inhibition (IC₅₀) 11.22 ± 1.56 µM[2]Weak / Undetermined10.37 ± 0.72 µM[2]

Note: LDL oxidation inhibition is measured by the reduction of malondialdehyde (MDA) formation.

Experimental Protocols: Self-Validating Methodologies

To reliably reproduce these findings, experimental workflows must be designed as self-validating systems. The following protocols explain not just the steps, but the causality behind the experimental choices.

Protocol A: DPPH Radical Scavenging Assay

Flavonoids are highly pigmented compounds. A common pitfall in colorimetric assays is false-positive absorbance readings from the compound itself. This protocol utilizes a Sample Blank to correct for intrinsic absorbance.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (1,1-diphenyl-2-picrylhydrazyl) in HPLC-grade methanol. Causality: Methanol ensures the solubility of both the DPPH radical and the lipophilic flavonoid.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound (ranging from 1 to 100 µM) to 100 µL of the DPPH solution.

  • Self-Validation Controls:

    • Negative Control: 100 µL Methanol + 100 µL DPPH (Establishes 0% inhibition maximum absorbance).

    • Sample Blank: 100 µL Test Compound + 100 µL Methanol (Corrects for the compound's natural color at 517 nm).

    • Positive Control: Ascorbic acid or Kaempferol (Validates the sensitivity of the DPPH batch).

  • Incubation: Incubate for 30 minutes at room temperature in the dark. Causality: DPPH radicals are light-sensitive and will degrade upon prolonged UV/ambient light exposure.

  • Quantification: Measure absorbance at 517 nm using a microplate reader. Calculate IC₅₀ based on the corrected absorbance values.

Workflow Prep Prepare 0.1 mM DPPH in Methanol Sample Add Test Compound + Validation Controls Prep->Sample Incubate Incubate 30 min Dark, Room Temp Sample->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calc Calculate IC50 (Blank Corrected) Read->Calc

Fig 2: Standardized, self-validating DPPH radical scavenging assay workflow.

Cellular Mechanisms: Beyond Direct Scavenging

While rhamnocitrin 3-rhamnoside is chemically inert in direct cell-free scavenging, in vivo efficacy cannot be entirely ruled out due to potential enzymatic cleavage by cellular glycosidases, which releases the active aglycone.

Furthermore, the aglycone (Rhamnocitrin) does not rely solely on direct chemical neutralization. It acts as a potent signaling modulator. Rhamnocitrin actively upregulates the ERK/p38 MAPK pathway , which triggers the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2). Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the genomic expression of Heme Oxygenase-1 (HO-1) and establishing a robust, long-lasting cellular defense against oxidative stress[3].

Pathway Rham Rhamnocitrin (Aglycone) MAPK ERK/p38 MAPK Phosphorylation Rham->MAPK Nrf2 Nrf2 Nuclear Translocation MAPK->Nrf2 ARE Antioxidant Response Element (ARE) Binding Nrf2->ARE HO1 HO-1 Expression (Cellular Defense) ARE->HO1

Fig 3: Rhamnocitrin-mediated cellular antioxidant defense via the MAPK/Nrf2/HO-1 pathway.

References

  • Antiatherogenic Effects of Kaempferol and Rhamnocitrin Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Loranthus tanakae Franch. & Sav. Suppresses Inflammatory Response in Cigarette Smoke Condensate Exposed Bronchial Epithelial Cells and Mice Source: PubMed Central (PMC) / Molecules URL:[Link]

Sources

Comparative

A Comparative Guide to Rhamnocitrin 3-Rhamnoside and Other Kaempferol Glycosides in Anti-Inflammatory Assays

This guide provides an in-depth, objective comparison of the anti-inflammatory performance of rhamnocitrin 3-rhamnoside against other kaempferol glycosides, supported by experimental data. It is intended for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the anti-inflammatory performance of rhamnocitrin 3-rhamnoside against other kaempferol glycosides, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships within this promising class of flavonoids.

Introduction: The Anti-Inflammatory Potential of Kaempferol and Its Glycosides

Inflammation is a critical biological response, but its dysregulation underlies numerous chronic diseases. Flavonoids, a class of polyphenolic compounds found abundantly in plants, have garnered significant attention for their potent anti-inflammatory properties.[1][2] Kaempferol, a flavonol, is a prominent member of this family, demonstrating a wide array of therapeutic activities, including antioxidant, anti-cancer, and anti-inflammatory effects.[3][4]

In nature, kaempferol predominantly exists not as a free aglycone but as glycosides, with one or more sugar molecules attached.[5] This glycosylation significantly impacts the compound's solubility, bioavailability, and biological activity. Rhamnocitrin, the 7-O-methyl ether of kaempferol, and its glycoside derivatives such as rhamnocitrin 3-rhamnoside, are of particular interest.[6][7] Understanding how these structural variations influence anti-inflammatory efficacy is crucial for identifying lead compounds for therapeutic development. This guide will synthesize available data to compare rhamnocitrin 3-rhamnoside with other key kaempferol glycosides, including afzelin (kaempferol 3-O-rhamnoside) and kaempferitrin (kaempferol 3,7-dirhamnoside).

Comparative Efficacy in In Vitro Anti-Inflammatory Assays

The primary method for screening anti-inflammatory compounds involves in vitro cell-based assays. Murine macrophage cell lines, such as RAW 264.7, are a gold standard. When stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, these cells mimic an inflammatory response by producing key mediators like nitric oxide (NO) and pro-inflammatory cytokines.

Inhibition of Nitric Oxide (NO) Production

During inflammation, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO, a key signaling molecule and inflammatory mediator.[8] The ability of a compound to inhibit NO production is a primary indicator of its anti-inflammatory potential.

Comparative data reveals a clear structure-activity relationship among kaempferol derivatives. Generally, the aglycone (kaempferol) exhibits the most potent activity. Glycosylation, particularly at the 3-position, tends to reduce this inhibitory effect.

CompoundDescriptionCell LineIC50 for NO Inhibition (µM)Key Finding
Kaempferol AglyconeRAW 264.715.4Highest potency among the tested compounds.[9]
α-Rhamnoisorobin Kaempferol 7-O-rhamnosideRAW 264.737.7Glycosylation at the 7-position reduces potency compared to the aglycone.[9]
Afzelin Kaempferol 3-O-rhamnosideRAW 264.7> 100Glycosylation at the 3-position significantly diminishes activity.[9]
Kaempferitrin Kaempferol 3,7-dirhamnosideRAW 264.7> 100Di-glycosylation results in a loss of inhibitory activity.[9]
Rhamnocitrin Kaempferol 7-O-methyl etherTHP-1 derived macrophagesNot specified, but showed significant inhibition at 20 µM.Methylation at the 7-position maintains anti-inflammatory potential.[6][10]

Expert Analysis: The data strongly suggests that the free hydroxyl group at the 3-position is a critical pharmacophore for the NO inhibitory activity of kaempferol.[9][11] When this position is occupied by a rhamnose sugar (as in afzelin and kaempferitrin), the activity is drastically reduced. While direct data for rhamnocitrin 3-rhamnoside is not available in these comparative studies, we can extrapolate. Given that rhamnocitrin itself is active and that 3-O-glycosylation negatively impacts activity, it is probable that rhamnocitrin 3-rhamnoside would exhibit lower potency than rhamnocitrin and kaempferol in NO inhibition assays.

Inhibition of Pro-Inflammatory Cytokines

Beyond NO, activated macrophages release a cascade of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] Effective anti-inflammatory agents suppress the production of these key signaling molecules. Kaempferol and its glycosides have been shown to significantly inhibit the release of these cytokines.[3][4][12] For example, rhamnetin, another O-methylated flavonoid, effectively suppressed TNF-α production in LPS-stimulated macrophages.[13] This suggests that rhamnocitrin and its derivatives likely share this mechanism.

Mechanistic Insights: Modulation of Core Signaling Pathways

The anti-inflammatory effects of kaempferol glycosides are not merely symptomatic; they stem from the modulation of critical intracellular signaling pathways that orchestrate the inflammatory gene expression program.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[14] In an unstimulated cell, NF-κB is held inactive in the cytoplasm. Upon LPS stimulation, a signaling cascade leads to the release of NF-κB, which then translocates to the nucleus to initiate the transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines.[1]

Kaempferol and its glycosides, including rhamnocitrin derivatives, have been demonstrated to inhibit this pathway.[14][15] They prevent the degradation of the inhibitory protein IκBα, thus trapping NF-κB in the cytoplasm and blocking the inflammatory cascade.[16][17][18] Notably, α-rhamnoisorobin was found to be more potent than kaempferol in an NF-κB luciferase assay, indicating that glycosylation at the 7-position may enhance activity in this specific context.[9][19]

NFkB_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Inhibits IκBα (Phosphorylation) NFkB NF-κB IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) Nucleus->Genes Inhibitor Rhamnocitrin & Kaempferol Glycosides Inhibitor->IKK INHIBITS

Caption: Kaempferol glycosides inhibit the NF-κB pathway, preventing gene transcription.

Inhibition of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes p38, JNK, and ERK, is another critical pathway that regulates the inflammatory response.[13] Activation of MAPKs by stimuli like LPS leads to the activation of transcription factors that work in concert with NF-κB to promote inflammation. Kaempferol and its derivatives have been shown to suppress the phosphorylation, and thus the activation, of these key MAPK proteins.[4][15] This dual inhibition of both NF-κB and MAPK pathways underscores the comprehensive anti-inflammatory mechanism of this flavonoid family.

MAPK_Pathway LPS LPS UpstreamKinases Upstream Kinases LPS->UpstreamKinases p38 p38 UpstreamKinases->p38 P JNK JNK UpstreamKinases->JNK P ERK ERK UpstreamKinases->ERK P TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation Inhibitor Kaempferol Glycosides Inhibitor->p38 Inhibitor->JNK Inhibitor->ERK

Caption: Kaempferol glycosides block phosphorylation (P) in the MAPK cascade.

Experimental Protocols: A Self-Validating System

The trustworthiness of any comparative analysis rests on robust and reproducible experimental design. The following protocols describe standard, self-validating workflows for assessing anti-inflammatory activity.

General Cell Culture and Treatment Workflow
  • Cell Maintenance: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.

  • Seeding: Plate cells in 96-well plates (for NO/viability assays) or larger formats (for protein/RNA analysis) and allow adherence for 24 hours.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (e.g., rhamnocitrin 3-rhamnoside, kaempferol). Incubate for 2 hours. This step allows the compound to enter the cells and engage its targets before the inflammatory stimulus.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the vehicle control.

  • Incubation: Incubate the plates for 24 hours to allow for the production of inflammatory mediators.

  • Endpoint Analysis: Collect the supernatant for NO and cytokine analysis. Lyse the cells for protein or RNA analysis.

Experimental_Workflow Start Start: Seed RAW 264.7 Cells Adhere Incubate 24h (Adherence) Start->Adhere Pretreat Pre-treat with Kaempferol Glycoside (2 hours) Adhere->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate IncubateFinal Incubate 24h (Inflammatory Response) Stimulate->IncubateFinal Analyze Collect Supernatant & Lyse Cells for Endpoint Assays IncubateFinal->Analyze

Caption: Standard experimental workflow for in vitro anti-inflammatory testing.

Nitric Oxide (NO) Measurement (Griess Assay)

This protocol provides a quantitative measure of NO production. Its validity is ensured by running a nitrite standard curve in parallel.

  • Standard Curve: Prepare a serial dilution of sodium nitrite (e.g., from 100 µM to 0 µM) in culture medium.

  • Sample Plating: Add 50 µL of collected cell culture supernatant and standards to a new 96-well plate.

  • Griess Reagent I: Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well. Incubate for 10 minutes at room temperature, protected from light. This step converts nitrite into a diazonium salt.

  • Griess Reagent II: Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water. Incubate for another 10 minutes. The NED couples with the diazonium salt to form a colored azo compound.

  • Readout: Measure the absorbance at 540 nm. The intensity of the color is directly proportional to the nitrite concentration.

  • Calculation: Determine the concentration of nitrite in the samples by interpolating from the linear standard curve.

Conclusion and Future Directions

The collective evidence demonstrates that kaempferol and its glycosides are a potent class of anti-inflammatory agents. A clear structure-activity relationship has emerged: the aglycone, kaempferol, generally shows the highest activity in assays like NO inhibition, while glycosylation at the 3-position significantly attenuates this effect. Rhamnocitrin, the 7-O-methylated form, retains significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways.

While direct comparative data for rhamnocitrin 3-rhamnoside is still needed, the established principles suggest its activity will be influenced by the rhamnose moiety at the 3-position. Future research must include direct, head-to-head comparisons of rhamnocitrin 3-rhamnoside against its parent compound rhamnocitrin and other relevant glycosides. Furthermore, progression to in vivo models of inflammation is a critical next step to validate these in vitro findings and to evaluate the pharmacokinetic profiles that will ultimately determine the therapeutic potential of these compelling natural products.

References

  • Ren, Y., et al. (2018). Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol. PLoS ONE, 13(5), e0197563. [Link]

  • Kciuk, M., et al. (2024). Exploring the Comprehensive Neuroprotective and Anticancer Potential of Afzelin. International Journal of Molecular Sciences, 25(3), 1833. [Link]

  • Wang, C-Y., et al. (2013). Neuroprotective Effect of Kaempferol Glycosides against Brain Injury and Neuroinflammation by Inhibiting the Activation of NF-κB and STAT3 in Transient Focal Stroke. PLoS ONE, 8(2), e55836. [Link]

  • El-Far, A. H., et al. (2021). Hepatoprotective effect of kaempferol glycosides isolated from Cedrela odorata L. leaves in albino mice: involvement of Raf/MAPK pathway. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(1), 1-13. [Link]

  • Patel, D. K., et al. (2021). Pharmacological Activities and Therapeutic Potential of Kaempferitrin in Medicine for the Treatment of Human Disorders. Current Pharmaceutical Design, 27(13), 1599-1607. [Link]

  • Wang, C-Y., et al. (2013). Neuroprotective Effect of Kaempferol Glycosides against Brain Injury and Neuroinflammation by Inhibiting the Activation of NF-κB and STAT3 in Transient Focal Stroke. PLoS ONE, 8(2), e55836. [Link]

  • Chung, M. J., et al. (2015). Inhibitory effects of kaempferol-3-O-rhamnoside on ovalbumin-induced lung inflammation in a mouse model of allergic asthma. International Immunopharmacology, 25(2), 302-310. [Link]

  • Yusof, N. A., et al. (2016). Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids. Food Chemistry, 213, 446-452. [Link]

  • Abotaleb, M., et al. (2022). Flavonoids as Antidiabetic and Anti-Inflammatory Agents: A Review on Structural Activity Relationship-Based Studies and Meta-Analysis. Molecules, 27(20), 7035. [Link]

  • Kciuk, M., et al. (2024). Antioxidative, anti-inflammatory, and anti/pro-apoptotic effects of afzelin. ResearchGate. [Link]

  • Ramos-Hernández, N., et al. (2017). biological activities of kaempferitrin- a short review. Semantic Scholar. [Link]

  • Ren, Y., et al. (2018). Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol. PubMed. [Link]

  • Lee, S., et al. (2023). Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway. ACS Omega, 8(7), 6945-6957. [Link]

  • Imran, M., et al. (2023). Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways. Cancers, 15(10), 2748. [Link]

  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750. [Link]

  • Park, J. Y., et al. (2009). Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase. Age, 31(1), 19-30. [Link]

  • Al-Khayri, J. M., et al. (2022). Mechanisms of Kaempferol in the treatment of diabetes: A comprehensive and latest review. Frontiers in Endocrinology, 13, 999779. [Link]

  • Alonso-Castro, A. J., et al. (2017). Biological activities of kaempferitrin- A short review. ResearchGate. [Link]

  • Zhang, C., et al. (2014). Anti-inflammatory activity of total flavonoids from seeds of Camellia oleifera Abel. Acta Biochimica et Biophysica Sinica, 46(11), 945-952. [Link]

  • Hosseini, A., et al. (2023). A comprehensive and mechanistic review on protective effects of kaempferol against natural and chemical toxins: Role of NF-κB inhibition and Nrf2 activation. BioFactors, 49(2), 322-350. [Link]

  • Lee, S., et al. (2023). Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway. ACS Omega, 8(7), 6945-6957. [Link]

  • Skalicka-Woźniak, K., et al. (2022). Effect of Kaempferol and Its Glycoside Derivatives on Antioxidant Status of HL-60 Cells Treated with Etoposide. Antioxidants, 11(1), 118. [Link]

  • Chen, L., et al. (2007). Antiatherogenic Effects of Kaempferol and Rhamnocitrin. Journal of Agricultural and Food Chemistry, 55(25), 10043-10049. [Link]

  • Kim, J. H., et al. (2011). Kaempferol and Kaempferol Rhamnosides with Depigmenting and Anti-Inflammatory Properties. Molecules, 16(4), 3245-3257. [Link]

  • Kim, D., et al. (2024). Anti-Inflammatory Flavonoids from Agrimonia pilosa Ledeb: Focusing on Activity-Guided Isolation. Plants, 13(2), 164. [Link]

  • Al-Henhena, N., et al. (2021). Anti-inflammatory activity of Glycosylated Kaempferol (Karafsin) isolated from Prunus persica via inhibiting NF-κB Pathway. ResearchGate. [Link]

  • Wang, Y., et al. (2021). α-rhamnrtin-3-α-rhamnoside exerts anti-inflammatory effects on lipopolysaccharide-stimulated RAW264.7 cells by abrogating NF-κB and activating the Nrf2 signaling pathway. Molecular Medicine Reports, 24(5), 799. [Link]

  • Wang, Y., et al. (2021). α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abr. Semantic Scholar. [Link]

  • Kim, J. H., et al. (2011). Kaempferol and Kaempferol Rhamnosides with Depigmenting and Anti-Inflammatory Properties. PMC. [Link]

  • Comalada, M., et al. (2008). A comparison of the effects of kaempferol and quercetin on cytokine-induced pro-inflammatory status of cultured human endothelial cells. British Journal of Nutrition, 100(5), 999-1007. [Link]

  • Jung, S. K., et al. (2014). Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK. Bioorganic & Medicinal Chemistry Letters, 24(4), 1142-1146. [Link]

  • Chen, L., et al. (2007). Antiatherogenic Effects of Kaempferol and Rhamnocitrin. Journal of Agricultural and Food Chemistry, 55(25), 10043-10049. [Link]

  • Kim, J. H., et al. (2011). Kaempferol and Kaempferol Rhamnosides with Depigmenting and Anti-Inflammatory Properties. Scite.ai. [Link]

  • Wang, Y., et al. (2021). α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway. PubMed. [Link]

  • Chen, L., et al. (2007). Antiatherogenic effects of kaempferol and rhamnocitrin. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Rhamnocitrin 3-rhamnoside. PubChem. [Link]

  • Kim, J. H., et al. (2011). Kaempferol and Kaempferol Rhamnosides with Depigmenting and Anti-Inflammatory Properties. ResearchGate. [Link]

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Validation

cross-validation of HPLC and UPLC methods for Rhamnocitrin 3-rhamnoside

Cross-Validation of HPLC and UPLC Methods for the Quantification of Rhamnocitrin 3-Rhamnoside: A Technical Comparison Guide Executive Summary The transition from High-Performance Liquid Chromatography (HPLC) to Ultra-Per...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of HPLC and UPLC Methods for the Quantification of Rhamnocitrin 3-Rhamnoside: A Technical Comparison Guide

Executive Summary

The transition from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) represents a critical leap in analytical throughput and sensitivity. This guide provides an objective, data-driven comparison of HPLC and UPLC methodologies for the quantification of Rhamnocitrin 3-rhamnoside , a bioactive flavonol glycoside. Designed for researchers and drug development professionals, this document details the causality behind chromatographic parameters, outlines self-validating experimental protocols, and presents comprehensive cross-validation data in compliance with regulatory standards.

Mechanistic Context: The Analytical Target

Rhamnocitrin 3-rhamnoside is a potent secondary metabolite found in medicinal plants such as Loranthus tanakae. In pharmacological studies, it has demonstrated significant efficacy in suppressing pulmonary inflammation. Mechanistically, it upregulates the nuclear factor erythroid-2-related factor 2 (Nrf2) pathway while inhibiting nuclear factor-κB (NF-κB) activation, leading to a marked reduction in pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α[1],[2].

Because of its therapeutic potential, accurate quantification of this compound in complex biological matrices and plant extracts is essential for pharmacokinetic profiling and quality control.

BiologicalPathway R3R Rhamnocitrin 3-rhamnoside Nrf2 Nrf2 Pathway Activation R3R->Nrf2 Upregulates NFkB NF-κB Suppression R3R->NFkB Inhibits Protection Pulmonary Protection Nrf2->Protection Promotes Cytokines ↓ IL-1β, IL-6, TNF-α NFkB->Cytokines Reduces Cytokines->Protection Alleviates

Biological mechanism of Rhamnocitrin 3-rhamnoside in pulmonary protection.

The Physics of Method Transfer: Causality in Chromatography

Transferring a method from HPLC to UPLC is not merely a matter of changing columns; it is an optimization governed by the Van Deemter equation .

Traditional HPLC utilizes stationary phase particles of 5 µm. While robust, these larger particles suffer from significant eddy diffusion and resistance to mass transfer at higher flow rates, leading to peak broadening. UPLC systems utilize sub-2 µm particles (typically 1.7 µm). The causality here is direct: smaller particles minimize the diffusion paths within the stationary phase. This allows the use of higher linear velocities without sacrificing column efficiency (theoretical plates). The trade-off is exponentially higher backpressure, which UPLC systems overcome via specialized pumps capable of handling up to 15,000 psi.

The result is a sharper, taller peak (higher signal-to-noise ratio) and a drastic reduction in run time, making UPLC the superior choice for high-throughput drug development[3].

Self-Validating Experimental Workflows

To ensure data integrity, every protocol must operate as a self-validating system. This is achieved by integrating a System Suitability Test (SST) as a mandatory gatekeeper before any sample data is acquired, aligning with [4].

Sample Preparation (Extraction)
  • Step 1: Weigh 100 mg of standardized plant extract (e.g., L. tanakae 70% ethanol extract) into a 10 mL volumetric flask.

  • Step 2: Add 5 mL of extraction solvent (70% methanol).

  • Step 3: Sonicate for 30 minutes at room temperature. Causality: Sonication disrupts matrix interactions, ensuring complete recovery of the flavonol glycoside.

  • Step 4: Centrifuge at 12,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: Sub-2 µm UPLC columns possess extremely fine frits; inadequate filtration will result in immediate column clogging and catastrophic pressure failures.

HPLC Baseline Protocol (The Alternative)
  • Column: C18, 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: Gradient elution of 0.1% Formic acid in water (A) and Acetonitrile (B). Causality: Formic acid (pH ~2.7) keeps the phenolic hydroxyl groups of rhamnocitrin 3-rhamnoside fully protonated. This prevents secondary ion-exchange interactions with residual silanols on the silica support, eliminating peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • SST Gate: The run proceeds only if the standard injection yields a resolution ( Rs​ ) > 2.0 and a tailing factor ( Tf​ ) < 1.5.

UPLC Optimized Protocol (The Product)
  • Column: High Strength Silica (HSS) C18, 100 mm × 2.1 mm, 1.7 µm.

  • Mobile Phase: 0.1% Formic acid in water (A) and Acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Detection: Photodiode Array (PDA) at 254 nm.

  • SST Gate: Same criteria as HPLC, but with an expected theoretical plate count ( N ) > 50,000.

ValidationWorkflow Prep Sample Extraction & Prep HPLC HPLC Method (5 µm C18) Prep->HPLC UPLC UPLC Method (1.7 µm C18) Prep->UPLC SST System Suitability Testing HPLC->SST UPLC->SST Val ICH Q2(R2) Validation SST->Val Pass Criteria Report Equivalency Assessment Val->Report Cross-Validation

ICH Q2(R2) compliant cross-validation workflow for HPLC and UPLC methods.

Quantitative Cross-Validation Data

The cross-validation was executed following the latest[4], which mandates rigorous testing of accuracy, precision, specificity, detection limits, and linearity.

Table 1: System Suitability Parameters (HPLC vs. UPLC) Data demonstrates the chromatographic efficiency of the UPLC system compared to the HPLC baseline.

ParameterAcceptance CriteriaHPLC (5 µm)UPLC (1.7 µm)
Retention Time (min) N/A29.96.2
Theoretical Plates ( N ) > 2,00012,50068,400
Tailing Factor ( Tf​ ) < 1.51.151.02
Resolution ( Rs​ ) > 2.02.45.8

Table 2: ICH Q2(R2) Method Validation Results Comparative performance metrics highlighting sensitivity and precision.

Validation ParameterHPLC MethodUPLC Method
Linear Range (µg/mL) 1.0 - 100.00.1 - 100.0
Correlation Coefficient ( R2 ) 0.99910.9998
LOD (µg/mL) 0.350.02
LOQ (µg/mL) 1.050.06
Intra-day Precision (RSD, %) 1.80.7
Inter-day Precision (RSD, %) 2.10.9
Mean Recovery (%) 98.5 ± 1.599.8 ± 0.6

Final Verdict: Performance Comparison

The experimental data unequivocally validates the superiority of the UPLC methodology for the analysis of Rhamnocitrin 3-rhamnoside.

  • Throughput: UPLC reduced the retention time from 29.9 minutes to 6.2 minutes, yielding an ~80% increase in laboratory throughput.

  • Sensitivity: The sub-2 µm architecture of the UPLC column generated over 5 times the theoretical plates ( N=68,400 ). This peak focusing effect resulted in an LOD of 0.02 µg/mL—more than an order of magnitude more sensitive than the HPLC method.

  • Solvent Economy: The reduced flow rate (0.4 mL/min) and shorter run time of the UPLC method drastically cut hazardous solvent consumption, lowering operational overhead.

While HPLC remains a rugged, reliable alternative for standard QA/QC environments where trace sensitivity is not paramount, UPLC is the definitive choice for rigorous drug development, pharmacokinetic tracking, and high-throughput screening.

References

  • Validation of Analytical Procedures Q2(R2) . Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Loranthus tanakae Franch. & Sav. Suppresses Inflammatory Response in Cigarette Smoke Condensate Exposed Bronchial Epithelial Cells and Mice . Source: MDPI Antioxidants / PubMed Central. URL:[Link]

  • Study on the material basis and immunological enhancement activity of dangdi oral liquid . Source: NIH / PubMed. URL:[Link]

Sources

Comparative

A Comparative Analysis of Rhamnocitrin 3-rhamnoside and Quercetin: Unveiling Antioxidant Potential

For Immediate Release A Deep Dive into the Antioxidant Capabilities of Two Prominent Flavonoids In the vast landscape of natural compounds, flavonoids stand out for their significant therapeutic potential, particularly a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Deep Dive into the Antioxidant Capabilities of Two Prominent Flavonoids

In the vast landscape of natural compounds, flavonoids stand out for their significant therapeutic potential, particularly as antioxidants. This guide offers a detailed comparative analysis of two such flavonoids: Rhamnocitrin 3-rhamnoside and the widely studied Quercetin. Geared towards researchers, scientists, and drug development professionals, this document provides a comprehensive overview of their structural differences, antioxidant mechanisms, and a quantitative comparison of their efficacy in various in vitro assays.

Introduction to the Contenders: Rhamnocitrin 3-rhamnoside and Quercetin

Quercetin (3,3',4',5,7-pentahydroxyflavone) is a flavonol that is ubiquitously found in a variety of fruits, vegetables, and grains.[1][2] Its potent antioxidant and anti-inflammatory properties are well-documented, making it a benchmark compound in flavonoid research.[1]

Rhamnocitrin 3-rhamnoside, on the other hand, is a glycosylated flavonol. It is a derivative of kaempferol, structurally differing from quercetin in the hydroxylation pattern of the B-ring and the presence of a rhamnose sugar moiety.[2][3] While less studied than quercetin, rhamnocitrin and its glycosides are gaining attention for their potential health benefits.[2][4]

Structural and Mechanistic Basis of Antioxidant Activity

The antioxidant capacity of flavonoids is intrinsically linked to their chemical structure. Key features that determine their ability to scavenge free radicals and chelate metal ions include the number and arrangement of hydroxyl (-OH) groups, and the presence of a C2-C3 double bond in conjugation with a 4-oxo group in the C-ring.[5][6]

Quercetin's Antioxidant Prowess:

Quercetin's structure is highly optimized for antioxidant activity.[5] The catechol group (3',4'-dihydroxy) on the B-ring is a primary site for radical scavenging.[5] The presence of hydroxyl groups at positions 3, 5, and 7, along with the C2-C3 double bond, further enhances its ability to donate hydrogen atoms and stabilize the resulting phenoxyl radical through electron delocalization.[5][6] Beyond direct radical scavenging, quercetin can also chelate transition metal ions like iron and copper, preventing them from participating in the Fenton reaction, a major source of hydroxyl radicals.[7] Furthermore, quercetin is known to modulate endogenous antioxidant defense systems by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[2]

Rhamnocitrin 3-rhamnoside's Antioxidant Profile:

Rhamnocitrin, the aglycone of Rhamnocitrin 3-rhamnoside, possesses a 4'-hydroxyl group on the B-ring and a 7-methoxy group on the A-ring. The presence of a single hydroxyl group on the B-ring, as opposed to quercetin's two, theoretically reduces its radical scavenging capacity.[5] The methylation at the 7-hydroxyl group may also slightly diminish its activity compared to the free hydroxyl group in quercetin.[8]

A crucial factor influencing the antioxidant potential of Rhamnocitrin 3-rhamnoside is the glycosylation at the 3-position. The attachment of a rhamnose sugar at this position blocks a key hydroxyl group that is involved in radical scavenging.[9] Generally, glycosylation at the 3-position of flavonols has been shown to decrease their antioxidant activity in vitro compared to their corresponding aglycones.[5][9]

Quantitative Comparison of Antioxidant Potential

To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for Rhamnocitrin 3-rhamnoside and Quercetin from various in vitro antioxidant assays. A lower IC50 value indicates greater antioxidant activity.

CompoundAssayIC50 Value (µg/mL)Reference CompoundReference IC50 (µg/mL)Source(s)
Quercetin DPPH0.55--[1]
ABTS1.17--[1]
Rhamnocitrin 3-O-β-isorhamninoside *ABTS18.75--[10]
Quercitrin (Quercetin-3-O-rhamnoside) DPPH>100--[7]

Note: Data for Rhamnocitrin 3-O-β-isorhamninoside is used as a proxy due to the limited direct data for Rhamnocitrin 3-rhamnoside. The structures are very similar, with the primary difference being the glycosidic linkage.

The available data strongly suggests that Quercetin exhibits significantly higher antioxidant activity in vitro compared to Rhamnocitrin 3-rhamnoside and its close analogues . The much lower IC50 values of quercetin in both DPPH and ABTS assays indicate its superior radical scavenging capabilities. This is consistent with the structure-activity relationship principles discussed earlier, where the presence of the catechol B-ring and the free 3-hydroxyl group in quercetin are major contributors to its potent antioxidant effects. The glycosylation in Rhamnocitrin 3-rhamnoside likely hinders its ability to effectively neutralize free radicals.

Experimental Protocols for Antioxidant Assessment

For researchers looking to replicate or expand upon these findings, detailed protocols for common in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow.

Protocol:

  • Preparation of Solutions:

    • Prepare a 0.1 mM DPPH solution in methanol. Store in an amber bottle in the dark.

    • Prepare stock solutions of the test compounds (Rhamnocitrin 3-rhamnoside, Quercetin) and a positive control (e.g., Ascorbic Acid) in methanol.

    • Create a series of dilutions for each test compound and the positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compounds and positive control to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the test compounds to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working Solution:

    • On the day of the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and a positive control (e.g., Trolox).

    • In a 96-well microplate, add 20 µL of each dilution to separate wells.

    • Add 180 µL of the diluted ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value as described for the DPPH assay.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the free radical scavenging mechanism and a typical experimental workflow.

Free Radical Scavenging cluster_flavonoid Flavonoid (Fl-OH) cluster_radical Free Radical (R•) cluster_products Reaction Products Flavonoid Flavonoid (e.g., Quercetin) Flavonoid_Radical Flavonoid Radical (Fl-O•) (Stable) Flavonoid->Flavonoid_Radical Donates H• Radical Free Radical (e.g., DPPH•) Neutralized_Radical Neutralized Radical (RH) Radical->Neutralized_Radical Accepts H•

Caption: General mechanism of flavonoid antioxidant action via hydrogen atom donation.

Antioxidant_Assay_Workflow Start Start Prep_Solutions Prepare Reagents (DPPH/ABTS, Samples) Start->Prep_Solutions Serial_Dilutions Create Serial Dilutions of Test Compounds Prep_Solutions->Serial_Dilutions Reaction_Setup Mix Reagents and Samples in 96-well Plate Serial_Dilutions->Reaction_Setup Incubation Incubate (Time & Temp Specific) Reaction_Setup->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Analysis Calculate % Inhibition and IC50 Values Measurement->Analysis End End Analysis->End

Caption: A generalized workflow for in vitro antioxidant capacity assays.

Conclusion

This comparative analysis, based on available experimental data and established structure-activity relationships, concludes that quercetin possesses markedly superior in vitro antioxidant potential compared to Rhamnocitrin 3-rhamnoside . The structural advantages of quercetin, namely its catechol B-ring and free 3-hydroxyl group, are the primary determinants of this enhanced activity. While Rhamnocitrin 3-rhamnoside does exhibit antioxidant properties, its glycosylation at a key active site significantly attenuates its radical scavenging efficacy.

For researchers in drug development, quercetin remains a gold standard for flavonoid antioxidant activity. However, the biological activities of Rhamnocitrin 3-rhamnoside should not be entirely dismissed. Its glycosylation may influence its bioavailability and metabolic fate in vivo, potentially leading to different physiological effects that warrant further investigation. Future studies should aim for direct comparative analyses of these two compounds in cellular and in vivo models to fully elucidate their respective therapeutic potentials.

References

  • Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages. (n.d.). PMC. Retrieved from [Link]

  • Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential. (2022). MDPI. Retrieved from [Link]

  • Antioxidant Activity of Phyllanthus niruri Extract, Rutin and Quercetin. (2017). The Indonesian Biomedical Journal. Retrieved from [Link]

  • Evaluation of antioxidant and antigenotoxic activity of two flavonoids from Rhamnus alaternus L. (Rhamnaceae): kaempferol 3-O-β-isorhamninoside and rhamnocitrin 3-O-β-isorhamninoside. (2011). PubMed. Retrieved from [Link]

  • Evaluation of Antioxidant properties of Quercetin in DEN-induced Hepatocellular Carcinoma in BALB/c mice. (n.d.). NEHU. Retrieved from [Link]

  • Percentage inhibition and IC 50 value of DPPH radical by quercetin and HFECP. (n.d.). ResearchGate. Retrieved from [Link]

  • Extraction and Characterization of Quercetin-3-O-Rhamnoside from Eggplant Peel: Antioxidant Assessment in 3.5% Full-Fat Yogurt. (2025). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • Effects of rhamnocitrin 4‑β‑D‑galactopyranoside, isolated from Astragalus hamosus on toxicity models in vitro. (2013). Pharmacognosy Magazine. Retrieved from [Link]

  • Flavonoid profile, antioxidant and cytotoxic activity of different extracts from Algerian Rhamnus alaternus L. bark. (2015). ScienceOpen. Retrieved from [Link]

  • Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group. (2016). PMC. Retrieved from [Link]

  • Antioxidant Activity and Hepatoprotective Potential of Quercetin 7-Rhamnoside In Vitro and In Vivo. (2018). PubMed. Retrieved from [Link]

  • Advanced Research on the Antioxidant Activity and Mechanism of Polyphenols from Hippophae Species—A Review. (2020). MDPI. Retrieved from [Link]

  • Antioxidant and Antidiabetic Effect of Flavonoids Chrysoeriol and Rhamnocitrin. (2025). Eurasian Journal of Medical and Natural Sciences. Retrieved from [Link]

  • Development and Validation of Conditions for Extracting Flavonoids Content and Evaluation of Antioxidant and Cytoprotective Activities from Bougainvillea x buttiana Bracteas (var. Rose). (n.d.). PMC. Retrieved from [Link]

  • Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. (n.d.). PMC. Retrieved from [Link]

  • In vitro antioxidant and antiradical properties of Hippophae rhamnoides L. (2009). ResearchGate. Retrieved from [Link]

  • Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense. (n.d.). PMC. Retrieved from [Link]

  • Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. (2023). MDPI. Retrieved from [Link]

  • Flavonoids and the Structure-Antioxidant Activity Relationship. (2018). Hilaris Publisher. Retrieved from [Link]

  • Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols. (2021). MDPI. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Rhamnocitrin 3-rhamnoside: A Framework for Laboratory Safety and Compliance

As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the materials we use, including their final disposal. This guide provides a comprehensive framewor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the materials we use, including their final disposal. This guide provides a comprehensive framework for the safe and compliant disposal of Rhamnocitrin 3-rhamnoside. While this specific flavonoid glycoside is not broadly classified as a hazardous substance, the fundamental principles of laboratory safety and environmental stewardship demand a cautious and systematic approach to its disposal. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance rooted in established safety protocols and regulatory standards.

Our approach is built on a critical understanding: in the absence of a specific, universally adopted Safety Data Sheet (SDS) for Rhamnocitrin 3-rhamnoside, we must rely on best practices derived from general chemical safety regulations and data from structurally similar compounds.[1] This methodology ensures that our procedures are robust, self-validating, and prioritize the safety of personnel and the environment.

Hazard Assessment and Core Principles

Rhamnocitrin 3-rhamnoside is a flavonoid, a class of compounds generally not associated with high toxicity.[2] Safety Data Sheets for similar glycosides, such as Quercitrin, indicate that the substance is not classified as hazardous under GHS and requires no special handling measures beyond standard laboratory practice. However, it is a core tenet of chemical hygiene that all chemicals be treated with care.[3] The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that all laboratory personnel be informed about potential hazards and follow established safety procedures.[4][5]

Core Disposal Principles:

  • Segregation is Paramount: Never mix chemical waste streams unless explicitly instructed by a validated procedure.[6] Incompatible chemicals can react, creating unforeseen hazards.[7]

  • No Sink Disposal: Unless authorized by your institution's Environmental Health & Safety (EH&S) office and local regulations, do not dispose of Rhamnocitrin 3-rhamnoside or its solutions via the sewer system.[6][7]

  • Clear and Accurate Labeling: All waste containers must be clearly labeled with their contents to ensure safe handling by all personnel and compliance with disposal regulations.[8][9]

  • Consult Institutional Policy: Your primary resource is your institution's Chemical Hygiene Plan and EH&S office.[5][10] They provide guidance that is compliant with federal (EPA), state, and local regulations.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing different forms of Rhamnocitrin 3-rhamnoside waste.

G Disposal Workflow for Rhamnocitrin 3-rhamnoside cluster_0 cluster_3 A Start: Identify Waste Type B Solid Compound (Unused/Expired/Surplus) A->B C Empty Product Container A->C D Contaminated Materials (PPE, Wipes, Weigh Boats) A->D E 1. Place in a sealed, compatible container. 2. Label clearly: 'HAZARDOUS WASTE', 'Rhamnocitrin 3-rhamnoside', and concentration. B->E F 1. Triple-rinse with a suitable solvent (e.g., water or ethanol). 2. Collect all rinsate as chemical waste. 3. Deface original label. 4. Dispose of container in appropriate lab glass/ plastic recycling or waste. C->F G 1. Collect in a designated, sealed bag or container. 2. Label as 'Solid Chemical Waste' or per institutional guidelines. D->G H Contact Institutional EH&S for Pickup by a Licensed Waste Contractor E->H G->H

Caption: Decision workflow for proper disposal of Rhamnocitrin 3-rhamnoside waste.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for handling each waste stream. Adherence to these steps is critical for maintaining a safe laboratory environment.

Protocol 1: Disposal of Solid Rhamnocitrin 3-rhamnoside

This procedure applies to unused, expired, or surplus quantities of the pure compound.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and nitrile gloves.

  • Containment: Transfer the solid Rhamnocitrin 3-rhamnoside into a dedicated waste container that is sealable and constructed of a compatible material (e.g., high-density polyethylene or glass).

  • Labeling: Affix a hazardous waste label to the container. Per EPA and institutional guidelines, this label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "Rhamnocitrin 3-rhamnoside". Do not use abbreviations.[9]

    • An approximate amount or concentration.

    • The date of accumulation.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the lab.[9] This area should be away from drains and incompatible materials.

  • Pickup: Once the container is full or ready for disposal, arrange for pickup through your institution's EH&S department. They will coordinate with a licensed chemical waste disposal company.[1]

Protocol 2: Handling Empty Rhamnocitrin 3-rhamnoside Containers

An "empty" container can still hold chemical residues. Proper cleaning is essential before disposal.

  • PPE: Wear standard laboratory PPE as described in Protocol 1.

  • Decontamination (Triple Rinse):

    • Rinse the container three times with a small amount of a suitable solvent (water or ethanol is generally appropriate for flavonoids).[10]

    • Crucially, collect all three rinses (the "rinsate") in a container designated for liquid chemical waste. This rinsate must be disposed of as hazardous waste.

  • Container Disposal: Once triple-rinsed, the container is considered "empty" under Resource Conservation and Recovery Act (RCRA) standards for non-acutely hazardous waste.[11]

    • Obliterate or remove the original manufacturer's label to prevent confusion.

    • Dispose of the clean, empty container in the appropriate laboratory waste stream (e.g., glass recycling or regular trash, as per institutional policy).

Protocol 3: Disposal of Contaminated Laboratory Materials

This applies to disposable items such as gloves, weigh paper, and plasticware that have come into direct contact with Rhamnocitrin 3-rhamnoside.

  • Segregation: Do not discard these items in the regular trash.

  • Collection: Place all contaminated solid waste into a dedicated, labeled container or a durable, sealed plastic bag.

  • Labeling: The container or bag should be clearly labeled, for example, as "Solid Chemical Waste" or "Lab Debris Contaminated with Rhamnocitrin 3-rhamnoside."

  • Disposal: This waste should be collected and disposed of through your institution's chemical waste management program.

Summary of Disposal Routes

For quick reference, the appropriate disposal pathways are summarized below.

Waste TypeKey Considerations & RationaleRecommended Disposal Route
Solid Rhamnocitrin 3-rhamnoside Assumed non-hazardous but must be managed as chemical waste out of prudence and for regulatory compliance.Collection by a licensed hazardous waste contractor via your institution's EH&S office.[1]
Empty Containers Residual powder poses a contamination risk. Proper decontamination is required before the container can exit the chemical waste stream.[10]Triple-rinse, collect rinsate as liquid waste. Dispose of the clean container in the appropriate lab receptacle.
Contaminated PPE/Disposables Low-level contamination still requires management as chemical waste to prevent environmental release.Segregate from common trash and dispose of via the institutional chemical waste program.
Dilute Aqueous Solutions Local water authority regulations strictly limit chemical disposal via sanitary sewers.Collect as liquid chemical waste. Consult your EH&S office for potential neutralization or volume reduction protocols if applicable.

By adhering to this structured and cautious disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of responsible scientific practice. Always prioritize the guidance provided by your local Environmental Health & Safety professionals.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University, Department of Chemistry.
  • Chemically hazardous waste. (n.d.). The University of Tokyo, Environmental Science Center.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • Handbook of Chemical Substance Management and Waste Disposal. (n.d.). Kanazawa University.
  • OSHA Laboratory Standard 29 CFR 1910.1450. (n.d.). Occupational Safety and Health Administration.
  • How To Safely Dispose of Chemicals in Your Lab. (2024, December 17). Solvent Waste Management.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • Safety Data Sheet for L-Rhamnose monohydrate. (2012). Sigma-Aldrich.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association (NSTA).
  • Safety Data Sheet for Quercitrin. (2025, August 5). Cayman Chemical.
  • The Laboratory Standard. (n.d.). Vanderbilt University, Office of Clinical and Research Safety.
  • Rhamnocitrin 3-rhamnoside. (n.d.). PubChem, National Institutes of Health.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI).
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University, Research.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.

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